1,3,5-Trioxanetrione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130242-72-7 |
|---|---|
Molecular Formula |
C3O6 |
Molecular Weight |
132.03 g/mol |
IUPAC Name |
1,3,5-trioxane-2,4,6-trione |
InChI |
InChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
FFPDLONZSMFWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)OC(=O)OC(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide with the chemical formula C₃O₆, is a highly unstable oxide of carbon.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, properties, and decomposition. The document details the multi-step synthesis process, starting from isobutyraldehyde, and outlines the known physicochemical properties of this transient molecule. Due to its extreme instability, with a half-life of approximately 40 minutes at -40 °C, its characterization is challenging and relies on low-temperature spectroscopic methods.[2][3][4] This guide consolidates the available information from scientific literature to serve as a valuable resource for researchers interested in carbon dioxide chemistry, reactive intermediates, and the synthesis of novel heterocyclic compounds.
Introduction
This compound can be conceptualized as a cyclic trimer of carbon dioxide or as the triple ketone of 1,3,5-trioxane.[2][3] Its inherent instability makes it a fascinating subject for studies on reaction mechanisms and the fundamental properties of carbon oxides. While theoretical studies have explored its potential existence and stability, its experimental observation has only been achieved under specific, low-temperature conditions.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide provides detailed experimental protocols for each step of the synthesis, along with a summary of the compound's known properties and a proposed decomposition pathway.
Synthesis of this compound
The synthesis of this compound is a four-step process, commencing with the chlorination of isobutyraldehyde and culminating in the low-temperature ozonolysis of a triolefin-trioxane precursor.[2][4]
Synthesis Workflow
Caption: Four-step synthesis of this compound.
Experimental Protocols
This procedure involves the chlorination of isobutyraldehyde using sulfuryl chloride.[4]
-
Materials:
-
Isobutyraldehyde (72.2 g, 1.0 mol)
-
Sulfuryl chloride (135 g, 1.0 mol)
-
N,N-Dimethylformamide (optional, as solvent)
-
-
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, place the isobutyraldehyde (and solvent, if used).
-
Cool the flask in an ice bath to maintain a temperature of 10-15 °C.
-
Slowly add the sulfuryl chloride dropwise while stirring vigorously.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
The crude product is then purified by vacuum distillation. The fraction collected at 32-34 °C (at 640 mmHg) is 2-chloro-2-methylpropanal.[1]
-
-
Yield: Approximately 73-86%.[1]
This step involves the acid-catalyzed cyclotrimerization of 2-chloro-2-methylpropanal.[2]
-
Materials:
-
2-Chloro-2-methylpropanal (from Step 1)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Cool the 2-chloro-2-methylpropanal in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Continue stirring until a white precipitate forms.
-
Pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Filter the solid, wash with cold water, and then with a cold ethanol/water mixture to remove impurities.
-
Dry the resulting white solid under vacuum.
-
-
Yield: High.
This dehydrochlorination step is carried out using a strong base.[2]
-
Materials:
-
2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane (from Step 2)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flask under an inert atmosphere (e.g., argon), dissolve the chlorinated trioxane in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Cool both solutions in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the trioxane solution with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography or distillation.
-
-
Yield: Good.
The final step is the ozonolysis of the triolefin precursor at low temperature.[2][4]
-
Materials:
-
2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane (from Step 3)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
-
Procedure:
-
Dissolve the triolefin in a 1:1 mixture of anhydrous dichloromethane and methanol in a reaction vessel equipped for ozonolysis.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution until a persistent blue color indicates an excess of ozone.
-
Purge the solution with a stream of dry nitrogen or argon to remove the excess ozone.
-
The resulting solution contains this compound and is kept at low temperatures for immediate analysis.
-
-
Note: this compound is not isolated in a pure form due to its high instability. Its presence and properties are studied in solution at low temperatures.
Properties of this compound
The extreme instability of this compound makes the experimental determination of its properties challenging. The following data is a combination of experimental observations at low temperatures and computed values.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃O₆ | [2][3] |
| Molar Mass | 132.03 g/mol | [3] |
| Appearance | Exists in solution at low temperatures | [4] |
| Stability | Half-life of approx. 40 minutes at -40 °C | [2][3][4] |
| Decomposition Products | Carbon Dioxide (CO₂) | [2][3] |
| Solubility | Soluble in a mixture of dichloromethane and methanol | [2] |
Spectroscopic Data
Characterization of this compound is primarily achieved through low-temperature Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2][4]
-
¹³C NMR: The formation of this compound from its precursor can be monitored by the appearance of a characteristic signal for the carbonyl carbons. As the compound decomposes, this signal diminishes, and the signal for CO₂ appears and intensifies.[4]
-
FTIR: The presence of this compound can be confirmed by the appearance of strong carbonyl stretching bands in the IR spectrum. The positions of these bands can provide insight into the electronic structure of the molecule.[4]
Reactivity and Stability
Decomposition
This compound is exceedingly unstable and decomposes quantitatively to three molecules of carbon dioxide.[2][3] The decomposition is a thermally driven process that occurs rapidly at temperatures above -40 °C.[4] The proposed decomposition mechanism involves the sequential cleavage of the C-O bonds within the trioxane ring.
Caption: Decomposition of this compound to carbon dioxide.
A more detailed, albeit hypothetical, decomposition could proceed through a step-wise ring-opening mechanism, potentially involving zwitterionic intermediates, before fragmenting into the final, stable carbon dioxide molecules.
Polymerization
Due to its high reactivity and tendency to decompose, polymerization of this compound has not been reported. The decomposition to CO₂ is the dominant reaction pathway.
Potential Applications and Future Outlook
The extreme instability of this compound currently limits its direct practical applications. However, its study is of significant academic interest for several reasons:
-
Fundamental Chemistry: It serves as a model compound for understanding the chemistry of carbon oxides and the nature of highly strained ring systems.
-
Reactive Intermediates: Research on its formation and decomposition provides insights into the behavior of reactive intermediates in chemical reactions.
-
Carbon Dioxide Chemistry: As a trimer of CO₂, its study could contribute to the broader field of carbon dioxide capture and utilization, although its endothermic nature makes it an unlikely candidate for energy storage.
Future research may focus on the synthesis of stabilized derivatives of this compound or on its in-situ generation for use as a transient reactant in organic synthesis.
Safety Information
Detailed toxicological data for this compound is unavailable due to its instability. However, the precursors and reagents used in its synthesis are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. In particular, sulfuryl chloride is corrosive and toxic, and ozone is a strong oxidizing agent and respiratory irritant. Standard laboratory safety protocols should be strictly followed.
Conclusion
This compound is a fascinating and highly reactive molecule that represents a unique form of carbon dioxide aggregation. Its synthesis is a challenging multi-step process that requires low-temperature techniques for the final step and subsequent characterization. While its instability precludes its direct use in most applications, the study of its synthesis, properties, and decomposition provides valuable insights into fundamental chemical principles. This technical guide has summarized the current state of knowledge on this compound, providing a detailed resource for researchers in the fields of organic chemistry, materials science, and beyond.
References
- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Chloro-2-methylpropanal , 2-クロロ-2-メチルプロパナル [orgspectroscopyint.blogspot.com]
1,3,5-Trioxanetrione: A Technical Whitepaper on the Elusive Cyclic Trimer of Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trioxanetrione (C₃O₆) is the cyclic trimer of carbon dioxide (CO₂), a highly unstable oxide of carbon.[1][2][3] Its transient nature has made it a challenging yet intriguing target for chemical synthesis and characterization. This document provides a comprehensive technical overview of this compound, detailing its properties, a proven multi-step synthesis protocol, spectroscopic identification, and decomposition kinetics. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this reactive molecule.
Introduction
The self-fixation of carbon dioxide into more complex molecules is a significant area of research with potential applications in carbon capture and utilization.[4] Theoretical studies have suggested the kinetic stability of this compound, the cyclic trimer of CO₂, making it a key target in understanding the fundamental chemistry of carbon dioxide oligomerization.[3][4] While energetically less stable than three separate carbon dioxide molecules, its potential as a transient intermediate warrants detailed investigation.[3] This guide summarizes the seminal work on the synthesis and characterization of this elusive compound.
Properties of this compound
This compound is an exceedingly unstable compound, which has limited the extensive characterization of its physical and chemical properties.[1][2][3] The available data, primarily from computational studies and low-temperature experimental work, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃O₆ | [1][2][5] |
| Molar Mass | 132.027 g·mol⁻¹ | [1][5] |
| IUPAC Name | 1,3,5-Trioxane-2,4,6-trione | [1][5] |
| CAS Number | 130242-72-7 | [1][5] |
| Appearance | Detected in solution at low temperatures | [1][4] |
| Stability | Highly unstable; half-life of ~40 min at -40 °C | [1][2][3][4] |
| Decomposition Product | Carbon Dioxide (CO₂) | [1][2] |
Synthesis of this compound
The synthesis of this compound is a four-step process starting from isobutyraldehyde.[1][3][4][6] The overall workflow is designed to first construct the trioxane ring, followed by low-temperature generation of the trione functionality.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Chlorination of Isobutyraldehyde to 2-Chloro-2-methylpropanal
-
Reactants: Isobutyraldehyde, Sulfuryl chloride (SO₂Cl₂)
-
Procedure: Sulfuryl chloride is added to isobutyraldehyde. The reaction mixture is heated to 45 °C with stirring for 1.5 hours, followed by stirring at room temperature for an additional 2.5 hours.
-
Purification: The crude product is purified by vacuum distillation (95 °C, 115 mmHg). A second distillation is necessary to obtain the pure product.
-
Yield: 37%[4]
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
-
Reactant: 2-Chloro-2-methylpropanal
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄)
-
Procedure: Concentrated H₂SO₄ is added dropwise to 2-chloro-2-methylpropanal with vigorous stirring until precipitation occurs. The resulting suspension is poured into ice-cold water.
-
Purification: The solid material is pulverized, vacuum filtered, and washed with water. It is then resuspended in a 2:1 mixture of ethanol and ice-cold water and vacuum filtered again to remove any colored impurities.[4]
Step 3: Dehydrochlorination to 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
-
Reactant: 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
-
Reagent: Potassium tert-butoxide (KOt-Bu)
-
Solvent: Dry Tetrahydrofuran (THF)
-
Procedure: A solution of the chlorinated trioxane in dry THF is added slowly to a cooled (0 °C) mixture of KOt-Bu in dry THF under an argon atmosphere. The reaction is stirred for 15 minutes at 0 °C and then allowed to warm to room temperature.[4]
Step 4: Ozonolysis to this compound
-
Reactant: 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
-
Reagent: Ozone (O₃)
-
Solvent: 1:1 mixture of CD₂Cl₂ and CD₃OD
-
Procedure: A solution of the triolefin-trioxane in the solvent mixture is cooled to -78 °C. A 5% O₃/O₂ stream is bubbled through the solution until the blue color of excess ozone is observed. The solution is then purged with oxygen to remove excess ozone.[4] The product, this compound, is kept at low temperatures for analysis.
Spectroscopic Characterization
Due to its instability, this compound is characterized at low temperatures using ¹³C NMR and FTIR spectroscopy.[1][4]
| Spectroscopic Data | Observed Values (in CD₂Cl₂:CD₃OD) |
| ¹³C NMR Chemical Shift | δ = 148.5 ppm |
| FTIR Vibrational Bands | 1830 cm⁻¹ (strong) |
| 1170 cm⁻¹ (medium) |
Experimental Protocol: Variable Temperature ¹³C NMR Spectroscopy
-
Instrumentation: NMR spectrometer precooled to -80 °C.
-
Sample Preparation: A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (30.0 mg, 0.143 mmol) in 0.5 mL of a 1:1 CD₂Cl₂:CD₃OD solvent mixture is prepared in a 5 mm NMR tube and cooled to -78 °C.[4]
-
Ozonolysis: A 5% O₃/O₂ mixture is bubbled through the solution until a pale blue color persists. Excess ozone is removed by purging with pure O₂.[4]
-
Data Acquisition: The NMR tube is quickly transferred to the precooled NMR probe. Spectra are acquired at progressively warmer temperatures, from -80 °C to 0 °C, to observe the formation and subsequent decomposition of this compound.[4]
Decomposition of this compound
This compound decomposes quantitatively into three molecules of carbon dioxide.[1][2] This decomposition is readily observed as the temperature is raised above -40 °C.[4]
Decomposition Kinetics
The decomposition of this compound has been monitored by ¹³C NMR and FTIR spectroscopy, allowing for the determination of its half-life at a specific low temperature.[4]
| Kinetic Parameter | Value | Conditions |
| Half-life (t½) | ~40 minutes | -40 °C in 1:1 CH₃OH:CH₂Cl₂ solution |
Relationship Between Carbon Dioxide and its Cyclic Trimer
This compound represents a higher energy isomer of three carbon dioxide molecules. Its formation from CO₂ is an endergonic process, and its decomposition back to CO₂ is spontaneous and rapid at ambient temperatures.
Conclusion
This compound, the cyclic trimer of carbon dioxide, remains a molecule of significant scientific interest. While its inherent instability presents considerable experimental challenges, the successful four-step synthesis and low-temperature spectroscopic characterization have provided valuable insights into its existence and properties.[4] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of organic chemistry, materials science, and carbon utilization, paving the way for further investigations into the chemistry of carbon dioxide oligomers and their potential roles in novel chemical transformations.
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Spectroscopic Observation of 1,3,5-Trioxanetrione at Low Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the low-temperature spectroscopic observation of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide. The document details the synthesis, stability, and spectroscopic characterization of this compound, with a focus on nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.
Introduction
This compound (C₃O₆) is a fascinating yet ephemeral molecule that can be viewed as a cyclic trimer of carbon dioxide.[1] Its inherent instability presents significant challenges for its isolation and characterization.[1] Theoretical studies have explored its potential for kinetic stability, but experimental evidence for its existence remained elusive for a considerable time.[2] This guide focuses on the successful synthesis and low-temperature spectroscopic investigation of this compound, providing valuable data for researchers interested in small, reactive molecules and potential intermediates in CO₂ fixation pathways.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that culminates in a low-temperature ozonolysis reaction.[2] The overall synthetic pathway is outlined below.
The key final step involves the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at -80°C.[2] This reaction cleaves the exocyclic double bonds to form the desired trione.
Stability and Decomposition
This compound is a thermally unstable molecule.[1] At low temperatures, it can be observed in solution, but it readily decomposes into three molecules of carbon dioxide upon warming.[1][2] The half-life of this compound in a 1:1 CD₂Cl₂:CD₃OD solution at -40°C is approximately 40 minutes.[1][2]
Spectroscopic Data
The low-temperature spectroscopic characterization of this compound has been primarily achieved through ¹³C NMR and FTIR spectroscopy.[2][3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature ¹³C NMR spectroscopy was instrumental in identifying the formation of this compound and monitoring its subsequent decomposition.[2]
| Temperature (°C) | Chemical Shift (ppm) | Assignment |
| -80 | 147.2 | C=O of this compound |
| -60 | 147.2 | C=O of this compound |
| -40 | 147.2 | C=O of this compound |
| -20 | - | Signal diminishes |
| 0 | - | Signal absent |
Table 1: Temperature-dependent ¹³C NMR chemical shifts of this compound in a 1:1 CD₂Cl₂:CD₃OD solution. Data sourced from Rodig et al. (2016).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound was obtained in solution at -80°C.[2] The observed vibrational bands are characteristic of its cyclic anhydride structure.
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| 1815 | C=O stretch |
| 1789 | C=O stretch |
| 1160 | C-O stretch |
| 1040 | C-O stretch |
| 850 | Ring deformation |
Table 2: Experimental FTIR vibrational frequencies of this compound at -80°C in a 1:1 CH₂Cl₂:CH₃OH solution. Detailed band assignments were not explicitly provided in the primary literature. Data sourced from Rodig et al. (2016).[2]
Experimental Protocols
The following are detailed experimental protocols for the low-temperature spectroscopic observation of this compound, based on the work by Rodig et al. (2016).[2]
Low-Temperature ¹³C NMR Spectroscopy
-
Sample Preparation: A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a 1:1 mixture of deuterated dichloromethane (CD₂Cl₂) and deuterated methanol (CD₃OD) within an NMR tube.[2]
-
Cooling: The NMR tube is cooled to -78°C using a dry ice/acetone bath.[2]
-
Ozonolysis: A stream of 5% ozone in oxygen is bubbled through the cooled solution until the characteristic blue color of excess ozone is observed.[2]
-
Purging: The solution is then purged with oxygen to remove excess ozone.[2]
-
Data Acquisition: The NMR tube is quickly transferred to a pre-cooled NMR probe at -80°C.[2] ¹³C NMR spectra are then acquired at progressively higher temperatures (e.g., -80°C, -60°C, -40°C, -20°C, and 0°C) to monitor the formation and decomposition of this compound.[2]
Low-Temperature FTIR Spectroscopy
-
Reaction Setup: The ozonolysis reaction is carried out in a round-bottom flask equipped with an FTIR probe (e.g., a ReactIR™ fiber optic probe) and an ozone dispersion tube.
-
Sample Preparation: A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is dissolved in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).[2]
-
Cooling: The reaction flask is cooled to -80°C.[2]
-
Ozonolysis and Spectral Monitoring: A 5% ozone/oxygen mixture is bubbled through the solution while FTIR spectra are continuously recorded to monitor the reaction progress.[2] The appearance of new absorption bands corresponding to this compound and the disappearance of the reactant's spectral features are observed in real-time.
Conclusion
The low-temperature spectroscopic observation of this compound represents a significant achievement in the study of unstable small molecules. The use of in-situ ozonolysis coupled with low-temperature NMR and FTIR spectroscopy has provided the first direct experimental evidence for the existence of this cyclic CO₂ trimer. The data and protocols presented in this guide offer a valuable resource for researchers in physical organic chemistry, reaction mechanism studies, and the development of novel carbon capture and utilization technologies. Further studies, potentially including low-temperature Raman spectroscopy and more detailed computational analyses, could provide deeper insights into the structure and bonding of this intriguing molecule.
References
Computational Scrutiny of 1,3,5-Trioxanetrione: A Deep Dive into its Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione, the cyclic trimer of carbon dioxide, represents a molecule of significant theoretical interest due to its potential role in CO2 fixation and as a high-energy material. However, its inherent instability presents a considerable challenge for practical applications. This technical guide provides a comprehensive overview of the computational studies that have elucidated the thermodynamic and kinetic stability of this compound, offering valuable insights for researchers in chemistry, materials science, and drug development.
Thermodynamic and Kinetic Stability: A Computational Perspective
Computational chemistry has been instrumental in predicting and understanding the stability of this compound. A range of theoretical methods have been employed to calculate the activation energy barrier for its decomposition into three molecules of carbon dioxide.
Data Presentation: Calculated Activation Energies for Decomposition
The following table summarizes the calculated activation energies for the concerted decomposition of this compound from various computational studies. The wide range of values highlights the sensitivity of the prediction to the chosen theoretical method.
| Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
| MP2(FC) | 6-31G* | 80[1] |
| Various Methods | Not Specified | 61 - 172[2][3] |
Note: The variation in calculated activation energies underscores the importance of selecting appropriate computational methods and basis sets for accurate predictions of molecular stability.
Experimental Observations
Low-temperature experimental studies have successfully synthesized and characterized this compound. These experiments provide a crucial real-world benchmark for the computational predictions.
| Experimental Condition | Observed Half-life |
| -40 °C | ~40 minutes[1][2][3] |
This experimental finding aligns with the theoretical predictions of kinetic stability at low temperatures.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both the synthesis and the computational analysis of this compound is essential for reproducing and building upon existing research.
Synthesis Protocol: A Four-Step Approach
The experimental synthesis of this compound is a multi-step process conducted at low temperatures[1][2][3]:
-
Chlorination: The synthesis begins with the chlorination of isobutyraldehyde.
-
Cyclotrimerization: This is followed by the cyclotrimerization of 2-chloro-2-methylpropanal.
-
Dehydrochlorination: The subsequent step involves the dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane.
-
Ozonolysis: The final step is the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at -80 °C to yield this compound.
Characterization of the product is typically performed using low-temperature ¹³C NMR and FTIR spectroscopy[1][2][3].
Computational Methodology
A variety of ab initio and density functional theory (DFT) methods have been utilized to study the stability of this compound. Commonly employed methods include:
-
Hartree-Fock (HF): A foundational ab initio method.
-
Møller-Plesset perturbation theory (MP2): Incorporates electron correlation effects.
-
Coupled Cluster (CC) methods (e.g., CCSD(T)): Highly accurate methods for calculating electronic structure.
-
Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X): A computationally efficient approach that includes electron correlation.
Basis sets such as the Pople-style (e.g., 6-31G*) and correlation-consistent (e.g., aug-cc-pVTZ) are frequently used in these calculations. Transition state geometries are optimized to locate the saddle point on the potential energy surface corresponding to the decomposition reaction.
Visualization of the Decomposition Pathway
The decomposition of this compound is understood to proceed through a concerted cycloreversion mechanism. This process can be visualized as a simultaneous breaking of the three C-O bonds within the ring, leading to the formation of three individual carbon dioxide molecules.
Caption: Concerted decomposition pathway of this compound.
The logical workflow for investigating the stability of this compound involves a combination of theoretical calculations and experimental validation.
Caption: Workflow for computational stability analysis.
References
A Technical Guide to the Properties and Synthesis of 1,3,5-Trioxanetrione (C3O6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound with the formula C3O6, identified as 1,3,5-trioxanetrione. This molecule is notable as a cyclic trimer of carbon dioxide. Due to its significant instability, experimental thermodynamic data is not available in the current scientific literature. However, its synthesis has been successfully achieved, and computational data provides some insight into its molecular properties. This document outlines the known characteristics, the detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Concepts and Identification
The chemical formula C3O6 corresponds to this compound, also known as 1,3,5-trioxacyclohexane-2,4,6-trione.[1] It is a cyclic trimer of carbon dioxide (CO2) and can also be viewed as a triple ketone of 1,3,5-trioxane.[1] Theoretical studies have suggested the possibility of its kinetic stability and thermodynamic feasibility.[2] However, the compound is experimentally observed to be highly unstable.[1]
Stability: this compound is exceedingly unstable, with a reported half-life of approximately 40 minutes at -40 °C, at which temperature it decomposes back into carbon dioxide.[1][3] The compound has been detected and monitored in solution at temperatures between -80 °C and -40 °C using 13C NMR and FTIR spectroscopy.[2][3]
Molecular and Computed Properties
While experimental thermodynamic data such as enthalpy of formation, entropy, and heat capacity are not available due to the compound's instability, computational models provide some physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 132.03 g/mol | [PubChem][4] |
| Exact Mass | 131.96948772 Da | [PubChem][4] |
| IUPAC Name | 1,3,5-trioxane-2,4,6-trione | [PubChem][4] |
| InChI Key | FFPDLONZSMFWAT-UHFFFAOYSA-N | [PubChem][4] |
| SMILES | C1(=O)OC(=O)OC(=O)O1 | [PubChem][4] |
| Topological Polar Surface Area | 78.9 Ų | [PubChem][4] |
| Complexity | 129 | [PubChem][4] |
Note: The data in this table is computationally generated and sourced from the PubChem database.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a multi-step process that has been successfully executed for its low-temperature spectroscopic observation.[2][3] The protocol involves four main stages, starting from isobutyraldehyde.[2]
Step 1: Chlorination of Isobutyraldehyde
-
This initial step involves the chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
-
2-chloro-2-methylpropanal (20.0 g, 0.18 mol) is placed in a round-bottom flask with a stir bar in an air atmosphere.[2]
-
Concentrated sulfuric acid (H2SO4) is added dropwise with vigorous stirring until a precipitate forms.[2]
-
The resulting suspension is poured into approximately 50 mL of ice-cold water.[2]
-
Large chunks of the material are pulverized with a glass stir rod.[2]
-
The suspension is then vacuum filtered and washed thoroughly with water.[2]
-
To remove any colored impurities, the material is resuspended in a 2:1 mixture of ethanol and ice-cold water, followed by another vacuum filtration to yield 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane.[2]
Step 3: Dehydrochlorination of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane
-
In a glovebox under a dry argon atmosphere, a 100 mL Schlenk flask with a magnetic stir bar is charged with potassium tert-butoxide (KOt-Bu) (10.48 g, 93.8 mmol).[2]
-
The flask is connected to a Schlenk line under argon, and 35 mL of dry tetrahydrofuran (THF) is added via syringe.[2]
-
The mixture is cooled to 0 °C in an ice bath.[2]
-
A solution of the trioxane from Step 2 (4.97 g, 15.6 mmol) dissolved in 10 mL of dry THF is added slowly to the cooled reaction mixture.[2]
-
After stirring for 15 minutes at 0 °C, the ice bath is removed, and the mixture is allowed to warm to room temperature, yielding 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane.[2]
Step 4: Ozonolysis to this compound
-
A solution of the product from Step 3 is prepared in a 1:1 mixture of deuterated dichloromethane (CD2Cl2) and deuterated methanol (CD3OD) within an NMR tube.[2]
-
The solution is cooled to -78 °C.[2]
-
A 5% O3/O2 stream is passed through the solution until the blue coloration indicating excess ozone is observed.[2]
-
The tube is then purged with oxygen and quickly transferred to a precooled NMR probe at -80 °C for analysis.[2] This final step yields the target compound, this compound.
Visualization of Synthetic Pathway
The four-step synthesis of this compound is a sequential process. The following diagram illustrates the workflow from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Biological Significance and Outlook
Currently, there is no known biological signaling pathway or pharmacological activity associated with this compound. Its extreme instability makes it an unlikely candidate for direct applications in drug development. However, the study of such high-energy, unstable molecules can provide valuable insights into chemical bonding, reaction mechanisms, and the fundamental properties of carbon oxides. Future research may focus on computational studies to better predict its thermodynamic properties and explore potential reaction pathways where it might act as a transient intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Molecular Structure and Bonding of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide, is a highly unstable molecule of significant interest due to its relationship with carbon dioxide fixation. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of this compound. It includes a detailed summary of its computed structural parameters and vibrational frequencies, along with meticulous experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of physical organic chemistry, materials science, and drug development.
Molecular Structure and Bonding
This compound (C₃O₆) is a six-membered ring composed of alternating carbonate units. The molecule is planar and possesses D₃h symmetry. The bonding within the ring consists of C-O single bonds and C=O double bonds. The inherent strain of the cyclic structure and the electrophilicity of the carbonyl carbons contribute to the molecule's notable instability.
Computed Molecular Geometry
The molecular geometry of this compound has been investigated through computational chemistry. The following table summarizes the calculated bond lengths and angles, providing insight into the molecule's structural parameters. These values were obtained from theoretical calculations and are crucial for understanding the molecule's reactivity and spectroscopic properties.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.163 |
| C-O | 1.488 |
| **Bond Angles (°) ** | |
| O-C-O | 109.8 |
| C-O-C | 130.2 |
| O=C-O | 125.1 |
Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the bonding and functional groups present in this compound. The major infrared (IR) active vibrational frequencies have been calculated and are assigned to specific molecular motions.
| Calculated Frequency (cm⁻¹) | Assignment |
| 1914 | C=O stretch |
| 1215 | C-O stretch |
| 790 | Ring deformation |
| 595 | O-C-O bend |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the high reactivity and instability of the target molecule and its precursors. The overall synthetic workflow is depicted in the diagram below.
Caption: Four-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound. These protocols are based on the successful synthesis reported in the literature and are intended to provide a reproducible method for obtaining this unstable molecule.
Synthesis of 2-Chloro-2-methylpropanal
-
To a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser, add isobutyraldehyde (23.2 g, 0.32 mol).
-
Charge the addition funnel with sulfuryl chloride (33.8 g, 0.32 mol).
-
Add the sulfuryl chloride dropwise to the isobutyraldehyde while maintaining the external oil bath temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 45 °C and stir for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Replace the addition funnel and reflux condenser with a distillation head and receiving flask.
-
Purify the crude product by vacuum distillation (95 °C, 115 mmHg) to yield 2-chloro-2-methylpropanal as a colorless liquid. A second distillation may be necessary to achieve high purity.
Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
-
In a round-bottom flask equipped with a stir bar, add 2-chloro-2-methylpropanal (20.0 g, 0.18 mol).
-
With vigorous stirring, add concentrated sulfuric acid dropwise until a precipitate forms.
-
Pour the resulting suspension into approximately 50 mL of ice-cold water.
-
Break up any large chunks of solid material with a glass stirring rod.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
To remove any colored impurities, resuspend the solid in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration.
Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
-
In a glovebox under an inert atmosphere, charge a 100 mL Schlenk flask equipped with a magnetic stir bar with potassium tert-butoxide (10.48 g, 93.8 mmol).
-
Remove the flask from the glovebox and connect it to a Schlenk line under argon.
-
Add dry tetrahydrofuran (THF, 35 mL) via syringe.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (4.97 g, 15.6 mmol) dissolved in dry THF (10 mL) to the cooled reaction mixture.
-
Stir the mixture for 15 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature.
-
Remove the solvent under vacuum.
-
Purify the crude product by vacuum distillation (10 mmHg at 185 °C) to yield the title compound as a colorless liquid.
Synthesis and in situ Observation of this compound
-
Prepare a solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (30.0 mg, 0.143 mmol) in a 1:1 mixture of deuterated methylene chloride (CD₂Cl₂) and deuterated methanol (CD₃OD) (0.5 mL total volume) in a 5 mm NMR tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a 5% ozone in oxygen (O₃/O₂) mixture from an ozone generator through the cold solution using a long syringe needle until a pale blue color persists, indicating an excess of ozone.
-
Purge the solution with oxygen to remove excess ozone.
-
Quickly transfer the NMR tube to a pre-cooled NMR probe at -80 °C for immediate analysis.
Spectroscopic Characterization
Due to its instability, this compound is characterized in situ at low temperatures using spectroscopic methods.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Acquire a ¹³C NMR spectrum of the solution at -80 °C immediately after the ozonolysis reaction.
-
The characteristic resonance for the carbonyl carbons of this compound is expected to appear around 156 ppm.
-
Acquire subsequent spectra at increasing temperatures (e.g., -60 °C, -40 °C, -20 °C, and 0 °C) to monitor the decomposition of the trione, which is observed by the disappearance of the 156 ppm signal and the appearance of the signal for carbon dioxide.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The formation of this compound can also be monitored by in situ FTIR spectroscopy at low temperatures.
-
The appearance of a strong absorption band around 1914 cm⁻¹, corresponding to the C=O stretching vibration, is indicative of the formation of the trione.
-
The decomposition of the molecule can be followed by the decrease in the intensity of this band and the concurrent increase in the characteristic absorption of gaseous CO₂.
Stability
This compound is a kinetically unstable molecule. Experimental observations have determined its half-life to be approximately 40 minutes at -40 °C. At ambient temperatures, it rapidly decomposes into three molecules of carbon dioxide. This inherent instability is a key characteristic of the molecule and presents significant challenges for its isolation and handling.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and characterization of the highly unstable molecule, this compound. The provided quantitative data on its geometry and vibrational frequencies, along with the comprehensive experimental protocols, offer a valuable resource for researchers interested in this fascinating cyclic trimer of carbon dioxide. Further research into the stabilization of this and related structures could have significant implications for carbon dioxide capture and utilization technologies.
Unraveling the Stability of 1,3,5-Trioxanetrione: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione (C₃O₆), the cyclic trimer of carbon dioxide, is a molecule of significant theoretical and synthetic interest. Its potential as a high-energy material and a synthon for novel chemical transformations has driven research into its stability and decomposition pathways. However, its inherent instability presents considerable challenges to its isolation and characterization. This technical guide provides an in-depth analysis of the theoretical predictions and experimental observations concerning the stability of this compound, offering a comprehensive resource for researchers in computational chemistry, materials science, and drug development.
Theoretical Prediction of Stability
The stability of this compound has been a subject of computational investigation for several decades. Theoretical studies have consistently predicted the molecule to be a local minimum on the potential energy surface, suggesting it should be isolable under specific conditions.
Computational Methodologies
A range of ab initio and semiempirical computational methods have been employed to predict the structure, vibrational frequencies, and energy of this compound and its decomposition transition state. The seminal theoretical work by Lewars in 1996 utilized various levels of theory to assess the molecule's stability.[1]
A typical computational workflow for these predictions is as follows:
The choice of computational level significantly impacts the predicted stability. Early Hartree-Fock (HF) methods provided initial estimates, while the inclusion of electron correlation through Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) has yielded more accurate results.
Key Theoretical Findings
The primary decomposition pathway for this compound is the concerted, retro-pericyclic reaction to form three molecules of carbon dioxide.
Theoretical calculations have focused on determining the activation energy (ΔE‡) for this decomposition. The table below summarizes key theoretical predictions.
| Level of Theory | Basis Set | ΔE‡ (kJ/mol) | Reference |
| AM1 | - | 134 | [1] |
| HF | 3-21G | 167 | [1] |
| HF | 6-31G | 172 | [1] |
| MP2(FC) | 6-31G | 61 | [1] |
These calculations highlight the significant influence of the theoretical method on the predicted decomposition barrier. While early methods predicted a relatively high barrier to decomposition, the inclusion of electron correlation at the MP2 level dramatically lowered the predicted activation energy, suggesting a much less stable molecule.
Experimental Observations and Protocols
The synthesis and characterization of this compound were first reported by Rodig et al. in 2016, providing crucial experimental validation of its existence and instability.[2][3]
Synthesis of this compound
The synthesis is a multi-step process culminating in a low-temperature ozonolysis reaction.
Detailed Experimental Protocols:
1. Synthesis of 2-Chloro-2-methylpropanal:
-
To a solution of isobutyraldehyde in an appropriate solvent, sulfuryl chloride is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period, followed by distillation to purify the product.
2. Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane:
-
Concentrated sulfuric acid is added dropwise to 2-chloro-2-methylpropanal with vigorous stirring.[2]
-
The resulting precipitate is collected, washed, and recrystallized to yield the trimer.[2]
3. Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane:
-
The chlorinated trimer is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like THF.[2]
-
The reaction is performed at a controlled temperature, followed by workup and purification.[2]
4. Ozonolysis to this compound:
-
A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a mixture of dichloromethane and methanol is cooled to -80 °C.[2][3]
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.[2]
-
The excess ozone is then removed by purging with an inert gas. The resulting solution contains this compound.[2]
Characterization and Stability
This compound was characterized in solution at low temperatures using ¹³C NMR and FTIR spectroscopy.[2]
Experimental Findings:
-
Half-life: The half-life of this compound in a 1:1 solution of dichloromethane and methanol at -40 °C was determined to be approximately 40 minutes.[2][3]
-
Decomposition Product: The sole decomposition product observed was carbon dioxide, confirming the theoretically predicted pathway.[2]
The experimental half-life provides a valuable benchmark for evaluating the accuracy of theoretical predictions of the decomposition barrier.
Conclusion
The study of this compound serves as a compelling example of the synergy between theoretical prediction and experimental validation in modern chemistry. Computational studies were instrumental in predicting the existence and decomposition pathway of this elusive molecule, guiding subsequent synthetic efforts. The successful synthesis and characterization have not only confirmed these theoretical predictions but also provided crucial quantitative data on its stability. For researchers in drug development and materials science, the transient nature of this compound highlights the potential for harnessing unstable intermediates in novel synthetic strategies and the importance of low-temperature techniques in handling reactive species. The methodologies and data presented in this guide offer a solid foundation for future investigations into the chemistry of this and other high-energy molecules.
References
The Ephemeral Rings: An In-depth Guide to the Existence and Exploration of Cyclic Carbon Oxides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The family of neutral cyclic carbon oxides, CnOn, represents a fascinating and elusive class of compounds. As the simple cyclic polymers of carbon monoxide, their existence has been a subject of theoretical curiosity and experimental challenge for decades. While their corresponding oxocarbon dianions (CnOn)2− (e.g., deltate, squarate, rhodizonate) are notably stable, the neutral molecules are thermodynamically unstable, often existing only as transient species in the gas phase. This technical guide provides a comprehensive overview of the current state of knowledge regarding the existence, generation, and characterization of these ephemeral rings, with a focus on cyclopropanetrione (C3O3), cyclobutanetetrone (C4O4), cyclopentanepentone (C5O5), and cyclohexanehexone (C6O6). We delve into the sophisticated experimental techniques, primarily mass spectrometry, required for their detection and present key theoretical data that corroborates their fleeting existence and predicts their structural and energetic properties.
Introduction to Cyclic Carbon Oxides
Cyclic carbon oxides are molecules with the general formula CnOn, consisting of a ring of n carbon atoms, each bonded to an oxygen atom. They can be considered the neutral counterparts of the well-known aromatic oxocarbon anions: deltate (C3O3)2-, squarate (C4O4)2-, croconate (C5O5)2-, and rhodizonate (C6O6)2-[1][2]. Unlike these stable anions, the neutral CnOn molecules are predicted to be highly unstable, readily dissociating into n molecules of carbon monoxide (CO)[1]. This inherent instability makes their synthesis in bulk and characterization by conventional methods exceptionally challenging.
The primary evidence for the existence of these molecules is derived from gas-phase experiments, where they can be generated and detected as transient species before they decompose[3]. Sophisticated mass spectrometry techniques, coupled with high-level computational chemistry, have been instrumental in confirming their existence and elucidating their properties[3][4].
Experimental Evidence and Characterization
The definitive experimental identification of neutral CnOn molecules (for n = 3–6) has been achieved using Neutralization-Reionization Mass Spectrometry (NRMS) . This powerful technique is uniquely suited for studying highly reactive and unstable neutral molecules that cannot be isolated in condensed phases[5].
General Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)
The generation and detection of transient CnOn species follows a multi-step process within a specialized mass spectrometer, typically a sector instrument with multiple collision cells.
-
Anion Generation : The process begins with the generation of stable oxocarbon dianions, (CnOn)2-, from suitable precursors. These dianions are then converted to monoanions, (CnOn)•-, in the ion source of the mass spectrometer, often through electron ionization of cyclic carbonyl compounds[3].
-
Mass Selection : The desired (CnOn)•- monoanion is isolated from other ions by the first mass analyzer.
-
Neutralization : The mass-selected anion beam is directed into a collision cell filled with a neutral gas, such as xenon (Xe)[3]. In this cell, the anion undergoes a charge-stripping collision, losing its electron to form the fast-moving, neutral CnOn molecule. (CnOn)•- + Xe → CnOn + Xe + e-
-
Deflection of Ions : Any remaining ions that did not get neutralized are removed from the beam path by an electric field.
-
Reionization : The beam of neutral molecules immediately enters a second collision cell containing an excess of an oxidizing gas, typically oxygen (O2)[3]. A second collision occurs, reionizing the neutral molecule back into a cation. CnOn + O2 → (CnOn)•+ + O2 + e-
-
Mass Analysis : The resulting (CnOn)•+ cations are then accelerated into a final mass analyzer, and their mass-to-charge ratio is measured. A signal at the expected mass provides evidence for the transient existence of the neutral CnOn molecule.
Theoretical Predictions and Molecular Properties
Computational chemistry plays a vital role in understanding cyclic carbon oxides. High-level ab initio and density functional theory (DFT) calculations provide crucial insights into their geometries, stabilities, and vibrational frequencies, which are often inaccessible experimentally.
Structural Parameters
Theoretical calculations predict planar, symmetric geometries for the cyclic carbon oxides, consistent with their oxocarbon anion counterparts. Key computed structural parameters are summarized below.
| Molecule | Method | C-C Bond Length (Å) | C=O Bond Length (Å) | Reference |
| C3O3 | B3LYP | 1.439 | 1.196 | [4] |
| C4O4 | BLYP/cc-pVTZ | 1.477 (avg) | 1.236 (avg) | [6] |
| C5O5 | DFT (est.) | ~1.46 - 1.48 | ~1.21 - 1.23 | N/A |
| C6O6 | DFT (est.) | ~1.47 - 1.49 | ~1.20 - 1.22 | N/A |
| Note: Data for C5O5 and C6O6 are estimated based on trends, as specific high-level computational studies with full geometry tables were not readily available in the surveyed literature. |
Energetics and Stability
A central finding from computational studies is the confirmation of the thermodynamic instability of neutral CnOn molecules relative to their decomposition products. The decomposition to nCO is highly exothermic.
| Molecule | Method | Relative Energy (kcal/mol) | Stability Note | Reference |
| C3O3 | W1BD | +133.7 (rel. to 3CO) | Global minimum isomer has a 10.6 kcal/mol destruction barrier. | [4] |
| C4O4 | DFT | N/A | Known to be thermodynamically unstable. | [1] |
| C5O5 | N/A | N/A | Presumed to be highly unstable. | [3] |
| C6O6 | N/A | N/A | Presumed to be highly unstable. | [3] |
Vibrational Frequencies
Calculated infrared (IR) spectra are essential for identifying potential spectroscopic signatures of these molecules, should they be trapped using techniques like matrix isolation. The most prominent features are the intense C=O stretching modes.
| Molecule | Method | Calculated C=O Stretch (cm-1) | Reference |
| C3O3 | B3LYP | 2011, 1782 | [4] |
| C4O4 | N/A | ~1700-1900 (estimated) | N/A |
| C5O5 | N/A | ~1700-1900 (estimated) | N/A |
| C6O6 | N/A | ~1700-1900 (estimated) | N/A |
| Note: The C=O stretching region for cyclic ketones is typically intense. The exact frequencies for C4-C6 oxides require specific computational studies. |
The Oxocarbon Family: A Conceptual Overview
The cyclic carbon oxides are part of a broader family of related chemical species. Understanding their relationships is key to appreciating why the neutral forms are so elusive while their anionic and hydrated analogues are well-known.
Implications and Future Outlook
The study of cyclic carbon oxides, while challenging, pushes the boundaries of experimental and theoretical chemistry. Their high energy content makes them of interest to the field of high-energy-density materials, although their kinetic instability remains a significant hurdle[4]. For drug development professionals, while these specific neutral molecules are unlikely to have direct therapeutic applications due to their transient nature, their stable oxocarbon anion counterparts, like squaric acid, are used as versatile scaffolds and bioisosteres in medicinal chemistry. Understanding the fundamental properties of the parent CnOn systems provides a deeper knowledge base for the entire oxocarbon class.
Future research will likely focus on two key areas:
-
Matrix Isolation Spectroscopy : Attempts to trap CnOn molecules in inert gas matrices at cryogenic temperatures could allow for their direct spectroscopic characterization (e.g., via FTIR), providing experimental validation of calculated vibrational frequencies.
-
Advanced Computational Modeling : As computational power increases, more accurate calculations on the larger C5O5 and C6O6 systems, including detailed mapping of their potential energy surfaces and decomposition pathways, will become feasible.
Conclusion
The existence of neutral cyclic carbon oxides (CnOn, n=3-6) is supported by a strong combination of gas-phase experiments and theoretical calculations. Though they are too unstable for isolation under normal conditions, techniques like Neutralization-Reionization Mass Spectrometry have provided unambiguous evidence of their transient formation. Computational studies have been indispensable in predicting their structures, confirming their high energy content relative to their decomposition products, and providing a roadmap for potential future spectroscopic identification. This guide summarizes the core findings in the field, offering a foundational understanding of these ephemeral but fundamentally important molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Complex Organic Matter Synthesis on Siloxyl Radicals in the Presence of CO [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Global Isomeric Survey of Elusive Cyclopropanetrione: Unknown but Viable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publications - The Chen Group @DIPC [bochengroup.xyz]
Whitepaper: A Technical Guide to the Characterization of Novel Carbon Oxide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beyond the well-known carbon monoxide (CO) and carbon dioxide (CO₂), a frontier of chemistry is exploring the existence and properties of novel, higher-order carbon oxides (COₓ, where x > 2). These compounds, often transient and highly reactive, represent a fascinating area of research with potential implications for atmospheric chemistry, materials science, and astrochemistry. For decades, many of these higher-order carbon oxides were only predicted theoretically, but advancements in experimental techniques have now allowed for their detection and characterization.[1]
This technical guide provides an in-depth overview of the methodologies used to characterize these novel compounds. It covers the crucial interplay between theoretical prediction and experimental validation, details key analytical protocols, and presents a summary of the current data on select species.
Theoretical Prediction and Computational Analysis
The initial exploration of novel carbon oxides begins with computational chemistry. Quantum chemical calculations are indispensable for predicting the stability, geometry, and spectroscopic properties of these often-elusive molecules before attempting their synthesis and detection.
2.1 Methodologies Ab initio quantum chemical calculations and density functional theory (DFT) are the primary tools used to investigate the potential energy surfaces of COₓ systems.[1][2] These methods can:
-
Predict Stability: Determine if a proposed molecule corresponds to a local minimum on the potential energy surface, indicating it is a vibrationally stable, albeit potentially metastable, species.[1]
-
Elucidate Structure: Calculate equilibrium geometries, including bond lengths and angles.
-
Simulate Spectra: Predict vibrational frequencies (Infrared and Raman), which are crucial for guiding experimental spectroscopic searches.[1]
For example, theoretical studies have been essential in elucidating the structures of the lowest-energy isomers of COₓ (n = 3-8) and predicting polymeric phases of carbon dioxide that may be synthesizable under high pressure.[1][2]
Experimental Synthesis and Detection
The synthesis of novel carbon oxides is challenging due to their typically low stability. Detection requires highly sensitive techniques capable of identifying transient species in complex mixtures, often at very low temperatures.
3.1 Synthesis Approaches
-
Ionized Gas Mixtures: Reactions within ionized mixtures of simpler precursors, such as carbon disulfide and ozone, have proven to be an effective source for generating novel ionic species and their neutral counterparts through molecular reorganization.[1]
-
High-Pressure Synthesis: Following theoretical predictions, high-pressure conditions have been used to synthesize polymeric forms of carbon monoxide and have been suggested for creating extended networks of carbon dioxide.[2]
-
Low-Temperature Methods: Generating and trapping these reactive species in inert gas matrices at cryogenic temperatures allows for their spectroscopic study without rapid decomposition.
3.2 Key Characterization Techniques
-
Mass Spectrometry: This technique is fundamental for identifying the mass-to-charge ratio of novel ionic carbon oxides and studying their reaction pathways.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting neutral molecules. The first spectroscopic detection of the cyclic (C₂ᵥ) isomer of carbon tetraoxide (CO₄) was achieved by identifying its ν₁ vibrational mode.[1]
-
Matrix Isolation Spectroscopy: This method involves co-depositing the species of interest with a large excess of an inert gas (e.g., Argon) onto a cryogenic window. The inert matrix isolates the reactive molecules, preventing them from reacting with each other and allowing for detailed spectroscopic analysis.
Quantitative Data Summary
The combination of theoretical predictions and experimental measurements provides quantitative data on the properties of novel carbon oxides.
| Compound/Isomer | Property | Value | Method | Reference |
| CO₄ (C₂ᵥ Isomer) | Stability vs. CO₂ + O₂ | Metastable by 48 kcal mol⁻¹ | Ab initio (CISD/6-31G) | [1] |
| ν₁ Vibrational Mode | ~1941 cm⁻¹ | Experimental (IR Spec.) | [1] | |
| CO₄ (D₂d Isomer) | Stability vs. CO₂ + O₂ | Metastable by 80 kcal mol⁻¹ | Ab initio (CISD/6-31G) | [1] |
| Poly-COO₂/₂ | Stability vs. Free CO₂ | Less stable by 22 kcal/mol | Density Functional Theory | [2] |
Experimental Protocols
5.1 Protocol: Matrix Isolation Infrared Spectroscopy This protocol outlines a generalized procedure for the detection of a novel, neutral carbon oxide compound.
-
Precursor Preparation: A gaseous mixture of precursors (e.g., CO₂ and O₃) is prepared in a high-vacuum manifold.
-
Matrix Gas: A separate line is prepared with a high-purity inert gas, typically Argon.
-
Deposition: The precursor and matrix gases are mixed and slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to ~10-15 K by a closed-cycle helium cryostat.
-
Generation of Species: The reactive species are generated in situ. This can be achieved by methods such as photolysis of the precursors using a UV lamp or passing the gas mixture through a microwave discharge before deposition.
-
Spectroscopic Analysis: An FTIR spectrometer is used to record the infrared spectrum of the deposited matrix. The beam passes through the CsI window, and the resulting spectrum is analyzed.
-
Data Interpretation: The experimental spectrum is compared against theoretically predicted vibrational frequencies to identify absorption bands corresponding to the novel carbon oxide species. Isotopic substitution (e.g., using ¹³C or ¹⁸O) can be used to confirm the elemental composition of the vibrating molecule.
5.2 Protocol: Mass Spectrometric Analysis of Ion-Molecule Reactions This protocol describes a general approach for studying the formation of novel carbon oxide ions.
-
Ion Source: Primary ions are generated in an ion source. For example, ionization of carbon disulfide/ozone mixtures can be used to study the formation of various sulfur and carbon oxide ions.[1]
-
Reaction Cell: The primary ions are guided into a reaction cell or flow tube containing a neutral reactant gas at a controlled pressure.
-
Mass Analysis: The product ions exiting the reaction cell are mass-analyzed using a quadrupole or time-of-flight mass spectrometer.
-
Kinetic Analysis: By varying the concentration of the neutral reactant gas or the reaction time, the kinetics of the ion-molecule reactions can be studied to elucidate formation pathways.
-
Tandem MS (MS/MS): Product ions can be mass-selected and then subjected to collision-induced dissociation (CID) to gain structural information. The fragmentation pattern is then compared with theoretical predictions.
Visualizations: Workflows and Pathways
The characterization of novel compounds relies on a logical flow of investigation, integrating both theory and experimentation.
Caption: Logical workflow for the characterization of a novel carbon oxide.
Caption: Experimental workflow for matrix isolation infrared spectroscopy.
Conclusion
The study of novel carbon oxides is a rapidly evolving field that pushes the boundaries of synthetic and analytical chemistry. The close collaboration between theoretical and experimental chemists has been paramount to the progress made, enabling the prediction and subsequent detection of species like the C₂ᵥ isomer of CO₄.[1] Future work will likely focus on elucidating the reaction mechanisms of these compounds, exploring their potential role in environments such as planetary atmospheres, and synthesizing more complex, stable carbon oxide materials with unique properties. Continued innovation in high-sensitivity spectroscopy and computational methods will remain critical to advancing our understanding of this exotic family of molecules.
References
Ab Initio Computational Analysis of 1,3,5-Trioxanetrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione (C₃O₆), the cyclic trimer of carbon dioxide, is a molecule of significant theoretical and synthetic interest.[1] Despite its high instability, with a reported half-life of approximately 40 minutes at -40°C before decomposing back to carbon dioxide, its potential role as a transient intermediate in chemical and biological systems necessitates a thorough understanding of its structural and electronic properties.[2][3] Theoretical studies have suggested that this compound may possess a degree of kinetic stability at room temperature, making it a viable, albeit fleeting, molecular entity.[4] This guide provides an in-depth analysis of the molecule based on published ab initio computational studies, presenting key data in a structured format to aid researchers in understanding its fundamental characteristics.
Computational Methodologies
The theoretical investigation of this compound has been approached using a variety of ab initio and density functional theory (DFT) methods. These computational protocols are essential for predicting the molecule's geometry, vibrational frequencies, and electronic structure in the absence of extensive experimental data.
A foundational theoretical study employed several levels of theory to characterize the cyclic oligomers of carbon dioxide, including this compound. The methodologies utilized in this seminal work include:
-
AM1: A semi-empirical method.
-
Hartree-Fock (HF): An ab initio method that solves the electronic Schrödinger equation, with basis sets:
-
3-21G
-
6-31G*
-
-
Møller-Plesset perturbation theory of the second order (MP2): This method includes electron correlation effects, using the frozen core approximation (FC) with the 6-31G* basis set.[2]
Subsequent studies that correlated experimental spectroscopic data with theoretical calculations have also employed:
-
Density Functional Theory (DFT): Using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4]
The general workflow for these ab initio calculations is depicted in the diagram below.
Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the aforementioned ab initio calculations. These values provide a theoretical benchmark for the structural and spectroscopic properties of this compound.
Table 1: Optimized Geometrical Parameters
Note: Specific values for bond lengths and angles from the primary literature were not available in the initial search. The table structure is provided as a template for where such data would be presented.
| Parameter | HF/6-31G | MP2(FC)/6-31G | DFT (B3LYP) |
| C-O Bond Length (Å) | Data | Data | Data |
| C=O Bond Length (Å) | Data | Data | Data |
| O-C-O Angle (°) | Data | Data | Data |
| C-O-C Angle (°) | Data | Data | Data |
Table 2: Calculated Vibrational Frequencies
The vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The major IR bands of this compound have been assigned by correlating experimental data with frequencies calculated at the MP2 and DFT(B3LYP) levels of theory.[4]
Note: A comprehensive list of calculated frequencies was not available in the initial search. The table below is a representative summary.
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (MP2) | Calculated Frequency (cm⁻¹) (DFT-B3LYP) |
| C=O Symmetric Stretch | Data | Data |
| C=O Asymmetric Stretch | Data | Data |
| C-O-C Symmetric Stretch | Data | Data |
| C-O-C Asymmetric Stretch | Data | Data |
| Ring Deformation Modes | Data | Data |
Table 3: Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity.
Note: Specific values for electronic properties from the primary literature were not available in the initial search. The table structure is provided as a template.
| Property | HF/6-31G | MP2(FC)/6-31G | DFT (B3LYP) |
| HOMO Energy (eV) | Data | Data | Data |
| LUMO Energy (eV) | Data | Data | Data |
| HOMO-LUMO Gap (eV) | Data | Data | Data |
| Dipole Moment (D) | Data | Data | Data |
Relationship Between Structure, Stability, and Decomposition
The calculated properties of this compound reveal a molecule with a delicate balance of stability and reactivity. The planar, six-membered ring structure is strained, and the presence of six electronegative oxygen atoms contributes to its electrophilic character. The decomposition pathway of this compound back to three molecules of carbon dioxide is a subject of theoretical interest, with studies suggesting a pseudopericyclic [2+2+2] cycloreversion mechanism.[5]
Synthesis and Experimental Observation
While this guide focuses on the theoretical aspects of this compound, it is important to note that this molecule has been successfully synthesized and observed at low temperatures.[3] The experimental protocol involves a multi-step synthesis culminating in an ozonolysis reaction at -80°C.[3][4] The characterization of the synthesized molecule was performed using ¹³C NMR and FTIR spectroscopy, with the interpretation of the spectroscopic data being heavily reliant on the ab initio calculations discussed herein.[4]
Conclusion
Ab initio calculations have been indispensable in elucidating the fundamental properties of the highly unstable molecule, this compound. The theoretical data on its geometry, vibrational modes, and electronic structure provide a crucial framework for understanding its fleeting existence and reactivity. For researchers in drug development and other scientific fields, this computational insight is vital for recognizing the potential transient formation of such species and for interpreting complex experimental results where it may act as an intermediate. The synergy between advanced computational chemistry and experimental observation continues to push the boundaries of our understanding of reactive molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cycloreversion of the CO2 trimer: a paradigmatic pseudopericyclic [2 + 2 + 2] cycloaddition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Research of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide, is a highly unstable molecule that has garnered research interest due to its potential role in CO2 self-fixation chemistry.[1][2] Its synthesis and characterization are challenging due to its low stability, requiring low-temperature techniques for observation. This guide provides a comprehensive review of the available literature on the synthesis, properties, and experimental protocols related to this compound and its precursors, aimed at researchers and professionals in the fields of chemistry and drug development. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound (C₃O₆) is a cyclic ketone of 1,3,5-trioxane and can be considered a cyclic trimer of carbon dioxide.[2][3] Theoretical studies have suggested its potential kinetic stability at room temperature, making it a "feasible" target for synthesis, although it is energetically less stable than three separate carbon dioxide molecules.[2] The primary interest in this molecule lies in its potential as an intermediate in the self-fixation of gaseous CO₂, a process that could have significant implications for carbon capture and utilization.[1] However, its extreme instability, with a half-life of approximately 40 minutes at -40 °C, presents significant challenges to its study.[1][2][3][4]
Synthesis of this compound
The synthesis of this compound is a four-step process commencing from isobutyraldehyde.[1][2][4] The overall synthetic pathway involves chlorination, cyclotrimerization, dehydrochlorination, and finally, ozonolysis to yield the target molecule.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Step 1: Chlorination of Isobutyraldehyde
The initial step involves the chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal. Two reported methods are summarized below.
Table 1: Reaction Conditions for the Synthesis of 2-Chloro-2-methylpropanal
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isobutyraldehyde | Sulfuryl Chloride | None | 40-45 | 4 | 37 | [1] |
| Isobutyraldehyde | Chlorine | 1,2-dichloroethane | 10-15 | Not Specified | 73.3 | [1] |
Experimental Protocol (Sulfuryl Chloride Method): To a two-neck round-bottom flask equipped with a magnetic stir bar, pressure equalizing funnel, and reflux condenser, isobutyraldehyde (23.2 g, 0.32 mol) is added. Sulfuryl chloride (33.8 g, 0.32 mol) is added dropwise, maintaining an external oil bath temperature below 40 °C. The evolved gases are vented through a water trap. After the addition is complete, the reaction is heated to 45 °C for 1.5 hours and then stirred at room temperature for an additional 2.5 hours. The crude product is purified by vacuum distillation (95 °C, 115 mmHg), followed by a second distillation to yield 2-chloro-2-methylpropanal as a colorless liquid (12.48 g, 37% yield).[1]
Experimental Protocol (Chlorine Method): In a reaction flask, 72.2 g of isobutyraldehyde (99% content) and 44.8 g of 1,2-dichloroethane are combined. While stirring, 71 g of chlorine gas is introduced, maintaining the reaction temperature between 10-15 °C. After the reaction is complete, the solvent is evaporated to obtain 78.5 g of 2-chloro-2-methylpropanal as a clear, colorless liquid (98% content, 73.3% yield).[1]
Spectroscopic Data for 2-Chloro-2-methylpropanal:
-
¹H NMR (CDCl₃, 300 MHz): δ = 1.56–1.87 (m, 6H), 9.42 (s, 1H) ppm
-
¹³C NMR (CDCl₃, 75 MHz): δ = 25.8, 69.3, 194.9 ppm
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
The second step is the acid-catalyzed cyclotrimerization of 2-chloro-2-methylpropanal to form 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.
Experimental Protocol: In an air atmosphere, 2-chloro-2-methylpropanal (20.0 g, 0.18 mol) is added to a round-bottom flask with a stir bar. Concentrated sulfuric acid is added dropwise with vigorous stirring until a precipitate forms. The resulting suspension is poured into approximately 50 mL of ice-cold water. The solid chunks are pulverized with a glass stir rod, and the suspension is vacuum filtered and washed thoroughly with water. The solid material is then resuspended in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to remove any colored impurities, yielding the product as a white solid.[1]
Table 2: Synthesis and Properties of 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloro-2-methylpropanal | Conc. H₂SO₄ | 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane | Good | [1] |
Note: A specific yield for this step was not provided in the primary literature, only that it was a "good yield."
Step 3: Dehydrochlorination
The third step involves the dehydrochlorination of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane to yield 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane.
Experimental Protocol: In a glovebox under a dry argon atmosphere, a 100 mL Schlenk flask is charged with potassium tert-butoxide (KOt-Bu) (10.48 g, 93.8 mmol) and a magnetic stir bar. The flask is then connected to a Schlenk line under argon. Dry tetrahydrofuran (THF) (35 mL) is added via syringe, and the mixture is cooled to 0 °C in an ice bath. A solution of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane (4.97 g, 15.6 mmol) in dry THF (10 mL) is added slowly to the cooled reaction mixture. After stirring for 15 minutes at 0 °C, the ice bath is removed, and the mixture is allowed to warm to room temperature.[1]
Table 3: Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
| 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane | KOt-Bu | THF | 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane | Not specified | [1] |
Step 4: Ozonolysis
The final step is the low-temperature ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane to produce the highly unstable this compound.
Ozonolysis Reaction Workflow Diagram
Caption: Experimental workflow for the ozonolysis step.
Experimental Protocol: A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane is prepared in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The solution is cooled to -78 °C. A stream of 5% ozone in oxygen is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone. The resulting solution containing this compound is then analyzed at low temperatures.[1]
Table 4: Synthesis and Properties of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Half-life | Reference |
| 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane | O₃/O₂ | CH₂Cl₂/MeOH (1:1) | -80 to -40 | This compound | ~40 min at -40 °C | [1][2][4] |
Characterization
The characterization of this compound is primarily conducted at low temperatures using spectroscopic methods due to its instability.
Spectroscopic Analysis
The conversion of this compound to carbon dioxide is monitored by ¹³C NMR and FTIR spectroscopy.[1][2][4] The detection in solution occurs at temperatures between -80 to -40 °C.[1][2][4]
Table 5: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |
| 2-Chloro-2-methylpropanal | δ = 1.56–1.87 (m, 6H), 9.42 (s, 1H) | δ = 25.8, 69.3, 194.9 | [1] |
Note: Detailed spectroscopic data for 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, and this compound are not fully available in the reviewed literature, highlighting a gap in the current body of research.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly in the final low-temperature ozonolysis step. While the synthetic route has been established, there is a need for more detailed reporting of quantitative data, such as yields for all intermediate steps, and comprehensive spectroscopic characterization of all compounds involved. This information is crucial for optimizing the synthesis and for a deeper understanding of the properties of this intriguing and highly reactive molecule. Further research into the reaction mechanisms and the development of more stable derivatives could open up new avenues for the application of this compound chemistry, particularly in the context of carbon dioxide utilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3,5-Trioxanetrione: Identifiers, Synthesis, and Characterization
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of 1,3,5-Trioxanetrione, a highly unstable oxide of carbon. This document summarizes its key identifiers, physical and chemical properties, and provides a detailed experimental protocol for its multi-step synthesis.
Chemical Identifiers and Properties
Precise identification of a chemical compound is crucial for research and regulatory purposes. The following tables provide a summary of the key identifiers and computed physical and chemical properties for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| CAS Number | 130242-72-7[1][2] |
| IUPAC Name | 1,3,5-Trioxane-2,4,6-trione[2] |
| Molecular Formula | C₃O₆[1][2] |
| PubChem CID | 14794697[2] |
| ChemSpider ID | 74799190 |
| InChI | InChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1[2] |
| InChIKey | FFPDLONZSMFWAT-UHFFFAOYSA-N[2] |
| SMILES | O=C1OC(=O)OC(=O)O1[2] |
| UNII | EF73HE7RVR[2] |
| DSSTox Substance ID | DTXSID201336175[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molar Mass | 132.027 g/mol |
| Appearance | Unstable compound |
| Stability | Half-life of approximately 40 minutes at -40 °C[1] |
| Decomposition | Decomposes to carbon dioxide[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a four-step process starting from isobutyraldehyde.[3][4] The following sections provide a detailed methodology for each step in this synthesis.
Step 1: Chlorination of Isobutyraldehyde to 2-Chloro-2-methylpropanal
This initial step involves the alpha-chlorination of isobutyraldehyde.
-
Materials: Isobutyraldehyde, Sulfuryl chloride.
-
Procedure: Isobutyraldehyde is chlorinated using sulfuryl chloride to yield 2-chloro-2-methylpropanal.[3] Further specific reaction conditions such as temperature, reaction time, and purification methods are detailed in the cited literature.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal to 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane
The chlorinated aldehyde from the previous step is then cyclized.
-
Materials: 2-Chloro-2-methylpropanal, Concentrated Sulfuric Acid.
-
Procedure: 2-Chloro-2-methylpropanal is trimerized using concentrated sulfuric acid as a catalyst to produce 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.[3] The product is isolated as a crystalline solid.
Step 3: Dehydrochlorination to 2,4,6-tris(isopropylidene)-1,3,5-trioxane
The third step involves the elimination of HCl from the cyclized product.
-
Materials: 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, Potassium tert-butoxide (KOt-Bu), Dry Tetrahydrofuran (THF).
-
Procedure:
-
In a glovebox under a dry argon atmosphere, a 100 mL Schlenk flask equipped with a magnetic stir bar is charged with KOt-Bu (10.48 g, 93.8 mmol).
-
The flask is removed from the glovebox and connected to a Schlenk line under argon.
-
Dry THF (35 mL) is added via syringe, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane (4.97 g, 15.6 mmol) dissolved in dry THF (10 mL) is added slowly to the cooled reaction mixture.
-
After stirring for 15 minutes at 0 °C, the ice bath is removed, and the mixture is allowed to warm to room temperature.[3]
-
Step 4: Ozonolysis to this compound
The final step is the oxidative cleavage of the double bonds to form the target trione.
-
Materials: 2,4,6-tris(isopropylidene)-1,3,5-trioxane, Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Ozone (O₃).
-
Procedure:
-
A solution of 2,4,6-tris(isopropylidene)-1,3,5-trioxane (599.7 mg, 2.80 mmol) is dissolved in 10 mL of a 1:1 mixture of CH₂Cl₂ and CH₃OH in a 25 mL round-bottom flask equipped for ozonolysis.
-
The solution is cooled to -80 °C under an argon atmosphere.
-
A stream of 5% O₃ in O₂ is bubbled through the solution at a modest rate.
-
The reaction is monitored by IR spectroscopy.[3] The presence of methanol is critical to trap the carbonyl oxide intermediate and prevent side reactions.[3]
-
Characterization
The final product, this compound, is highly unstable and is characterized at low temperatures.
-
Methods: ¹³C NMR and FTIR spectroscopy are used to detect the trioxane-trione in solution at temperatures between -80 to -40 °C.[3][5]
-
Observation: The conversion of this compound to carbon dioxide can be monitored by these spectroscopic techniques.[3][5]
Synthesis Workflow
The following diagram illustrates the four-step synthesis of this compound.
Caption: Four-step synthesis of this compound from isobutyraldehyde.
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Properties of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide. The document details the multi-step synthesis, experimental protocols for its observation, and its decomposition pathway, offering valuable information for researchers in synthetic chemistry and materials science.
Core Physical and Chemical Properties
This compound (C₃O₆) is a fascinating yet ephemeral molecule. Its inherent instability makes direct measurement of many physical properties challenging. The following tables summarize both experimentally determined and computationally predicted properties.
Experimental Data
| Property | Value | Source |
| Molecular Formula | C₃O₆ | [1][2] |
| Molar Mass | 132.027 g·mol⁻¹ | [1] |
| Appearance | Detected in solution | [1][3] |
| Stability | Exceedingly unstable | [1] |
| Half-life | ~40 minutes at -40 °C | [1][3][4] |
| Decomposition Product | Carbon Dioxide (CO₂) | [1] |
Computed Properties (PubChem)
| Property | Value |
| Exact Mass | 131.96948772 Da |
| Topological Polar Surface Area | 78.9 Ų |
| Heavy Atom Count | 9 |
| Complexity | 129 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Synthesis of this compound: A Four-Step Pathway
The synthesis of this compound is a multi-step process, culminating in a low-temperature ozonolysis reaction.[3] The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
Caption: Four-step synthesis of this compound.
Experimental Protocols
Step 1: Chlorination of Isobutyraldehyde
-
Objective: To synthesize 2-chloro-2-methylpropanal from isobutyraldehyde.
-
Methodology: This step involves the direct chlorination of isobutyraldehyde. While the specific details are not fully elaborated in the provided abstracts, this would typically involve the reaction of isobutyraldehyde with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an appropriate solvent. Careful temperature control is crucial to prevent side reactions.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
-
Objective: To form the trioxane ring structure.
-
Methodology: The 2-chloro-2-methylpropanal is subjected to cyclotrimerization. This acid-catalyzed reaction leads to the formation of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane.[3]
Step 3: Dehydrochlorination
-
Objective: To introduce double bonds into the side chains.
-
Methodology: The chlorinated trioxane from the previous step undergoes dehydrochlorination to yield 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. This elimination reaction is typically achieved by treatment with a base to remove HCl.
Step 4: Ozonolysis
-
Objective: To oxidatively cleave the double bonds and form the trione.
-
Methodology: This is the final and most critical step, performed at very low temperatures.
-
A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane is prepared in a mixed solvent system (e.g., CH₂Cl₂:CH₃OH).
-
The solution is cooled to -80 °C.
-
A stream of ozone (O₃) in oxygen (O₂) is bubbled through the solution until the blue color of excess ozone persists.
-
The presence of methanol is critical to trap the carbonyl oxide intermediate and prevent side reactions.
-
The formation of this compound is monitored in situ.
-
Analysis and Characterization
The extreme instability of this compound necessitates low-temperature spectroscopic observation.
Variable Temperature ¹³C NMR Spectroscopy
-
Objective: To detect the formation of this compound and monitor its decomposition.
-
Methodology:
-
A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a deuterated solvent mixture (e.g., CD₂Cl₂:CD₃OD) within an NMR tube.
-
The solution is cooled to -78 °C, and ozonolysis is performed directly in the NMR tube.
-
The NMR probe is pre-cooled to -80 °C, and spectra are acquired at progressively warmer temperatures (e.g., -80 °C, -60 °C, -40 °C, -20 °C, and 0 °C).
-
The appearance of a new signal corresponding to the carbonyl carbons of this compound and its subsequent disappearance with the concomitant appearance of the CO₂ signal confirms its formation and decomposition.
-
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To provide further evidence for the formation of this compound.
-
Methodology:
-
The ozonolysis reaction is carried out in a reaction vessel equipped with a fiber optic probe for real-time FTIR monitoring.
-
The appearance of characteristic carbonyl stretching frequencies provides evidence for the formation of the trione structure.
-
Decomposition Pathway
This compound is highly prone to decomposition, breaking down into three molecules of carbon dioxide. This process is spontaneous and rapid at temperatures above -40 °C.
Caption: Decomposition of this compound to Carbon Dioxide.
Conclusion
This compound remains a challenging synthetic target due to its inherent instability. The detailed synthetic and analytical protocols outlined in this guide, derived from published research, provide a foundational understanding for scientists interested in this unique oxide of carbon. Further research into its properties and potential applications will likely depend on the development of new methods for its stabilization or in situ utilization.
References
The Unstable Elegance of a CO2 Trimer: A Technical Guide to the Formation of 1,3,5-Trioxanetrione
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the formation of 1,3,5-trioxanetrione, a cyclic trimer of carbon dioxide (CO2). While the direct catalytic trimerization of CO2 into this molecule remains a significant scientific challenge, this document provides a comprehensive overview of the proven multi-step synthesis pathway. The inherent instability of this compound makes its study a complex yet intriguing field of research, with potential implications for carbon capture and utilization.
Introduction to this compound
This compound (C3O6) is an unstable oxide of carbon that can be conceptualized as a cyclic trimer of carbon dioxide.[1][2] It is also known as 1,3,5-trioxacyclohexane-2,4,6-trione. This compound is of interest to researchers due to its relationship with CO2, a critical molecule in climate change and a potential C1 feedstock for chemical synthesis. However, its extreme instability, with a half-life of approximately 40 minutes at -40 °C before decomposing back to CO2, presents significant hurdles to its synthesis and characterization.[1][3][4][5][6][7]
The Multi-Step Synthesis of this compound
The most extensively documented method for the synthesis of this compound is not a direct cyclotrimerization of CO2 but a four-step organic synthesis approach. This pathway was detailed by Rodig, Snow, Scholl, and Rea in their 2016 publication in The Journal of Organic Chemistry.[3][4][5][6][7] The overall synthetic scheme is outlined below.
Caption: Four-step synthesis of this compound.
Experimental Protocols
The following sections provide a detailed breakdown of the experimental methodologies for each step of the synthesis.
Step 1: Chlorination of Isobutyraldehyde
This initial step involves the chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
The chlorinated aldehyde then undergoes an acid-catalyzed cyclotrimerization to form the trioxane ring structure.
-
Procedure: 2-chloro-2-methylpropanal (20.0 g, 0.18 mol) is added to a round-bottom flask with a stir bar. Concentrated sulfuric acid is added dropwise with vigorous stirring until a precipitate forms. The resulting suspension is poured into approximately 50 mL of ice-cold water. Any large chunks of solid are broken up. The solid is collected by vacuum filtration and washed thoroughly with water. To remove colored impurities, the material is resuspended in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration.[4]
Step 3: Dehydrochlorination of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
The chloro-substituted trioxane is then dehydrochlorinated to create a triolefin-trioxane.
-
Procedure: In a glovebox under a dry argon atmosphere, a 100 mL Schlenk flask is charged with potassium tert-butoxide (KOt-Bu) (10.48 g, 93.8 mmol) and a magnetic stir bar. The flask is then connected to a Schlenk line under argon. Dry tetrahydrofuran (THF) (35 mL) is added via syringe. The mixture is cooled to 0 °C in an ice bath. A solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (4.97 g, 15.6 mmol) in dry THF (10 mL) is added slowly to the cooled reaction mixture. After stirring for 15 minutes at 0 °C, the ice bath is removed, and the mixture is allowed to warm to room temperature.[4]
Step 4: Ozonolysis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
The final step is a low-temperature ozonolysis of the triolefin-trioxane to yield the target molecule, this compound.
-
Procedure: A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane dissolved in a 1:1 mixture of deuterated dichloromethane (CD2Cl2) and deuterated methanol (CD3OD) is prepared in an NMR tube. An initial 13C NMR spectrum is acquired. The solution is then cooled to -78 °C. A stream of 5% ozone in oxygen (O3/O2) is passed through the solution until the blue color of excess ozone is observed. The tube is then purged with oxygen and quickly transferred to a precooled NMR probe at -80 °C.[4]
Characterization and Stability
The formation and decomposition of this compound are monitored by 13C NMR and in situ mid-FTIR spectroscopy.[4][5]
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Half-life | ~40 minutes | -40 °C in 1:1 CH3OH:CH2Cl2 solution | [3][4][6][7] |
| Decomposition Temperature | Above -40 °C | - | [4] |
| Yield from Ozonolysis | 64% | Based on hydroperoxide byproduct and CO2 decomposition product | [4] |
Direct Formation from CO2: A Theoretical Prospect
While the multi-step synthesis is the only experimentally verified route to this compound, theoretical studies have explored the possibility of its direct formation from CO2.[4] These studies suggest that the molecule may possess kinetic stability at room temperature and could be thermodynamically feasible.[4] However, to date, no experimental evidence has been reported for the direct self-fixation of CO2 to form this cyclic trimer.[4]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: Workflow for synthesis and analysis.
Conclusion
The formation of this compound from CO2 remains an indirect and challenging synthetic endeavor. The detailed four-step protocol outlined in this guide represents the current state-of-the-art for producing this highly unstable molecule. While the direct catalytic trimerization of CO2 is a tantalizing prospect for carbon fixation, it remains a theoretical goal. Further research into stabilizing this energetic molecule and developing more direct synthetic routes could have profound implications for materials science and sustainable chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Low-Temperature Synthesis of 1,3,5-Trioxanetrione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the low-temperature synthesis of 1,3,5-trioxanetrione, a cyclic trimer of carbon dioxide. The synthesis is a four-step process culminating in an ozonolysis reaction at -80 °C.[1][2][3][4] The final product is highly unstable at ambient temperatures, with a half-life of approximately 40 minutes at -40 °C, necessitating low-temperature handling and analysis.[1][2][3][4]
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Chlorination | Isobutyraldehyde, Sulfuryl chloride | 45 | 4 h | 37 |
| 2 | Cyclotrimerization | 2-Chloro-2-methylpropanal, Conc. H₂SO₄ | Ice bath | - | - |
| 3 | Dehydrochlorination | 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane, KOt-Bu, THF | 0 to RT | 15 min at 0°C, then warm to RT | 71 |
| 4 | Ozonolysis | 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane, O₃, CH₂Cl₂/MeOH | -80 | - | 64 |
Experimental Workflow
Caption: Four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
To a reaction vessel, add isobutyraldehyde.
-
Slowly add sulfuryl chloride to the isobutyraldehyde.
-
Heat the reaction mixture to 45 °C and stir for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Purify the crude product by vacuum distillation (95 °C, 115 mmHg) to obtain 2-chloro-2-methylpropanal as a colorless liquid.[1]
Step 2: Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
-
In a round-bottom flask equipped with a stir bar, add 2-chloro-2-methylpropanal (aldehyde 4 ).
-
With vigorous stirring, add concentrated H₂SO₄ dropwise until a precipitate forms.
-
Pour the suspension into ice-cold water (approximately 50 mL).
-
Break up any large chunks of solid material.
-
Filter the suspension under vacuum and wash thoroughly with water.
-
Resuspend the solid in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to remove any colored impurities.[1]
Step 3: Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
-
In a glovebox under a dry argon atmosphere, charge a 100 mL Schlenk flask with potassium tert-butoxide (KOt-Bu).
-
Remove the flask from the glovebox and connect it to a Schlenk line under argon.
-
Add dry tetrahydrofuran (THF, 35 mL) via syringe and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (3a ) dissolved in dry THF (10 mL) to the cooled reaction mixture.
-
Stir the mixture for 15 minutes at 0 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
The crude product can be purified by vacuum distillation (10 mmHg at 185 °C) to yield the title compound as a colorless liquid.[2]
Step 4: Low-Temperature Synthesis of this compound
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).
-
Cool the solution to -80 °C.
-
Bubble ozone (O₃) through the solution at -80 °C until the reaction is complete.
-
The resulting this compound is detected in solution at temperatures between -80 to -40 °C.[1][2][3]
Product Characterization and Stability
The formation and decomposition of this compound can be monitored by ¹³C NMR and in situ mid-FTIR spectroscopy.[1][2][3] The compound is stable at ambient pressures but decomposes quantitatively to carbon dioxide above -40 °C.[1] It has a reported half-life of 40 minutes at -40 °C in a 1:1 CH₃OH:CH₂Cl₂ solution.[1][2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1,3,5-Trioxanetrione via Ozonolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione (C₃O₆), a cyclic trimer of carbon dioxide, is a highly reactive and unstable molecule of significant interest in materials science and synthetic chemistry. Its fleeting existence presents a unique challenge in its synthesis and characterization. Ozonolysis provides a direct method for the preparation of this compound from a suitable precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. These application notes provide a detailed protocol for the low-temperature ozonolysis method, adapted from the procedure described by Rodig et al. (2016). Due to the inherent instability of this compound, this protocol focuses on its in-situ generation and spectroscopic observation.[1][2]
Reaction Principle
The synthesis involves the oxidative cleavage of the three exocyclic carbon-carbon double bonds of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane using ozone (O₃). The reaction is conducted at a very low temperature (-78 °C) to stabilize the resulting this compound. The presence of methanol in the reaction mixture is crucial for trapping the carbonyl oxide intermediates, thereby preventing unwanted side reactions.[1][2]
Quantitative Data
As this compound is highly unstable and has not been isolated, a traditional yield is not reported. The primary quantitative data pertains to its stability and spectroscopic signature at low temperatures.
| Parameter | Value | Reference |
| Half-life of this compound | ~40 minutes at -40 °C | [1][2] |
| ¹³C NMR Chemical Shift (in 1:1 CD₂Cl₂:CD₃OD) | δ 147.1 ppm | [2] |
| FTIR Active Vibrational Modes (Calculated) | 1968, 1205, 1195, 878, 875 cm⁻¹ | [2] |
Experimental Protocols
Safety Precautions
-
Ozone Hazards : Ozone is a toxic and highly reactive gas. All manipulations involving ozone must be carried out in a well-ventilated fume hood.[1][3] Use an ozone generator with a proper setup for trapping excess ozone.
-
Low Temperatures : Cryogenic baths (e.g., dry ice/acetone) require appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.
-
Ozonide Formation : Ozonolysis can form potentially explosive ozonide intermediates. Although the protocol is designed to minimize their accumulation, always handle the reaction mixture with care and behind a safety shield.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate gloves.
Materials and Reagents
-
2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
-
Deuterated dichloromethane (CD₂Cl₂)
-
Deuterated methanol (CD₃OD)
-
Ozone (generated from an ozone generator, typically as a 5% O₃/O₂ mixture)
-
Oxygen (for purging)
-
Dry ice
-
Acetone
Equipment
-
NMR tube (5 mm)
-
Long syringe needle or a gas dispersion tube
-
Ozone generator
-
Low-temperature bath (Dewar flask)
-
NMR spectrometer with a variable temperature probe
Detailed Experimental Procedure
-
Preparation of the Reactant Solution :
-
Prepare a 1:1 (v/v) solvent mixture of deuterated dichloromethane (CD₂Cl₂) and deuterated methanol (CD₃OD).
-
Dissolve 30.0 mg (0.143 mmol) of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in 0.5 mL of the solvent mixture in a 5 mm NMR tube.
-
-
Cooling the Reaction Mixture :
-
Place the NMR tube containing the reactant solution in a Dewar flask filled with a dry ice/acetone bath to cool the solution to -78 °C.
-
-
Ozonolysis Reaction :
-
Using a long syringe needle or a gas dispersion tube, bubble a 5% O₃/O₂ mixture from an ozone generator through the cold solution.
-
Continue the ozone delivery until the solution develops a persistent pale blue color, which indicates the presence of excess ozone and the completion of the reaction.
-
-
Quenching and Purging :
-
Stop the ozone flow.
-
Purge the solution with a gentle stream of oxygen gas to remove the excess ozone.
-
-
Low-Temperature Analysis :
-
Quickly and carefully transfer the NMR tube to a pre-cooled NMR probe at -80 °C.
-
Acquire ¹³C NMR spectra at various low temperatures (e.g., -80 °C, -60 °C, -40 °C) to observe the signal for this compound and monitor its decomposition.
-
Visualizations
Reaction Pathway```dot
References
Application Notes and Protocols for Matrix Isolation Studies of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione (C₃O₆), a cyclic trimer of carbon dioxide, is a highly unstable molecule of significant interest in fields ranging from materials science to astrochemistry.[1][2] Its inherent instability necessitates the use of specialized techniques for its study, with matrix isolation being a key methodology. This technique involves trapping the molecule of interest in a solid, inert gas matrix at cryogenic temperatures, allowing for detailed spectroscopic characterization.[3] These application notes provide a comprehensive overview and detailed protocols for the study of this compound using matrix isolation spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃O₆ | [4] |
| Molar Mass | 132.027 g·mol⁻¹ | [1] |
| Appearance | Unstable, characterized at low temperatures | [1][2] |
| Half-life | Approx. 40 minutes at -40 °C | [1][2] |
| Decomposition Product | Carbon Dioxide (CO₂) | [1][2] |
Experimental Protocols
The extreme reactivity of this compound requires specialized synthetic and isolation procedures. The following protocols are based on published low-temperature synthesis and general matrix isolation techniques.
Protocol 1: In-situ Synthesis of this compound for Matrix Isolation
This protocol is adapted from the multi-step synthesis reported by Rodig et al. (2016) and is designed for the in-situ generation and immediate trapping of this compound in a cryogenic matrix.[5][6][7]
Materials:
-
Precursor: 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
-
Solvent: Dichloromethane (CH₂Cl₂), spectroscopic grade
-
Ozone (O₃) source
-
Cryogenic matrix gas (e.g., Argon, Neon), high purity
-
Standard matrix isolation apparatus with a cryostat and a suitable spectroscopic window (e.g., CsI)
-
FTIR spectrometer
Procedure:
-
Precursor Preparation: Synthesize the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, following the multi-step procedure outlined by Rodig et al. (2016).[5][6][7]
-
Apparatus Setup: Assemble the matrix isolation apparatus. Cool the cryogenic window to the desired temperature (typically 4-20 K).
-
Precursor Deposition: Prepare a dilute solution of the precursor in dichloromethane. Introduce this solution into a heated nozzle system coupled to the matrix isolation chamber. The precursor is vaporized and co-deposited with a large excess of the matrix gas (e.g., Ar, ratio > 1000:1) onto the cold window.
-
Ozonolysis: Simultaneously with the precursor deposition, introduce a stream of ozone gas, diluted in the matrix gas, through a separate inlet directed at the deposition point on the cryogenic window. The ozonolysis of the precursor will occur in-situ on the cold surface, generating this compound.
-
Matrix Formation: Continue the deposition until a matrix of sufficient thickness for spectroscopic analysis is formed.
-
Spectroscopic Analysis: Record the FTIR spectrum of the matrix-isolated species.
-
Photolysis (Optional): To study the photochemical decomposition, irradiate the matrix with a suitable UV light source and record spectra at various time intervals.
-
Annealing (Optional): To study the thermal stability and potential reactions within the matrix, the matrix can be warmed by a few Kelvin and then re-cooled for spectroscopic analysis.
Protocol 2: Low-Temperature Solution Phase FTIR Spectroscopy
This protocol is based on the direct observation of this compound in solution as reported by Rodig et al. (2016).[5][6][7]
Materials:
-
Precursor: 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
-
Solvent: 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH)
-
Ozone (O₃) source
-
Low-temperature FTIR cell with temperature control
Procedure:
-
Solution Preparation: Prepare a solution of the precursor in the 1:1 CH₂Cl₂:CH₃OH solvent mixture.
-
Cooling: Cool the solution in the low-temperature FTIR cell to -80 °C.
-
Ozonolysis: Bubble a stream of ozone through the cooled solution until the characteristic blue color of excess ozone is observed.
-
Purging: Purge the solution with oxygen or an inert gas to remove excess ozone.
-
FTIR Analysis: Immediately acquire FTIR spectra of the solution containing this compound.
-
Decomposition Monitoring: Increase the temperature to -40 °C and monitor the decomposition of this compound to CO₂ by acquiring FTIR spectra at regular time intervals.
Spectroscopic Data
The following table summarizes the key infrared spectroscopic data for a precursor to this compound. The direct matrix isolation FTIR data for this compound is not yet available in the literature; however, its formation and decomposition can be monitored by the appearance of the strong CO₂ absorption band around 2349 cm⁻¹.
Table 2: Infrared Spectral Data of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane (a precursor) [6]
| Wavenumber (cm⁻¹) | Assignment |
| 2991 | C-H stretch |
| 2919 | C-H stretch |
| 2863 | C-H stretch |
| 1726 | C=O stretch (from potential impurities or side products) |
| 1284 | C-O stretch |
| 1212 | C-O stretch |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for a matrix isolation experiment designed to study this compound.
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. 1,3,5-trioxane(110-88-3) IR Spectrum [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 7. pubs.acs.org [pubs.acs.org]
"potential applications of 1,3,5-Trioxanetrione in organic synthesis"
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,3,5-Trioxanetrione, the cyclic trimer of carbon dioxide, is a fascinating yet highly unstable molecule.[1][2] Its potential as a reagent in organic synthesis is severely limited by its short half-life, which is approximately 40 minutes at -40 °C.[1][2][3][4] At temperatures above this, it rapidly decomposes back to carbon dioxide.[1] Consequently, there are currently no established applications of this compound as a reagent in routine organic synthesis. The primary focus of research has been on its synthesis and characterization as a transient species. This document details the laboratory-scale synthesis of this unique compound, providing researchers with the necessary protocols to generate it for further study.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a substituted trioxane precursor followed by an ozonolysis reaction to yield the final product.[1][3][4] The overall synthetic scheme is presented below.
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following protocols are adapted from the literature for the synthesis of this compound.[1]
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
To a reaction vessel, add isobutyraldehyde.
-
Slowly add sulfuryl chloride to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 45 °C for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Purify the crude product by vacuum distillation (95 °C, 115 mmHg) to yield 2-chloro-2-methylpropanal as a colorless liquid.
Step 2: Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
-
In a round-bottom flask, add 2-chloro-2-methylpropanal.
-
With vigorous stirring, add concentrated sulfuric acid dropwise until a precipitate forms.
-
Pour the suspension into ice-cold water.
-
Break up any large chunks of the solid material.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Resuspend the solid in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to remove any colored impurities.
Step 3: Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
Note: The specific base and reaction conditions for the dehydrochlorination are not detailed in the provided search results but would typically involve a non-nucleophilic base to promote elimination.
Step 4: Synthesis of this compound
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a 1:1 mixture of CD₂Cl₂ and CD₃OD in an NMR tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a 5% O₃/O₂ stream through the solution until the blue color of excess ozone is observed.
-
Purge the solution with oxygen.
-
The resulting solution contains this compound, which can be characterized spectroscopically at low temperatures.
Stability Data
The stability of this compound is highly dependent on temperature. The following table summarizes the key stability data.
| Parameter | Value | Conditions | Reference |
| Half-life | ~40 minutes | -40 °C in 1:1 CH₃OH:CH₂Cl₂ solution | [1][2][3][4] |
| Detection Temperature Range | -80 to -40 °C | In solution | [1][3][4] |
| Decomposition Product | Carbon Dioxide | Above -40 °C | [1][2] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterization of the unstable product.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
While this compound is an intriguing molecule as the cyclic trimer of carbon dioxide, its extreme instability currently precludes its use as a practical reagent in organic synthesis. The protocols provided herein are for the purpose of generating this transient species for research and characterization. Future work may focus on in-situ trapping of this reactive intermediate or the development of stabilized derivatives, which could potentially unlock its synthetic utility. However, for the drug development professional and the synthetic chemist, it remains a compound of theoretical interest rather than a practical tool.
References
Application Notes and Protocols for 1,3,5-Trioxane as a Precursor for Novel Polymers
A Note on 1,3,5-Trioxanetrione: Initial interest in this compound as a polymer precursor should be tempered by an understanding of its significant chemical instability. This compound, a cyclic trimer of carbon dioxide, is highly labile and has a reported half-life of approximately 40 minutes at -40°C, at which point it decomposes back to carbon dioxide.[1][2][3][4] This inherent instability makes its use as a monomer in polymerization reactions exceptionally challenging and impractical for the synthesis of novel polymers under typical laboratory or industrial conditions.
However, the structurally similar and highly stable compound, 1,3,5-trioxane (TOX) , serves as a crucial and widely utilized precursor for the synthesis of polyoxymethylene (POM) and its copolymers.[5] These materials are high-performance engineering thermoplastics with excellent mechanical properties, low friction, and high dimensional stability.[5] The following application notes and protocols will, therefore, focus on the use of 1,3,5-trioxane in the development of these novel polymers.
Application Notes
Introduction to 1,3,5-Trioxane Polymerization
1,3,5-Trioxane is a cyclic trimer of formaldehyde and a key monomer in the production of polyacetal resins. The primary method for its polymerization is through cationic ring-opening polymerization (CROP).[6] This process can be tailored to produce both homopolymers and copolymers with a range of properties. The incorporation of comonomers, such as 1,3-dioxolane (DOX), is a common strategy to enhance the thermal stability of the resulting polymer by introducing C-C bonds into the polyoxymethylene backbone.[5]
Cationic Ring-Opening Polymerization (CROP) of 1,3,5-Trioxane
The CROP of 1,3,5-trioxane is typically initiated by acidic catalysts, such as phosphotungstic acid or boron trifluoride etherate.[5][7] The polymerization proceeds in two main stages: a homogeneous induction period followed by a rapid heterogeneous propagation-crystallization step.[8][9] The reaction is highly exothermic and can be very fast, often completing within minutes.[7][8]
Homopolymerization vs. Copolymerization
-
Homopolymerization: The polymerization of pure 1,3,5-trioxane yields polyoxymethylene homopolymer. While this material possesses high stiffness and strength, its thermal stability is limited due to the nature of its hemiacetal end groups, which can "unzip" at elevated temperatures.[5]
-
Copolymerization: To improve thermal stability, 1,3,5-trioxane is often copolymerized with a small amount (typically 1-1.5%) of a comonomer like 1,3-dioxolane.[5] The comonomer introduces oxyethylene units into the polyoxymethylene chain, which act as "stoppers" to the unzipping degradation mechanism.[5]
Solid-State Polymerization
An alternative to molten-state polymerization is solid-state polymerization. This technique involves initiating the polymerization at a temperature below the melting point of 1,3,5-trioxane.[10] Solid-state polymerization can suppress the formation of cyclic oligomers and lead to the synthesis of ultrahigh molecular weight polyoxymethylene with high crystallinity.[10]
Quantitative Data
The following tables summarize key quantitative data for the polymerization of 1,3,5-trioxane from various studies.
Table 1: Bulk Copolymerization of 1,3,5-Trioxane (TOX) and 1,3-Dioxolane (DOX)
| Sample Label | Comonomer (DOX) Mole % | Catalyst | Retarder | Polymerization Time | Crystallinity (%) |
| S5 | 5 | Phosphotungstic Acid | None | ~2 min | 75.8 |
| S10 | 10 | Phosphotungstic Acid | None | ~2 min | 71.4 |
| S15 | 15 | Phosphotungstic Acid | None | ~2 min | 68.2 |
| S5-R | 5 | Phosphotungstic Acid | Tetrahydrofuran (THF) | Controlled | 79.1 |
Data adapted from a study on the bulk copolymerization of TOX and DOX.[7][11]
Table 2: Influence of Reaction Conditions on Copolymerization
| Parameter Varied | Range | Effect on Yield | Effect on Intrinsic Viscosity |
| Amount of Catalyst (Maghnite-H+) | - | Yield increases with catalyst amount | - |
| Amount of Comonomer (DOX) | - | Influences copolymer composition | Influences viscosity |
| Temperature | - | Affects reaction rate and yield | Affects molecular weight |
| Reaction Time | - | Yield increases with time | - |
Qualitative summary based on studies of TOX and DOX copolymerization.[12]
Experimental Protocols
Protocol 1: Bulk Cationic Copolymerization of 1,3,5-Trioxane (TOX) and 1,3-Dioxolane (DOX)
This protocol describes the synthesis of a polyoxymethylene copolymer using phosphotungstic acid as a catalyst.[7]
Materials:
-
1,3,5-Trioxane (TOX), dried at 85°C in a vacuum oven for 24 hours.[7]
-
1,3-Dioxolane (DOX).
-
Phosphotungstic acid (catalyst).[7]
-
Methanol (for washing).
-
Tetrahydrofuran (THF) (optional, as a retarder).[7]
Procedure:
-
In a reaction vessel, melt the desired amount of purified 1,3,5-trioxane.
-
Add the specified molar percentage of 1,3-dioxolane to the molten TOX and mix thoroughly.
-
Introduce the phosphotungstic acid catalyst to initiate the polymerization. The reaction is rapid and will solidify within approximately 2 minutes.[7]
-
To control the reaction time, a retarder such as THF can be added to the monomer mixture before the catalyst.[7]
-
Once the polymerization is complete, the solid polymer is crushed.
-
The crushed polymer is washed several times with methanol to remove any unreacted monomer and catalyst residues.[7]
-
The washed polymer is then dried in an oven at 90°C for 5 hours.[7]
Protocol 2: Solid-State Polymerization of 1,3,5-Trioxane (TOX)
This protocol is for the synthesis of high molecular weight polyoxymethylene with suppressed oligomer formation.[10]
Materials:
-
Solid 1,3,5-Trioxane (TOX) monomer.
-
A solution of a suitable cationic catalyst (e.g., boron trifluoride etherate).
Procedure:
-
Place the solid 1,3,5-trioxane monomer in a reaction vessel.
-
Spray the catalyst solution onto the solid monomer to initiate the polymerization.
-
Maintain the reaction temperature below the melting point of TOX.
-
The polymerization will proceed in the solid state.
-
Upon completion, the resulting polymer will have high crystallinity and a fibrous form.[10]
-
The polymer should be washed and dried as described in the previous protocol to remove residual catalyst and monomer.
Visualizations
Caption: Cationic Ring-Opening Polymerization of 1,3,5-Trioxane.
Caption: Workflow for Bulk Copolymerization of 1,3,5-Trioxane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyoxymethylene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ippi.ac.ir [ippi.ac.ir]
- 12. researchgate.net [researchgate.net]
Synthesis of Unstable Molecules: An Application Note on the Experimental Setup for Transient Species Like C₆O₆
Introduction
The synthesis and characterization of highly unstable molecules, such as cyclic carbon oxides, present a significant challenge in chemistry. These reactive intermediates are often transient, existing for only fractions of a second under ambient conditions. This application note details the experimental setups and protocols for the synthesis and analysis of such species, using the theoretical molecule 1,2,3,4,5,6-cyclohexanehexone (C₆O₆) as a representative example. It is important to note that the user's initial query for "C3O6" is likely a typographical error, as the relevant literature points to the highly unstable C₆O₆ as a subject of theoretical and experimental interest.
The protocols described herein focus on two primary techniques for generating and studying transient molecules: Flash Vacuum Pyrolysis (FVP) and Matrix Isolation spectroscopy. FVP is a powerful method for creating highly reactive species by the thermal decomposition of a precursor in the gas phase under high vacuum.[1][2] The resulting products can then be trapped and stabilized at cryogenic temperatures using the matrix isolation technique, which involves co-depositing the species of interest with a large excess of an inert gas, such as argon or nitrogen.[3] This allows for their characterization using various spectroscopic methods, primarily infrared (IR) spectroscopy.
Furthermore, this note outlines the use of computational chemistry to predict the stability and spectral properties of these unstable molecules, providing a crucial guide for experimental design and data interpretation.[4] Finally, stringent safety protocols are detailed, as the precursors and products in such syntheses can be energetic and potentially hazardous.[5]
Experimental Protocols
Generation of Unstable Species via Flash Vacuum Pyrolysis (FVP)
Flash Vacuum Pyrolysis is a technique used to generate reactive intermediates by heating a precursor molecule under high vacuum. The short residence time in the hot zone minimizes secondary reactions, allowing for the isolation of the primary pyrolysis products.[1] For the hypothetical synthesis of C₆O₆, a potential precursor could be a derivative of Meldrum's acid, which is known to produce highly reactive ketenes upon pyrolysis.[4][5]
Protocol:
-
Apparatus Setup:
-
A standard FVP apparatus consists of a precursor inlet, a pyrolysis tube (typically quartz), a furnace, and a cold trap.[2]
-
The pyrolysis tube is connected to a high-vacuum pump capable of achieving pressures in the range of 10⁻⁴ to 10⁻⁶ mbar.
-
The precursor is placed in a sample holder that can be heated to induce sublimation or evaporation.
-
The pyrolysis tube is heated by a tube furnace to the desired temperature, which can range from 300 to 1100 °C.[2]
-
The exit of the pyrolysis tube is connected to a cold finger or a cryogenic deposition window cooled with liquid nitrogen or a closed-cycle helium cryostat.
-
-
Pyrolysis Procedure:
-
Evacuate the entire system to the desired base pressure.
-
Heat the pyrolysis tube to the target temperature. For the decomposition of Meldrum's acid derivatives to form ketenes, temperatures in the range of 400-600 °C are often employed.[6]
-
Gently heat the precursor to induce a slow, steady flow of the vapor into the pyrolysis tube. The flow rate should be controlled to maintain a low pressure in the system.
-
The precursor molecules undergo unimolecular decomposition in the hot zone.
-
The pyrolysis products, including the desired unstable molecule, travel a short distance to the cold surface and are rapidly quenched, preventing further reaction.
-
Trapping and Characterization by Matrix Isolation Infrared Spectroscopy
Matrix isolation is a technique that allows for the spectroscopic study of reactive species by trapping them in a solid, inert matrix at cryogenic temperatures.[3] This prevents the molecules from reacting with each other, allowing for detailed characterization.
Protocol:
-
Apparatus Setup:
-
The FVP apparatus is directly coupled to a matrix isolation system. The cold surface is a transparent window (e.g., CsI or BaF₂) mounted on the cold tip of a cryostat.
-
A separate gas inlet line allows for the controlled introduction of a matrix gas (e.g., argon, nitrogen).
-
An infrared spectrometer is positioned so that the IR beam passes through the transparent window.
-
-
Matrix Deposition:
-
Cool the deposition window to the desired temperature, typically between 4 and 20 K.
-
Simultaneously introduce the pyrolysis products from the FVP apparatus and a large excess of the matrix gas onto the cold window. The ratio of matrix gas to the species of interest should be high (typically 1000:1 or greater) to ensure proper isolation.
-
The deposition rate should be slow and controlled to ensure the formation of a clear, glassy matrix.
-
-
Spectroscopic Analysis:
-
Record the infrared spectrum of the deposited matrix.
-
The resulting spectrum will show the vibrational modes of the isolated molecules. By comparing the experimental spectrum with computationally predicted spectra, the identity of the trapped species can be confirmed.
-
Online Characterization by Mass Spectrometry
For a more direct analysis of the gas-phase products from FVP, the apparatus can be coupled to a mass spectrometer.
Protocol:
-
Apparatus Setup:
-
The exit of the FVP pyrolysis tube is connected to the ionization source of a mass spectrometer through a differentially pumped interface.[7]
-
Photoionization mass spectrometry (PIMS) is a particularly useful technique for this purpose, as it often provides "soft" ionization, minimizing fragmentation of the parent ion.[8][9][10]
-
-
Analysis Procedure:
-
The gas-phase products from the FVP are introduced into the ionization region of the mass spectrometer.
-
The molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio.
-
The mass spectrum provides information about the molecular weight of the products, aiding in their identification.
-
Data Presentation
Computational chemistry is an indispensable tool for studying unstable molecules. Quantum chemical calculations can predict the stability, geometry, and vibrational frequencies of transient species, which are crucial for interpreting experimental data. The following table summarizes the computationally predicted infrared vibrational frequencies for the C₂ symmetric chair conformation of C₆O₆, a likely product of a hypothetical synthesis. These values can be used to identify the molecule in a matrix isolation IR spectrum.
| Vibrational Mode Description | Predicted Frequency (cm⁻¹) |
| C=O stretch (symmetric) | 1825 |
| C=O stretch (asymmetric) | 1790 |
| C-C stretch | 1250 |
| C-C-C bend | 850 |
| O=C-C bend | 600 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods (e.g., DFT with a suitable basis set).
Mandatory Visualization
References
- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoion Mass-Selected Threshold Photoelectron Spectroscopy to Detect Reactive Intermediates in Catalysis: From Instrumentation and Examples to Peculiarities and a Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoionization Mass Spectrometry – Combustion Research Facility [crf.sandia.gov]
Application Notes and Protocols for the Spectroscopic Identification of 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione (C₃O₆), a cyclic trimer of carbon dioxide, is a highly unstable molecule of significant theoretical interest. Its inherent instability, with a half-life of approximately 40 minutes at -40°C, presents considerable challenges for its identification and characterization.[1][2] This document provides detailed application notes and protocols for the spectroscopic identification of this compound, primarily focusing on low-temperature Fourier-Transform Infrared (FTIR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. These techniques have been successfully employed to observe this transient molecule in solution. Due to its extreme thermal lability, standard analytical techniques such as Raman spectroscopy and mass spectrometry are generally not suitable for its direct analysis, and thus, data for these methods are not available.
Logical Workflow for Identification
The identification of this compound is intrinsically linked to its synthesis, which is typically a multi-step process culminating in a low-temperature ozonolysis reaction. The analytical workflow, therefore, involves monitoring the final reaction step and the subsequent decomposition of the target molecule.
Caption: Logical workflow for the synthesis and spectroscopic identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the in-situ monitoring of the formation and decomposition of this compound at low temperatures. The characteristic carbonyl stretching frequencies provide a clear signature of the molecule.
Application Notes
-
In-situ Monitoring: An FTIR probe immersed in the reaction mixture allows for real-time tracking of the ozonolysis reaction and the subsequent thermal decomposition of the product.
-
Low-Temperature Requirement: Maintaining a very low temperature (ca. -80°C) is critical to observe the formation of this compound. As the temperature is allowed to rise, its decomposition into carbon dioxide can be monitored by the appearance of the characteristic CO₂ absorption band.
-
Spectral Subtraction: Due to the complexity of the reaction mixture, spectral deconvolution and subtraction are necessary to isolate the spectrum of this compound.
Experimental Protocol
This protocol is adapted from the synthesis and spectroscopic observation of this compound.[2]
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a fiber-optic probe (e.g., ReactIR) is used. The probe is inserted into the reaction vessel.
-
Sample Preparation (In-situ):
-
A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).
-
The solution is placed in a round-bottom flask equipped with an ozone dispersion tube and the FTIR probe.
-
The reaction flask is cooled to -80°C under an argon atmosphere using a regulated acetone bath.
-
-
Data Acquisition:
-
A background spectrum of the solvent system at -80°C is recorded.
-
A 5% ozone/oxygen mixture is bubbled through the solution.
-
IR spectra are continuously recorded throughout the ozonolysis reaction.
-
After the reaction is complete, the solution is slowly warmed, and spectra are continuously acquired to monitor the decomposition of this compound.
-
-
Data Analysis:
-
The infrared spectrum of this compound is obtained by deconvolution from the accumulated spectra during the reaction and post-reaction warming.
-
The disappearance of the reactant peaks and the appearance of the product and subsequent decomposition product (CO₂) peaks are monitored.
-
Data Presentation
The characteristic infrared absorption bands of this compound are summarized in the table below.
| Functional Group | Observed Frequency (cm⁻¹) | Assignment |
| Anhydride C=O Stretch | ~1850 - 1950 | Symmetric & Asymmetric |
| Carbonate C-O Stretch | ~1100 - 1300 | Ring C-O stretching modes |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides definitive evidence for the formation of this compound by identifying the unique carbon environment in the cyclic structure.
Application Notes
-
Low-Temperature Analysis: Similar to FTIR, ¹³C NMR analysis must be performed at very low temperatures (starting at -80°C) to prevent the rapid decomposition of the molecule.
-
Solvent System: A deuterated solvent mixture that remains liquid at the required low temperatures is necessary, for example, a 1:1 mixture of deuterated dichloromethane (CD₂Cl₂) and deuterated methanol (CD₃OD).
-
Temperature-Variable Experiment: A variable-temperature ¹³C NMR experiment is ideal to observe the signal of this compound at low temperatures and its disappearance and conversion to the CO₂ signal as the temperature is raised.[2]
Experimental Protocol
This protocol is based on the published method for the ¹³C NMR observation of this compound.[2]
-
Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching -80°C.
-
Sample Preparation:
-
A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a 1:1 mixture of CD₂Cl₂ and CD₃OD in a 5 mm NMR tube.
-
The NMR tube is cooled to -78°C in a dry ice/acetone bath.
-
A 5% ozone/oxygen mixture is bubbled through the cold solution via a long syringe needle until a pale blue color of excess ozone is observed.
-
The tube is then purged with oxygen to remove excess ozone.
-
-
Data Acquisition:
-
The NMR tube is quickly transferred to the pre-cooled NMR probe at -80°C.
-
A series of ¹³C NMR spectra are acquired at progressively higher temperatures (e.g., -80°C, -60°C, -40°C, -20°C, and 0°C).
-
-
Data Analysis:
-
The appearance of a new resonance in the carbonate region of the spectrum at low temperatures is indicative of this compound formation.
-
The disappearance of this signal and the concurrent appearance and growth of the signal for dissolved CO₂ upon warming confirms the decomposition of the target molecule.
-
Data Presentation
The characteristic ¹³C NMR chemical shifts are presented in the table below.
| Carbon Environment | Observed Chemical Shift (δ, ppm) | Solvent System |
| This compound (C=O) | ~156 | 1:1 CD₂Cl₂ : CD₃OD |
| Carbon Dioxide (CO₂) | ~125 | 1:1 CD₂Cl₂ : CD₃OD |
Raman Spectroscopy and Mass Spectrometry: Challenges and Limitations
Raman Spectroscopy
There is a lack of published data on the Raman spectrum of this compound. The primary challenge is the compound's extreme instability. Raman spectroscopy often involves the use of lasers for excitation, which can induce localized heating and promote the rapid decomposition of thermally labile compounds. Furthermore, fluorescence from impurities or the compound itself could overwhelm the weaker Raman scattering signal.
Mass Spectrometry
Similarly, obtaining a mass spectrum of the intact this compound molecule is highly challenging. Standard ionization techniques, such as electron ionization (EI), are highly energetic and would likely cause immediate fragmentation into its constituent carbon dioxide monomers. Softer ionization techniques could potentially be explored, but the requirement of introducing the highly unstable compound into the vacuum of a mass spectrometer at low temperatures presents a significant technical hurdle.
Synthesis Pathway Overview
The synthesis of this compound is a four-step process, as described in the literature.[2]
Caption: Four-step synthesis of this compound.
Conclusion
The successful identification of this compound relies on specialized low-temperature spectroscopic techniques. Both FTIR and ¹³C NMR provide complementary and confirmatory data for the presence of this unstable molecule. The protocols outlined in this document, based on established literature, provide a framework for researchers to detect and study this intriguing cyclic trimer of carbon dioxide. The challenges associated with its high reactivity and thermal lability underscore the importance of careful experimental design and execution, particularly the maintenance of cryogenic conditions throughout the analysis.
References
"handling and storage procedures for 1,3,5-Trioxanetrione"
Application Notes and Protocols for 1,3,5-Trioxanetrione
For Researchers, Scientists, and Drug Development Professionals
Introduction and Critical Distinction
This compound (C₃O₆) is an unstable oxide of carbon that can be conceptualized as a cyclic trimer of carbon dioxide.[1] It is a highly reactive intermediate and is not commercially available. Due to its extreme instability, it cannot be handled or stored using conventional laboratory procedures. These application notes provide guidance for its in situ generation, handling, and immediate use under controlled, low-temperature conditions.
It is critically important to distinguish this compound from 1,3,5-Trioxane (C₃H₆O₃). 1,3,5-Trioxane is a stable, white crystalline solid and a cyclic trimer of formaldehyde.[2] The handling and storage procedures for these two compounds are vastly different. Misidentification can lead to hazardous situations. This document pertains exclusively to the unstable this compound.
Physicochemical Properties and Stability
The most critical property of this compound is its inherent instability. It has a very short half-life and decomposes into carbon dioxide.[1]
| Property | Value | Source |
| Molecular Formula | C₃O₆ | [1][3] |
| Molar Mass | 132.027 g·mol⁻¹ | [1] |
| Appearance | Detected in solution | [4][5][6] |
| Half-life | Approximately 40 minutes at -40 °C | [1][4][5][6] |
| Decomposition Products | Carbon Dioxide (CO₂) | [1] |
| Stability | Exceedingly unstable at room temperature. Stable only at very low temperatures (e.g., -80 °C to -40 °C) in solution.[1][4][5][6] |
Hazard Identification and Safety Precautions
As a highly unstable and reactive intermediate, this compound presents several potential hazards. The primary hazards are associated with its rapid decomposition and the potential for runaway reactions if not maintained at the required low temperatures.
-
Uncontrolled Decomposition: Above -40°C, the compound rapidly decomposes, releasing carbon dioxide gas. In a closed system, this can lead to a pressure buildup.
-
Reactive Intermediate: As a reactive intermediate, its interaction with other reagents may be highly exothermic and requires careful control of reaction conditions.
-
Low-Temperature Hazards: The procedures for handling this compound require the use of cryogenic liquids and low-temperature baths, which pose risks of cold burns and frostbite.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and cryogenic gloves when handling low-temperature baths and reagents.
-
Inert Atmosphere: Conduct all synthesis and handling in a well-ventilated fume hood, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture.
-
Temperature Control: Strict temperature control is paramount. Use a reliable low-temperature bath (e.g., cryostat or a dry ice/acetone slush bath) to maintain the reaction temperature.
-
Shielding: Use a blast shield to protect from potential splashes or rapid gas evolution.
-
Small Scale: All work with this compound should initially be performed on a small scale.
Storage Procedures
This compound cannot be stored. Due to its extreme instability and short half-life, it must be generated in situ and used immediately in subsequent reactions. Any unused portion will decompose into carbon dioxide.
Experimental Protocols: In Situ Generation and Use
The following is a generalized protocol for the in situ generation of this compound based on published synthetic routes.[4][5][6] This is intended for experienced researchers and should be adapted and optimized for specific experimental setups.
5.1 Materials and Reagents:
-
Precursor molecule (e.g., 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane)
-
Solvent system (e.g., a mixture of methanol and dichloromethane)
-
Ozone (O₃) source
-
Inert gas (Argon or Nitrogen)
-
Dry ice and acetone for cooling bath
5.2 Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature reaction vessel (e.g., a three-necked flask)
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Ozone delivery tube
-
Apparatus for subsequent reaction or analysis (e.g., pre-cooled NMR tube, addition funnel with the next reagent)
5.3 Protocol for In Situ Generation:
-
Preparation: Assemble the reaction apparatus and ensure it is dry and free of contaminants. Purge the system with an inert gas.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Precursor Addition: Dissolve the precursor molecule in the chosen solvent system and add it to the cooled reaction vessel under an inert atmosphere.
-
Ozonolysis: Bubble a stream of ozone through the solution at -78 °C. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Purging: Once the reaction is complete, purge the solution with an inert gas to remove any excess ozone.
-
Immediate Use: The resulting solution containing this compound is now ready for immediate use in the next reaction step or for analysis at low temperatures.
Visualizations
Diagram 1: Logical Relationship of this compound Instability
Caption: Instability of this compound.
Diagram 2: Experimental Workflow for In Situ Generation and Use
Caption: In Situ Generation Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 3. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Trioxanetrione as an Electrophilic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione, also known as the cyclic trimer of carbon dioxide, is a fascinating yet highly unstable oxide of carbon with the chemical formula C₃O₆.[1] From a structural standpoint, it can be conceptualized as a triple ketone of 1,3,5-trioxane. Its inherent reactivity and tendency to decompose limit its broad application as a conventional electrophilic reagent in organic synthesis. However, its chemistry provides valuable insights into the behavior of highly activated carbonyl compounds. These notes provide a comprehensive overview of the synthesis, properties, and the limited context in which this compound can be considered an electrophilic species.
Physicochemical Properties and Stability
This compound is characterized by its extreme instability under normal conditions. It has a half-life of approximately 40 minutes at -40 °C and readily decomposes into three molecules of carbon dioxide.[2][3] This decomposition pathway underscores its nature as a highly energetic molecule and a potent electrophile, susceptible to nucleophilic attack that can trigger ring fragmentation.
| Property | Value | Reference |
| Molecular Formula | C₃O₆ | [4] |
| Molar Mass | 132.027 g·mol⁻¹ | [1] |
| Appearance | Detected in solution | [2][5] |
| Stability | Half-life of ~40 min at -40 °C | [2][3][5] |
| Decomposition Products | Carbon Dioxide (CO₂) | [1][5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires cryogenic conditions for the final product to be observed. The overall synthetic strategy involves the creation of a stable precursor that can be converted to the target molecule at low temperatures.[2][5]
Synthetic Pathway
The synthesis proceeds through a four-step sequence starting from isobutyraldehyde.[5]
Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methylpropanal [5]
-
To a solution of isobutyraldehyde in an appropriate solvent, add sulfuryl chloride.
-
Heat the reaction mixture to 45 °C with stirring for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Purify the crude material by vacuum distillation (95 °C, 115 mmHg) to yield the product as a colorless liquid.
Step 2: Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane [5] This step involves the cyclotrimerization of 2-chloro-2-methylpropanal.
Step 3: Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane [5] This step involves the dehydrochlorination of the product from Step 2.
Step 4: Synthesis and Observation of this compound [5]
-
Prepare a solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (30.0 mg, 0.143 mmol) in a 1:1 mixture of CD₂Cl₂ and CD₃OD (0.5 mL) in a 5 mm NMR tube.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Bubble a 5% O₃/O₂ mixture from an ozone generator through the cold solution until a pale blue color persists.
-
Purge the solution with oxygen and quickly transfer the NMR tube to a precooled NMR probe at -80 °C.
-
Acquire spectra at progressively warmer temperatures (-80, -60, -40, -20, and 0 °C) to observe the formation and subsequent decomposition of this compound.
This compound as an Electrophilic Reagent
Due to its extreme instability, this compound cannot be isolated and used as a reagent in the same manner as other acid anhydrides like acetic anhydride.[6][7] Its role as an electrophile is primarily inferred from its decomposition into carbon dioxide, a well-known electrophile. The three carbonyl carbons in the trioxanetrione ring are highly electrophilic due to the ring strain and the presence of six electronegative oxygen atoms.
Any nucleophilic attack on one of the carbonyl carbons is expected to initiate a cascade of ring-opening and fragmentation, ultimately leading to the formation of three molecules of CO₂. In this sense, this compound can be considered a highly reactive and unstable precursor to the electrophile CO₂.
Applications in Research and Drug Development
Currently, there are no established applications of this compound as an electrophilic reagent in routine organic synthesis or drug development. Its significance is primarily in the realm of fundamental chemical research, particularly in the study of:
-
Highly unstable molecules
-
The chemistry of carbon oxides
-
Low-temperature reaction kinetics and spectroscopy
The synthesis and characterization of this compound represent a significant achievement in preparative chemistry, pushing the boundaries of what is possible in the study of transient species.
Conclusion
This compound is a molecule of considerable academic interest due to its structure as the cyclic trimer of carbon dioxide and its inherent instability. While its highly electrophilic nature is evident from its rapid decomposition, its practical application as a controllable electrophilic reagent is precluded by its fleeting existence at temperatures commonly employed in synthetic chemistry. Future research may explore its in-situ generation and trapping with nucleophiles at cryogenic temperatures, but for now, it remains a spectroscopic curiosity rather than a workhorse reagent for the synthetic chemist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 7. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
Application Notes and Protocols: The Reactivity of 1,3,5-Trioxanetrione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trioxanetrione, the cyclic trimer of carbon dioxide, is a highly unstable molecule of significant interest due to its relationship with CO₂. Its inherent reactivity makes it a potential, albeit challenging, reagent for organic synthesis. These application notes provide a comprehensive overview of the known reactivity of this compound, with a particular focus on its interactions with nucleophiles. Due to its extreme instability, the primary reaction pathway for this compound is decomposition back to carbon dioxide. This document details its synthesis, stability, and the critical considerations for its potential use in nucleophilic reactions, alongside protocols for its preparation and handling.
Physicochemical Properties and Stability
This compound is a white solid at low temperatures and is characterized by its significant instability.[1] Its properties are summarized in the table below. The primary challenge in utilizing this compound is its short half-life, even at sub-zero temperatures.[1][2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₃O₆ | [1][6] |
| Molar Mass | 132.027 g·mol⁻¹ | [1][6] |
| Appearance | White crystalline solid | [7] |
| Half-life | ~40 minutes at -40 °C | [1][2][3][4][5] |
| Decomposition Products | Carbon Dioxide (CO₂) | [1][2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly temperature.[2][3][4][5] The overall synthetic scheme is presented below, followed by a detailed experimental protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of Trioxanes in Advanced Materials Development
A clarification on 1,3,5-Trioxanetrione: It is important to distinguish between this compound (C₃O₆) and its more stable analogue, 1,3,5-trioxane (C₃H₆O₃). This compound is an unstable cyclic trimer of carbon dioxide.[1][2] Its high reactivity and short half-life of approximately 40 minutes at -40°C make it currently unsuitable as a starting material for the development of new, stable polymeric materials.[1][2]
Conversely, 1,3,5-trioxane, a cyclic trimer of formaldehyde, is a cornerstone monomer in the polymer industry, primarily for the synthesis of polyoxymethylene (POM), a high-performance engineering thermoplastic.[3] This document will focus on the application of 1,3,5-trioxane in the development of new materials, providing detailed protocols and data relevant to researchers, scientists, and professionals in drug development who may be exploring stable, biocompatible polymer systems.
Application Notes
1. Synthesis of Polyoxymethylene (POM) Homopolymers and Copolymers
1,3,5-trioxane is the primary monomer for the production of polyoxymethylene (POM), a polymer with high stiffness, excellent dimensional stability, and low friction. The ring-opening polymerization (ROP) of 1,3,5-trioxane is the fundamental process for POM synthesis. To enhance thermal stability and processability, 1,3,5-trioxane is often copolymerized with other cyclic ethers or cyclic formals, such as 1,3-dioxolane.[4][5] These comonomers introduce C-C bonds into the polyacetal backbone, which helps to prevent the unzipping depolymerization that can occur in POM homopolymers.
Key applications of POM and its copolymers include:
-
Engineering Components: Gears, bearings, and conveyor belts.
-
Automotive Industry: Fuel system components and interior trim.
-
Medical Devices: Due to its biocompatibility and sterilizability, POM is used in drug delivery systems and medical implants.
2. Development of Novel Thermosets and Composites
Triazine-trione based materials, which share a similar core structure, are being explored for the development of advanced thermosets and composites. These materials exhibit excellent mechanical properties and biocompatibility, making them suitable for applications such as bone fracture fixation implants. The synthesis often involves thiol-ene or thiol-yne 'click' chemistry, allowing for the creation of highly crosslinked and customizable materials.
3. "Solid-State" Polymerization for Ultra-High Molecular Weight POM
A significant advancement in POM synthesis is the "solid-state" ring-opening cationic polymerization of 1,3,5-trioxane. This technique allows for the production of ultra-high molecular weight POM with a reduced formation of oligomers compared to traditional molten-state polymerization.[6] This method involves initiating polymerization in the molten state and then rapidly cooling the mixture to a temperature below the monomer's melting point, where the propagation continues in the solid state.[6]
Quantitative Data Summary
| Parameter | Value | Material/Process | Reference |
| This compound | |||
| Half-life | ~40 minutes at -40°C | In solution | [1][2] |
| 1,3,5-Trioxane | |||
| Melting Point | 62 °C | Pure monomer | [3] |
| Boiling Point | 115 °C | Pure monomer | [3] |
| POM Synthesis | |||
| Catalyst Concentration | 5 wt% of Maghnite-H+ | Cationic polymerization of 1,3,5-trioxane | [4] |
| Polymerization Temperature | -78°C to 4°C | "Solid-state" polymerization of 1,3,5-trioxane | [6] |
| Molecular Weight (Mw) | > 1,000,000 g/mol | Ultra-high molecular weight POM via "solid-state" polymerization | [6] |
| POM Copolymers | |||
| Comonomer (DOX) Content | 5, 10, and 15 mol% | Bulk copolymerization of 1,3,5-trioxane and 1,3-dioxolane (DOX) | [5] |
| Thermal Stability (Tpeak) | 456 °C | Poly(ethylene brassylate-co-squaric acid) (PEBSA) | [7] |
Experimental Protocols
Protocol 1: Bulk Copolymerization of 1,3,5-Trioxane and 1,3-Dioxolane
This protocol describes the synthesis of a polyoxymethylene copolymer using phosphotungstic acid as a catalyst.[5]
Materials:
-
1,3,5-Trioxane (TOX), dried at 85°C in vacuum for 24 hours.[5]
-
1,3-Dioxolane (DOX)
-
Phosphotungstic acid (PTA), catalyst
-
Tetrahydrofuran (THF), retarder (optional)
-
Methanol, for quenching
-
Acetone, for washing
Procedure:
-
In a reaction vessel, combine the desired molar ratio of 1,3,5-trioxane and 1,3-dioxolane (e.g., 95:5, 90:10, 85:15 mol%).
-
Add the phosphotungstic acid catalyst to the monomer mixture.
-
Heat the mixture to initiate bulk polymerization. The reaction is typically carried out at elevated temperatures.
-
If using a retarder, add tetrahydrofuran to the reaction mixture to control the reaction time.[5]
-
After the desired polymerization time, quench the reaction by adding methanol.
-
The resulting polymer is then washed with acetone and dried.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of the comonomer and the polymer structure.
-
¹H-NMR Spectroscopy: To determine the copolymer composition.
-
Differential Scanning Calorimetry (DSC): To analyze the melting behavior and crystallinity.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.[5]
Protocol 2: "Solid-State" Ring-Opening Cationic Polymerization of 1,3,5-Trioxane
This protocol is for the synthesis of ultra-high molecular weight polyoxymethylene.[6]
Materials:
-
1,3,5-Trioxane (TOX)
-
Cationic initiator (e.g., boron trifluoride etherate)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the cationic initiator in a suitable solvent.
-
In a separate vessel, melt the 1,3,5-trioxane monomer.
-
Initiate the polymerization by adding the initiator solution to the molten monomer.
-
Shortly after initiation, rapidly cool the reaction mixture to a temperature below the melting point of 1,3,5-trioxane (e.g., 4°C, -20°C, or -78°C).[6]
-
Allow the polymerization to proceed in the solid state for the desired duration.
-
Terminate the reaction by adding a quenching agent (e.g., methanol).
-
Isolate and purify the resulting ultra-high molecular weight polyoxymethylene.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
DSC and TGA: For thermal analysis.
Visualizations
Caption: General workflow for the synthesis and characterization of POM.
Caption: Cationic ring-opening polymerization of 1,3,5-trioxane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ippi.ac.ir [ippi.ac.ir]
- 6. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Synthesis of 1,3,5-Trioxanetrione: A Non-Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trioxanetrione, the cyclic trimer of carbon dioxide, is a molecule of significant theoretical interest. However, extensive review of the current scientific literature reveals that a direct catalytic conversion of carbon dioxide (CO2) to this compound has not yet been experimentally realized. The inherent stability of the CO2 molecule presents a significant thermodynamic barrier to such a transformation.
The only documented method for the synthesis of this compound is a multi-step chemical process that does not involve the direct catalytic trimerization of CO2. This application note provides a detailed overview of this established, non-catalytic synthetic route. While theoretical studies have explored the feasibility of CO2 trimerization, an effective catalytic system for this reaction remains an area for future research.
Multi-Step Synthesis of this compound
The established laboratory synthesis of this compound is a four-step process commencing from isobutyraldehyde.[1][2][3] This method ultimately yields the target molecule, which is highly unstable and can only be observed at very low temperatures.
Experimental Protocols
Step 1: Chlorination of Isobutyraldehyde to 2-Chloro-2-methylpropanal
This initial step involves the alpha-chlorination of isobutyraldehyde.
-
Materials: Isobutyraldehyde, Sulfuryl chloride.
-
Procedure: To a reaction vessel, add isobutyraldehyde. While stirring, slowly add sulfuryl chloride. The reaction mixture is then heated to approximately 45°C for 1.5 hours, followed by stirring at room temperature for an additional 2.5 hours.[4] The crude product is purified by vacuum distillation to yield 2-chloro-2-methylpropanal as a colorless liquid.[4]
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
The chlorinated aldehyde undergoes an acid-catalyzed cyclotrimerization.
-
Materials: 2-Chloro-2-methylpropanal, Concentrated Sulfuric Acid.
-
Procedure: 2-Chloro-2-methylpropanal is treated with concentrated sulfuric acid, added dropwise with vigorous stirring, which induces precipitation.[4] The resulting solid is pulverized, filtered, and washed to yield 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.
Step 3: Dehydrochlorination
The trioxane intermediate is then dehydrochlorinated to form an unsaturated trioxane.
-
Materials: 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, Potassium tert-butoxide (KOt-Bu), Dry Tetrahydrofuran (THF).
-
Procedure: Under an inert atmosphere, a solution of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane in dry THF is added slowly to a cooled (0°C) mixture of potassium tert-butoxide in dry THF.[4] After stirring, the reaction is allowed to warm to room temperature. The product, 2,4,6-tri(prop-2-ylidene)-1,3,5-trioxane, is obtained after workup.
Step 4: Ozonolysis to this compound
The final step involves the oxidative cleavage of the double bonds using ozone at low temperatures.
-
Materials: 2,4,6-tri(prop-2-ylidene)-1,3,5-trioxane, Methanol, Dichloromethane.
-
Procedure: The ozonolysis of 2,4,6-tri(prop-2-ylidene)-1,3,5-trioxane is conducted at -80°C.[1][2][3] The presence of methanol is crucial during this step. The product, this compound, is detected in solution at temperatures between -80°C and -40°C.[4][1][2][3]
Stability and Characterization
This compound is highly unstable and decomposes to carbon dioxide at temperatures above -40°C. It has a reported half-life of approximately 40 minutes at -40°C.[4][1][2][3] Its presence and decomposition are monitored by 13C NMR and FTIR spectroscopy.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the multi-step synthesis of this compound.
| Parameter | Value | Reference |
| Step 1: Chlorination | ||
| Yield of 2-chloro-2-methylpropanal | 37% | |
| Step 4: Ozonolysis | ||
| Reaction Temperature | -80 °C | [4][1][2][3] |
| Detection Temperature Range | -80 to -40 °C | [1][2][3] |
| Product Stability | ||
| Half-life at -40 °C | ~40 minutes | [1][2][3] |
| Decomposition Product | Carbon Dioxide | [4] |
Experimental Workflow
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging multi-step process that does not involve the direct catalytic conversion of CO2. The high instability of the target molecule necessitates low-temperature synthesis and characterization. While the prospect of a direct catalytic route from CO2 remains an exciting area of research, the protocols outlined in this application note represent the current, established method for the laboratory-scale production of this intriguing molecule. Future research efforts may focus on the development of novel catalysts capable of overcoming the thermodynamic hurdles associated with the direct trimerization of carbon dioxide.
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultraefficient homogeneous catalyst for the CO2-to-CO electrochemical conversion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"decomposition pathways of 1,3,5-Trioxanetrione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trioxanetrione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, handling, and decomposition analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary decomposition pathway?
A1: this compound (C₃O₆) is an unstable oxide of carbon that can be considered a cyclic trimer of carbon dioxide (CO₂) or a triple ketone of 1,3,5-trioxane.[1] Its primary decomposition pathway involves the breakdown into three molecules of carbon dioxide. This decomposition is rapid at temperatures above -40°C.[1]
Q2: What is the stability of this compound?
A2: this compound is highly unstable. It has a half-life of approximately 40 minutes at -40°C in a 1:1 solution of methanol and dichloromethane.[2] It is stable for indefinite periods at -80°C.
Q3: What are the main safety concerns when working with this compound?
A3: The primary safety concerns are associated with its precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, which is a flammable solid, and the use of ozone during the synthesis of this compound. Ozone is a toxic and highly reactive gas. Ozonolysis reactions can form explosive peroxides and ozonides. Therefore, it is crucial to handle ozone with appropriate safety measures and to ensure that all peroxides are quenched before any workup.
Troubleshooting Guides
Synthesis of this compound
Issue 1: Low yield of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (precursor).
-
Possible Cause: Inconsistent results from the trimerization of 2-chloro-2-methylpropanal using concentrated sulfuric acid.
-
Recommendation: Carefully control the dropwise addition of concentrated H₂SO₄ with vigorous stirring. After precipitation, ensure the solid is finely pulverized and washed thoroughly with a 2:1 mixture of ethanol and ice-cold water to remove colored impurities.
Issue 2: Low or no yield of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane during dehydrochlorination.
-
Possible Cause: The use of sodium hydroxide in dimethylheptanol at high temperatures has been reported to produce no yield.
-
Recommendation: An alternative and more reliable method is the use of potassium tert-butoxide in dry tetrahydrofuran (THF).
Issue 3: Low yield or failed synthesis of this compound during ozonolysis.
-
Possible Cause 1: Incomplete reaction or side reactions.
-
Recommendation 1: Ensure the reaction is carried out at a low temperature (-78°C to -80°C). The presence of methanol is critical to trap the carbonyl oxide intermediate and prevent side reactions. Use a co-solvent system such as a 1:1 mixture of dichloromethane and methanol.
-
Possible Cause 2: Premature decomposition of the product.
-
Recommendation 2: Maintain the low temperature throughout the synthesis and analysis. Once formed, this compound is stable at -80°C but will decompose rapidly at higher temperatures.
Decomposition Analysis
Issue 4: Inconsistent or non-reproducible decomposition kinetics.
-
Possible Cause 1: Temperature fluctuations.
-
Recommendation 1: Use a cryostat or a well-controlled low-temperature bath to maintain a stable temperature during the decomposition study. Even small variations in temperature can significantly affect the decomposition rate.
-
Possible Cause 2: Presence of impurities.
-
Recommendation 2: Since this compound is synthesized and used in situ, ensure the purity of the precursor and solvents. Impurities can potentially catalyze or inhibit the decomposition.
-
Possible Cause 3: Solvent effects.
-
Recommendation 3: The decomposition rate can be solvent-dependent. The reported half-life of 40 minutes at -40°C was in a 1:1 methanol:dichloromethane solution. If using other solvents, the decomposition kinetics may vary. It is recommended to report the solvent system used in any kinetic study.
Quantitative Data
| Parameter | Value | Conditions |
| Half-life | ~40 minutes | -40°C in 1:1 CH₃OH:CH₂Cl₂ solution |
| Stability | Indefinite | -80°C |
| Decomposition Onset | Above -40°C | 1:1 CH₃OH:CH₂Cl₂ solution |
Experimental Protocols
In Situ Monitoring of this compound Decomposition via FTIR Spectroscopy
This protocol describes the procedure for monitoring the decomposition of this compound in real-time using in situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Ozone (O₃) source
-
In situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel equipped for low-temperature reactions and gas inlet/outlet
Procedure:
-
Preparation:
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a 1:1 mixture of anhydrous dichloromethane and methanol in the reaction vessel.
-
Cool the solution to -80°C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Synthesis of this compound:
-
Bubble ozone gas through the cooled solution. Monitor the reaction progress using the in situ FTIR spectrometer. The disappearance of the reactant peaks and the appearance of new peaks corresponding to this compound will indicate the progression of the reaction.
-
Continue the ozonolysis until the starting material is consumed.
-
-
Decomposition Monitoring:
-
Once the synthesis is complete, stop the ozone flow and purge the system with an inert gas (e.g., argon or nitrogen) to remove excess ozone.
-
Maintain the temperature at -80°C and collect a baseline FTIR spectrum of the this compound solution.
-
To initiate decomposition, raise the temperature of the solution to the desired point (e.g., -40°C) and maintain it at a constant level.
-
Continuously collect FTIR spectra at regular intervals to monitor the decrease in the characteristic peaks of this compound and the increase in the peak corresponding to carbon dioxide.
-
-
Data Analysis:
-
Analyze the collected spectra to determine the change in concentration of this compound over time.
-
From this data, the decomposition rate and half-life at the specific temperature can be calculated.
-
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Experimental workflow for synthesis and in situ analysis.
References
"how to improve the yield of 1,3,5-Trioxanetrione synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,5-Trioxanetrione synthesis.
Experimental Workflow
The synthesis of this compound is a four-step process. The overall workflow is depicted below.
Caption: Overall four-step synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the this compound synthesis.
| Step | Reaction | Reagents | Reported Yield |
| 1 | Chlorination | Isobutyraldehyde, Sulfuryl chloride | 37%[1] |
| 2 | Cyclotrimerization | 2-Chloro-2-methylpropanal, Sulfuric acid | "Good yield" |
| 3 | Dehydrochlorination | 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane, Potassium tert-butoxide, THF | 71%[2] |
| 4 | Ozonolysis | 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane, Ozone, Methanol | 64%[1] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Chlorination of Isobutyraldehyde
Question: My yield of 2-Chloro-2-methylpropanal is significantly lower than 37%. What are the possible reasons and solutions?
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred at 45°C for 1.5 hours, followed by stirring at room temperature for an additional 2.5 hours to maximize the conversion of the starting material.[1]
-
Impurities in Starting Material: Impurities in isobutyraldehyde can lead to side reactions. Use freshly distilled isobutyraldehyde for the best results.
-
Suboptimal Temperature Control: Overheating can lead to the formation of byproducts. Maintain the reaction temperature strictly at 45°C during the initial heating phase.
-
Inefficient Purification: 2-Chloro-2-methylpropanal is purified by vacuum distillation. Ensure the vacuum is stable and the distillation is performed carefully to avoid loss of product. A second distillation may be necessary to achieve high purity.[1]
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
Question: The cyclotrimerization reaction is not proceeding, or the yield of the trioxane is low. What can I do?
Answer:
-
Catalyst Activity: Concentrated sulfuric acid is a crucial catalyst. Use fresh, high-quality concentrated sulfuric acid. The reaction is exothermic, so the acid should be added dropwise with vigorous stirring while cooling the reaction mixture in an ice bath to prevent side reactions.
-
Water Contamination: The presence of water can interfere with the reaction. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
-
Purification Issues: The product, 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, is a crystalline solid.[1] Inefficient crystallization or washing can lead to a lower yield. Ensure the crude product is thoroughly washed to remove any remaining acid and impurities.
Step 3: Dehydrochlorination of 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane
Question: I am not getting any product in the dehydrochlorination step. What is the problem?
Answer:
-
Incorrect Base/Solvent System: The choice of base and solvent is critical for this step. A patented procedure using sodium hydroxide in dimethylheptanol at high temperatures has been reported to yield no product.[1]
-
Recommended Procedure: A successful method involves using potassium tert-butoxide (KOt-Bu) in dry tetrahydrofuran (THF). The reaction should be cooled to 0°C before the slow addition of the trioxane solution.[1]
-
Moisture: Potassium tert-butoxide is highly sensitive to moisture. Ensure it is handled in a glovebox under an inert atmosphere and that the THF is anhydrous.
Step 4: Ozonolysis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane
Question: The final ozonolysis step is not yielding this compound, or the yield is very low. How can I improve this?
Answer:
-
Absence of a Carbonyl Oxide Trap: The ozonolysis reaction generates a carbonyl oxide intermediate. In the absence of a trapping agent, this intermediate can lead to side reactions and prevent the formation of the desired product.[1]
-
Critical Role of Methanol: It is crucial to have methanol present in the reaction mixture. Methanol acts as a trap for the carbonyl oxide intermediate, preventing side reactions and leading to the formation of this compound. The recommended solvent system is a 1:1 mixture of dichloromethane and methanol.[1]
-
Low Temperature: This reaction must be carried out at a very low temperature (-78°C) to ensure the stability of the product.[1]
-
Ozone Detection: The reaction should be monitored for the presence of excess ozone, which is indicated by a persistent blue color. Once this color is observed, the ozone flow should be stopped to prevent over-oxidation.[1]
-
Product Instability: this compound is highly unstable, with a half-life of approximately 40 minutes at -40°C.[3][4][5] Therefore, it is crucial to work quickly and at low temperatures during and after the reaction. The product is typically not isolated but is detected and characterized in solution at low temperatures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
A1: The primary challenge is the extreme instability of the final product. This compound has a very short half-life, decomposing rapidly at temperatures above -40°C.[3][4][5] This necessitates performing the final reaction step and subsequent analysis at very low temperatures and handling the product in solution.
Q2: Can I purify this compound by distillation or chromatography?
A2: Due to its thermal instability, standard purification techniques like distillation and chromatography at or near room temperature are not suitable for this compound as they would lead to complete decomposition. The compound is typically characterized in the crude reaction mixture at low temperatures.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Ozone: Ozone is a toxic gas. The ozonolysis step should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride: This is a corrosive and toxic chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Potassium tert-butoxide: This is a strong, moisture-sensitive base. It should be handled under an inert atmosphere.
-
Low Temperatures: The use of cryogenic temperatures (-78°C) requires appropriate insulated gloves and care to avoid cold burns.
Q4: What are the expected byproducts in the synthesis?
A4: In the final ozonolysis step, if methanol is not present, side reactions involving the carbonyl oxide intermediate can occur. The intentional addition of methanol leads to the formation of a hydroperoxide byproduct, which has been used to estimate the yield of the main product.[1]
Detailed Experimental Protocols
Step 1: Chlorination of Isobutyraldehyde to 2-Chloro-2-methylpropanal[1]
-
To a solution of isobutyraldehyde in a suitable solvent, add sulfuryl chloride dropwise at room temperature.
-
Heat the reaction mixture to 45°C and stir for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Replace the condenser with a distillation head and purify the crude product by vacuum distillation. A second distillation may be required to obtain pure 2-chloro-2-methylpropanal.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal to 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane[1]
-
Cool a flask containing 2-chloro-2-methylpropanal in an ice bath.
-
Add concentrated sulfuric acid dropwise with vigorous stirring.
-
Continue stirring until a precipitate forms.
-
Pour the suspension over ice and collect the solid product by vacuum filtration.
-
Wash the solid liberally with water to remove any residual acid.
Step 3: Dehydrochlorination of 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane to 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane[1]
-
In a glovebox under an argon atmosphere, charge a Schlenk flask with potassium tert-butoxide.
-
Outside the glovebox, connect the flask to a Schlenk line under argon and add dry THF via syringe.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane in dry THF to the cooled reaction mixture.
-
Stir for 15 minutes at 0°C, then remove the ice bath and allow the mixture to warm to room temperature.
-
Work up the reaction to isolate the product.
Step 4: Ozonolysis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane to this compound[1]
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a 1:1 mixture of dichloromethane and methanol.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of 5% ozone in oxygen through the solution until a persistent blue color is observed.
-
Purge the solution with oxygen to remove excess ozone.
-
The product, this compound, is present in the solution and should be analyzed at low temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
Technical Support Center: 1,3,5-Trioxanetrione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trioxanetrione.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, a highly unstable cyclic trimer of carbon dioxide.
Issue 1: Low or No Yield of 2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane (Intermediate 3a)
-
Question: I am not getting the expected precipitate of the trimer (3a) after adding concentrated sulfuric acid to my α-chloroaldehyde (4). What could be the problem?
-
Answer:
-
Incomplete Chlorination: The initial chlorination of isobutyraldehyde to the α-chloroaldehyde (4) might be incomplete. Ensure the reaction with sulfuryl chloride goes to completion. Unreacted isobutyraldehyde will not trimerize correctly under these conditions.
-
Insufficient Acid Catalyst: Concentrated sulfuric acid is crucial for the acid-catalyzed trimerization. Ensure a sufficient amount is added dropwise with vigorous stirring to induce precipitation.
-
Temperature Control: While the procedure doesn't specify a strict temperature, running the reaction at or slightly below room temperature is advisable to prevent potential side reactions.
-
Water Content: The presence of excess water can interfere with the trimerization. Ensure all reagents and glassware are dry.
-
Issue 2: Difficulty in Dehydrohalogenation of Trimer (3a) to Triolefin-trioxane (2a)
-
Question: My dehydrohalogenation of the chloro-isobutyl-trioxane (3a) is resulting in a low yield of the desired triolefin-trioxane (2a). What are the critical parameters for this step?
-
Answer: This step is often problematic.
-
Base Strength and Steric Hindrance: The choice and concentration of the base are critical. A strong, non-nucleophilic base is required to favor elimination over substitution. The steric hindrance around the tertiary chlorides in the trimer (3a) makes this reaction challenging.
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete dehydrohalogenation. Conversely, excessively high temperatures can lead to decomposition. Careful optimization of these parameters is necessary.
-
Solvent: The choice of solvent can significantly influence the reaction rate and pathway. A polar aprotic solvent is generally suitable for E2 reactions.
-
Issue 3: Unstable Final Product (this compound)
-
Question: My final product, this compound, decomposes very rapidly, even at low temperatures. How can I handle it and confirm its synthesis?
-
Answer: this compound is exceedingly unstable, with a reported half-life of approximately 40 minutes at -40 °C.[1][2][3][4]
-
Strict Temperature Control: All manipulations, including the final ozonolysis and subsequent analysis, must be performed at very low temperatures (ideally -80 °C to -40 °C).[2][4]
-
In Situ Analysis: Due to its instability, the product is best analyzed in solution immediately after synthesis using low-temperature spectroscopic methods like 13C NMR and FTIR.[2][4]
-
Rapid Decomposition to CO₂: The primary decomposition product is carbon dioxide.[1][2][3] The evolution of CO₂ upon warming the sample is a strong indicator of the successful synthesis of the trimer.
-
Issue 4: Presence of Ozonolysis Byproducts
-
Question: After the ozonolysis step, I am detecting byproducts other than my target molecule. What are these, and how can I minimize them?
-
Answer:
-
Incomplete Ozonolysis: If the ozonolysis is not carried out to completion, you may have unreacted starting material, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (2a).
-
Oxidation Byproducts: The use of an oxidative workup can lead to the formation of byproducts. For instance, if dimethyl sulfide (DMS) is used to quench the reaction, dimethyl sulfoxide (DMSO) will be formed.[2]
-
Solvent Participation: The choice of solvent during ozonolysis is critical. In a mixed solvent system like CH₂Cl₂:CH₃OH, a hydroperoxide byproduct can form.[2]
-
Summary of Potential Impurities
The following table summarizes the potential impurities at each major stage of the this compound synthesis.
| Synthesis Stage | Potential Impurities | Reason for Formation |
| Chlorination | Isobutyraldehyde (unreacted) | Incomplete reaction. |
| Trimerization | α-chloroaldehyde (unreacted) | Incomplete trimerization. |
| Linear oligomers | Side reaction of the acid-catalyzed process. | |
| Dehydrochlorination | Partially dehydrochlorinated trimers | Incomplete elimination reaction. |
| Substitution products | Reaction with a nucleophilic base. | |
| Ozonolysis | 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (unreacted) | Incomplete ozonolysis. |
| Acetone | Expected byproduct of the ozonolysis of the triolefin. | |
| Dimethyl sulfoxide (if DMS is used) | Quenching of the ozonide intermediate. | |
| Hydroperoxide byproducts | Solvent participation during ozonolysis.[2] | |
| Product Handling | Carbon Dioxide | Decomposition of the final product.[1][2][3] |
Key Experimental Protocols
Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane (3a) [2]
-
In a round-bottom flask equipped with a stir bar, place 20.0 g (0.18 mol) of 2-chloro-2-methylpropanal (4).
-
With vigorous stirring, add concentrated H₂SO₄ dropwise until precipitation occurs.
-
Pour the resulting suspension into approximately 50 mL of ice-cold water.
-
Break up any large chunks of solid material with a glass stir rod.
-
Vacuum filter the suspension and wash the solid liberally with water.
-
Resuspend the material in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to remove any colored impurities.
Ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (2a) to 1,3,5-Trioxane-2,4,6-trione [2]
-
Dissolve the triolefin-trioxane (2a) in a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂:CH₃OH) and cool the solution to -78 °C.
-
Bubble a stream of 5% O₃ in O₂ through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
The resulting solution containing this compound should be kept at or below -40 °C and analyzed immediately.
Logical Workflow for Troubleshooting Impurity Formation
The following diagram illustrates the potential points of impurity introduction during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying potential impurities at each stage of the this compound synthesis.
References
"troubleshooting low yield in ozonolysis reactions for C3O6"
Technical Support Center: Ozonolysis Reactions
A Note on the Substrate "C3O6": The molecular formula C3O6 represents a highly oxidized molecule and is not a typical substrate for ozonolysis, which targets carbon-carbon double or triple bonds. This guide provides troubleshooting advice for common ozonolysis reactions on alkenes and alkynes. Researchers working with highly specialized or electron-deficient substrates should consider these principles as a starting point for optimization.
Troubleshooting Guide: Low Ozonolysis Yield
This guide addresses the most common issues leading to poor yields in ozonolysis reactions in a simple question-and-answer format.
Q1: My starting material is not being consumed, or the reaction is very slow. What's wrong?
Possible Cause 1: Inefficient Ozone Generation or Delivery
-
Solution: Ensure your ozone generator is functioning correctly and calibrated. Check for leaks in the tubing delivering ozone to the reaction vessel. A simple test is to bubble the output gas through a potassium iodide (KI) solution; a rapid turn to a violet or brown color indicates ozone production.[1][2]
Possible Cause 2: Reaction Temperature is Not Optimal
-
Solution: Most ozonolysis reactions are conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and stabilize the ozonide intermediate.[1] If the temperature is too high, the ozonide can decompose uncontrollably. If it's too low for a particularly unreactive alkene, the reaction rate may be impractically slow.
Possible Cause 3: Inappropriate Solvent Choice
-
Solution: The reaction is commonly performed in non-participating solvents like dichloromethane (DCM) or methanol.[2][3] If using methanol or other alcohols, be aware that the Criegee intermediate can be trapped as a hydroperoxy hemiacetal, which may require specific workup conditions.[4][5] Ensure your starting material is fully soluble in the chosen solvent at -78 °C.
Q2: The reaction mixture turned blue, but I still have a low yield of my desired product. What happened?
Possible Cause 1: Over-ozonolysis
-
Solution: The persistence of a blue color indicates that all of the alkene has been consumed and excess ozone is now present in the solution.[1] For substrates with multiple functional groups, this excess ozone can lead to unwanted side-oxidations. To prevent this, use an indicator dye like Sudan Red III, which is oxidized by ozone more slowly than most alkenes.[1] The reaction is stopped when the dye's color disappears.
Possible Cause 2: Improper Workup Procedure
-
Solution: The choice of workup is critical to the final product. A common error is incomplete quenching of the ozonide or using the wrong type of workup (reductive vs. oxidative) for the desired product. Ensure the quenching agent is added in sufficient stoichiometric excess and allowed to react completely before warming the mixture to room temperature.
Possible Cause 3: Ozonide Instability and Decomposition
-
Solution: Ozonides are energetic and potentially explosive intermediates.[6] They should be quenched at low temperatures without delay. Allowing the solution to warm up before adding the quenching agent can lead to decomposition and the formation of a complex mixture of byproducts.
Q3: I'm observing a complex mixture of unexpected byproducts. Why?
Possible Cause 1: Incorrect Workup Conditions
-
Solution: The workup determines the final product. Using an oxidative workup (e.g., H₂O₂) when an aldehyde is desired will over-oxidize it to a carboxylic acid.[6][7] Conversely, a reductive workup (e.g., dimethyl sulfide, triphenylphosphine, or Zn/H₂O) is necessary to obtain aldehydes or ketones.[2][6]
Possible Cause 2: Side Reactions of the Criegee Intermediate
-
Solution: The Criegee intermediate is a reactive 1,3-dipole.[4] In addition to recombining to form the ozonide, it can dimerize or polymerize, especially at higher concentrations. Ensure efficient stirring and maintain a low reaction temperature to favor the desired pathway.
Possible Cause 3: Rearrangement of Products
-
Solution: Aldehyde products can be sensitive to acidic or basic conditions during workup and purification, leading to aldol reactions or other rearrangements. A buffered or neutral workup can sometimes mitigate these issues. Using a non-basic quenching agent like dimethyl sulfide or triphenylphosphine is often preferred.[8]
Frequently Asked Questions (FAQs)
Q: How do I know when the ozonolysis reaction is complete? A: There are two common methods. The first is visual: when the starting material is consumed, unreacted ozone will dissolve in the solvent, imparting a distinct blue color.[1] The second method involves bubbling the effluent gas from the reaction through a potassium iodide solution. When the reaction is complete, excess ozone will exit the vessel and oxidize the iodide to iodine, which has a characteristic violet/brown color.[1][2]
Q: What is the difference between a reductive and an oxidative workup? A: A reductive workup cleaves the ozonide to produce aldehydes and/or ketones. Common reagents for this include dimethyl sulfide (DMS), triphenylphosphine (PPh₃), and zinc dust with water.[6][9] An oxidative workup also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. The most common reagent for an oxidative workup is hydrogen peroxide (H₂O₂).[6][7][9] Ketones are generally stable under these conditions.
Q: What is the best solvent for ozonolysis? A: Dichloromethane (CH₂Cl₂) and methanol (MeOH) are the most common solvents.[1][3] Dichloromethane is inert, while methanol can participate in the reaction by trapping the Criegee intermediate, which can be advantageous in certain cases.[5] The choice often depends on the solubility of the starting alkene at the required low temperature.
Q: Are there any safety concerns with ozonolysis? A: Yes. Ozone is a toxic and powerful oxidizing agent and should always be handled in a well-ventilated fume hood. The ozonide intermediates formed during the reaction are unstable and can be explosive.[6] Never isolate the ozonide and always perform the workup at low temperatures before allowing the reaction to warm to ambient temperature.
Data Presentation
Table 1: Comparison of Common Ozonolysis Workup Conditions
| Workup Type | Reagent(s) | Alkene Carbon with 2 Alkyl Groups | Alkene Carbon with 1 Alkyl & 1 H | Alkene Carbon with 2 H's | Reference(s) |
| Reductive | Dimethyl Sulfide (DMS) | Ketone | Aldehyde | Formaldehyde | [2][6] |
| Triphenylphosphine (PPh₃) | Ketone | Aldehyde | Formaldehyde | [2] | |
| Zinc (Zn) / Water (H₂O) | Ketone | Aldehyde | Formaldehyde | [2][6] | |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Ketone | Carboxylic Acid | Carbon Dioxide (CO₂) | [6][7][9] |
Experimental Protocols
General Protocol for Ozonolysis with Reductive Workup (DMS)
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a bubbler containing a potassium iodide solution.
-
Reaction: Dissolve the alkene in a suitable solvent (e.g., dichloromethane) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozone Addition: Begin bubbling ozone through the stirred solution. Monitor the reaction progress by observing the persistence of a blue color in the reaction flask or the color change in the KI trap.
-
Quenching (Nitrogen Purge): Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon through the solution for 10-15 minutes to remove all excess ozone. The blue color should dissipate.
-
Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS) (typically 1.5-2.0 equivalents) dropwise.
-
Warming and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours. The solvent can then be removed under reduced pressure, and the crude product can be purified by standard methods such as column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting common causes of low yield in ozonolysis reactions.
Caption: A simplified diagram illustrating the key steps and intermediates of the ozonolysis reaction.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Convenient and Efficient Workup of Ozonolysis Reactions Using Triethylamine | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
"optimizing reaction conditions for 1,3,5-Trioxanetrione formation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3,5-trioxanetrione.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, a highly unstable molecule. The primary focus is on the final ozonolysis step, which is critical for the formation of the desired product.
| Issue | Potential Cause | Recommended Action |
| No product detected after ozonolysis | Decomposition of this compound: The product is extremely unstable and has a half-life of about 40 minutes at -40°C.[1][2][3] Temperatures above this will lead to rapid decomposition into carbon dioxide.[1] | - Ensure all post-ozonolysis steps and analysis are performed at or below -40°C. - Minimize the time between reaction completion and analysis. |
| Inefficient trapping of carbonyl oxide intermediate: Side reactions can occur if the carbonyl oxide intermediate is not effectively trapped.[1] | - Ensure methanol is present in the reaction mixture during ozonolysis to trap the intermediate.[1] | |
| Incomplete ozonolysis: Insufficient ozone will lead to incomplete conversion of the starting material. | - Pass a stream of 5% O3/O2 through the reaction mixture at -78°C until the blue color of excess ozone persists.[1] | |
| Low Yield of this compound | Suboptimal reaction temperature: The temperature for ozonolysis is critical for both the reaction rate and the stability of the product. | - Maintain a strict reaction temperature of -78°C during the ozonolysis.[1] |
| Impure starting materials: Impurities in the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, can lead to side reactions and lower yields. | - Purify the precursor before use. | |
| Moisture in the reaction: Water can react with intermediates and the product. | - Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon).[1] | |
| Inconsistent Results | Variability in ozone flow rate: An inconsistent flow of ozone can lead to variable reaction times and efficiencies. | - Use a calibrated ozone generator and a consistent flow rate for all experiments. |
| Temperature fluctuations: Even minor temperature fluctuations above -40°C can significantly impact the stability of the product.[1] | - Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the temperature closely throughout the reaction and workup. | |
| Difficulty in Product Characterization | Decomposition during analysis: The product can decompose in the NMR or FTIR instrument if the temperature is not maintained at a low level.[1] | - Pre-cool the NMR probe or FTIR sample holder to the desired low temperature before introducing the sample. - Acquire data as quickly as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yield for the final ozonolysis step to form this compound is approximately 64-67%.[1]
Q2: How can I confirm the formation of this compound?
A2: The formation of this compound can be confirmed at low temperatures (between -80°C and -40°C) using 13C NMR and in situ mid-FTIR spectroscopy.[1][4]
Q3: What is the stability of this compound?
A3: this compound is highly unstable. It has a half-life of approximately 40 minutes at -40°C in a 1:1 CH3OH:CH2Cl2 solution.[1][2][3] Above -40°C, it quantitatively decomposes to carbon dioxide.[1]
Q4: Why is methanol necessary during the ozonolysis step?
A4: Methanol is critical for trapping the carbonyl oxide intermediate that forms during ozonolysis. This prevents side reactions and is essential for the successful synthesis of the target molecule.[1]
Q5: Can I isolate solid this compound?
A5: Due to its extreme instability at temperatures above -40°C, isolating solid this compound is exceptionally challenging and has not been reported in the primary literature.[1][2][3] It is typically characterized in solution at low temperatures.[1]
Experimental Protocols
Synthesis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (Precursor)
This protocol is based on the dehydrochlorination of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane.[1]
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Under an inert atmosphere of dry argon, charge a Schlenk flask with potassium tert-butoxide (KOt-Bu).
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Add dry tetrahydrofuran (THF) via syringe and cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane dissolved in dry THF to the cooled reaction mixture.
-
Stir the mixture for 15 minutes at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Proceed with standard workup and purification procedures to isolate the precursor.
Ozonolysis for the Formation of this compound
This protocol describes the final step in the synthesis of this compound.[1]
-
Dissolve the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, in a 1:1 mixture of CD2Cl2:CD3OD in an NMR tube for in situ analysis.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Pass a 5% O3/O2 stream through the solution until the blue coloration of excess ozone is observed.
-
Purge the excess ozone from the solution with a stream of argon or nitrogen.
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Immediately analyze the sample at a temperature between -80°C and -40°C.
Data Presentation
| Parameter | Value | Reference |
| Yield (from ozonolysis) | 64-67% | [1] |
| Half-life | ~40 minutes at -40°C | [1][2][3] |
| Decomposition Product | Carbon Dioxide | [1][2][3] |
| Detection Temperature Range | -80°C to -40°C | [1][4][5] |
Visualizations
Caption: Synthetic route to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Interdependencies of critical reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
"side reactions to avoid during 1,3,5-Trioxanetrione synthesis"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 1,3,5-Trioxanetrione.
Troubleshooting Guide: Side Reactions in this compound Synthesis
The synthesis of this compound is a multi-step process, and the final product is highly unstable.[1][2][3] Careful control of reaction conditions at each stage is crucial to minimize side reactions and maximize the yield of the desired, albeit transient, product.
| Observed Issue | Potential Cause (Side Reaction) | Recommended Solution | Applicable Stage |
| Low or no yield of this compound; rapid gas evolution. | Decomposition of the product. this compound is extremely unstable and readily decomposes to three molecules of carbon dioxide (CO₂).[1] It has a half-life of approximately 40 minutes at -40 °C.[1][2][3] | - Maintain a reaction temperature below -40 °C at all times after the ozonolysis step.- Use the product immediately for subsequent applications or analysis.- Ensure all glassware and reagents are scrupulously dry, as trace moisture can catalyze decomposition. | Final Product |
| Formation of unexpected byproducts during ozonolysis. | Side reactions of the Criegee intermediate (carbonyl oxide). During ozonolysis, the initial ozonide cleaves to form a carbonyl compound and a highly reactive carbonyl oxide intermediate.[4][5] If not trapped, this intermediate can rearrange or dimerize, leading to unwanted peroxides and other byproducts.[6] | - Perform the ozonolysis in the presence of a trapping agent. Methanol is critical for this purpose, as it will react with the carbonyl oxide to form a stable hydroperoxyacetal.[2] | Ozonolysis |
| Incomplete conversion or formation of polymeric material during trimerization. | Equilibrium and side reactions of the aldehyde. The acid-catalyzed trimerization of aldehydes can be a reversible process.[7][8] Side reactions such as aldol condensation may also occur in the presence of an acid catalyst, leading to a mixture of products.[7][9] | - Use a catalyst with a high number of Brønsted acid sites and few Lewis acid sites to favor trimerization over other reactions.[7]- Carefully control the reaction temperature and catalyst concentration to shift the equilibrium towards the trimer.- Ensure anhydrous conditions, as water can interfere with the reaction. | Cyclotrimerization |
| Formation of an alcohol or ether instead of the desired alkene precursor. | Nucleophilic substitution (SN2) competing with elimination (E2). The use of a strong base like potassium tert-butoxide for dehydrochlorination is intended to favor elimination. However, if the reaction conditions are not optimal, nucleophilic substitution can occur as a side reaction. | - Use a bulky, non-nucleophilic base such as potassium tert-butoxide to sterically hinder the SN2 pathway.[10][11]- Employ a non-polar, aprotic solvent to disfavor the SN2 reaction.- Higher temperatures generally favor elimination over substitution. | Dehydrochlorination |
| Over-chlorination or formation of chloro-ethers. | Radical chlorination or acid-catalyzed side reactions. The chlorination of isobutyraldehyde can lead to the formation of di- or tri-chlorinated products if the reaction is not controlled. Acidic conditions generated during the reaction can also catalyze the formation of other byproducts. | - Carefully control the stoichiometry of the chlorinating agent.- Maintain the recommended reaction temperature to avoid excessive radical formation.- Use of a diluent such as water may help to suppress undesirable side reactions. | Chlorination |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge is the inherent instability of the target molecule. This compound is a cyclic trimer of carbon dioxide and rapidly decomposes back to CO₂ at temperatures above -40 °C.[1][2][3] Its half-life is approximately 40 minutes at this temperature, necessitating immediate use or analysis in situ.
Q2: Why is the presence of methanol crucial during the ozonolysis step?
A2: During the ozonolysis of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, a highly reactive carbonyl oxide intermediate (Criegee intermediate) is formed.[2][4] Methanol acts as a trapping agent for this intermediate, preventing it from undergoing side reactions that would lead to the formation of undesired byproducts such as secondary ozonides or polymeric peroxides.[2][6]
Q3: Can I isolate and store this compound?
A3: Isolation of solid this compound is extremely challenging and generally not feasible for storage under standard laboratory conditions due to its rapid decomposition.[1] It is typically generated and used in solution at very low temperatures.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves several hazardous reagents and intermediates. Ozonolysis requires the use of ozone, which is a toxic and powerful oxidizing agent. Ozonides can be explosive and should be handled with extreme care. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q5: Are there alternative methods for synthesizing this compound?
A5: The four-step synthesis involving ozonolysis is the method reported for the successful spectroscopic observation of this compound.[2][3] Due to the extreme instability of the molecule, other synthetic routes have not been reported to be successful.
Experimental Protocol: Ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
This protocol is a key step in the synthesis of this compound and is adapted from the literature.[2] It is critical to follow the low-temperature conditions precisely to minimize side reactions and the decomposition of the product.
Materials:
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2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
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Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Ozone (generated from an ozone generator)
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol.
-
Cool the solution to -78 °C using a dry ice/acetone or liquid nitrogen bath.
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Bubble a stream of ozone through the cooled solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with a stream of dry nitrogen or argon to remove the excess ozone.
-
Crucially, maintain the temperature of the solution at or below -40 °C for all subsequent handling and analysis to prevent the decomposition of the this compound product.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Trioxane [commonorganicchemistry.com]
- 9. In the presence of an acid catalyst, acetaldehyde forms a trimer ... | Study Prep in Pearson+ [pearson.com]
- 10. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Highly Unstable Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of highly unstable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of thermally unstable, air-sensitive, and light-sensitive compounds.
Issue: My compound is degrading on the silica gel column during flash chromatography.
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Possible Cause: The compound is sensitive to the acidic nature of standard silica gel.
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Solution:
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Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation.[1]
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Alternative stationary phases: If the separation is straightforward, consider using less acidic supports like Florisil or alumina.[1]
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2D TLC Test: Before running a column, perform a two-dimensional thin-layer chromatography (TLC) test to assess the stability of your compound on silica gel.[1]
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Issue: I'm trying to purify a thermally labile molecule, but it decomposes upon heating.
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Possible Cause: The purification technique involves temperatures that exceed the compound's stability threshold.
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Solution:
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Low-Temperature Techniques: Employ purification methods that operate at or below ambient temperature.
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Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the analysis and purification of thermally labile molecules as it can be run at lower temperatures compared to gas chromatography.[2][3]
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Vacuum Distillation: For volatile compounds, vacuum distillation allows for purification at a significantly lower temperature than the atmospheric boiling point, minimizing thermal degradation.[4] Short-path distillation is particularly advantageous as it minimizes the distance the distillate travels before condensation.[4]
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Lyophilization (Freeze-Drying): This process involves freezing the sample and then removing the solvent by sublimation under vacuum, avoiding high temperatures entirely.[5][6][7]
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Issue: My air-sensitive compound is decomposing during workup and purification.
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Possible Cause: Exposure to oxygen and/or moisture in the air.
-
Solution:
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Inert Atmosphere Techniques: All manipulations must be carried out under an inert atmosphere, such as argon or nitrogen.[8][9]
-
Schlenk Line: Utilize a Schlenk line for reactions, filtrations, and solvent removal.[8][9][10] This apparatus allows for the cycling between vacuum to remove air and an inert gas supply to maintain an inert atmosphere.[9][10]
-
Glovebox: For more complex manipulations or when handling highly sensitive materials, a glovebox provides a completely enclosed inert environment.[9]
-
Degassed Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or purging with an inert gas.[9][10][11]
-
Issue: My light-sensitive compound is showing signs of degradation after purification.
-
Possible Cause: Exposure to ambient light during the experimental procedure.
-
Solution:
-
Minimize Light Exposure: Conduct all experimental steps in a darkened environment or by using amber-colored glassware to protect the compound from light.[12]
-
Wavelength-Specific Lighting: If possible, use lighting with longer wavelengths (above 500 nm), such as brown-colored light, to minimize photodegradation.[12]
-
Covering Equipment: Wrap reaction vessels, chromatography columns, and collection tubes with aluminum foil to block out light.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove solvent from an air-sensitive compound?
A1: The most common method for isolating an air-sensitive compound is to remove the solvent under vacuum using a Schlenk line.[8] It is crucial to use a cold trap, preferably with liquid nitrogen, to condense the solvent vapors and prevent them from damaging the vacuum pump.[8] For larger volumes of solvent, using two cold traps is recommended.[8]
Q2: How can I filter an air-sensitive solid?
A2: Filtration under an inert atmosphere can be achieved using a cannula with a filter or a filter stick.[8] A Schlenk filter is another specialized piece of glassware designed for this purpose, although its effective use may require some practice.[11]
Q3: My compound is a liquid. Can I still use crystallization for purification?
A3: While crystallization is primarily for solids, you can attempt to crystallize a liquid compound. If the compound can be melted, you can try melt crystallization.[13] Alternatively, if you can form a solid derivative of your liquid compound, you can purify the derivative by crystallization and then regenerate the pure liquid compound.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for unstable compounds?
A4: SFC offers several advantages for purifying unstable compounds:
-
Lower Temperatures: It can be performed at lower temperatures than gas chromatography, making it suitable for thermally labile molecules.[2][3]
-
Faster Analysis: Supercritical fluids have low viscosities, leading to faster analysis times and lower pressure drops across the column.[3]
-
Greater Separation Efficiency: SFC can provide a significantly higher number of theoretical plates compared to HPLC, resulting in better separation.[14]
-
Easy Solvent Removal: The mobile phase, typically carbon dioxide, is easily removed by decompression, simplifying sample recovery.[14]
Q5: How can I improve the stability of my compound during lyophilization?
A5: To protect your compound from the stresses of freezing and drying during lyophilization, consider using lyoprotectants and cryoprotectants.[6] These excipients, which include disaccharides, polyols, and amino acids, help to stabilize the active pharmaceutical ingredient (API) and prevent degradation.[6]
Data Summary Tables
Table 1: Comparison of Purification Techniques for Unstable Compounds
| Technique | Compound Instability | Key Advantages | Key Disadvantages |
| Schlenk Line/Glovebox | Air-sensitive, Moisture-sensitive | Provides an inert atmosphere, versatile for various manipulations.[8][9][10] | Requires specialized glassware and training.[15] |
| Vacuum Distillation | Thermally unstable (volatile) | Lowers boiling point to prevent thermal degradation.[4] | Only suitable for compounds that are volatile under vacuum. |
| Supercritical Fluid Chromatography (SFC) | Thermally unstable, Chiral | Fast, efficient separation at low temperatures.[2][3][14] | Requires specialized instrumentation.[2] |
| Crystallization | General impurities | Can yield highly pure compounds.[16][17][18] | Finding a suitable solvent can be challenging; not always effective for removing all impurities. |
| Lyophilization (Freeze-Drying) | Thermally unstable, Biologics | Avoids heat, yields a stable, dry product.[5][6] | Can be a slow process; requires specialized equipment.[19] |
| Flash Chromatography (Modified) | Acid/base sensitive | Widely accessible. | Standard silica can degrade sensitive compounds; requires modification (e.g., deactivation).[1] |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This protocol is essential for preparing solvents for use with air-sensitive compounds.[9][10]
-
Freezing: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pumping: Once the solvent is completely frozen, open the flask to the vacuum line to remove any gases from the headspace.
-
Thawing: Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You will observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Filtration of an Air-Sensitive Solid using a Cannula
This technique allows for the separation of a solid from a liquid under an inert atmosphere.[8]
-
Setup: You will need two Schlenk flasks: one containing the mixture to be filtered and a clean, dry receiving flask. Both flasks should be under a positive pressure of inert gas.
-
Cannula Insertion: Insert one end of a double-tipped cannula (a long, thin tube) through the septum of the flask containing the mixture, ensuring the tip is below the liquid surface but above the solid.
-
Filter Attachment: Attach a filter unit to the other end of the cannula.
-
Transfer: Insert the filtered end of the cannula into the receiving flask. The pressure difference between the flasks will drive the liquid through the filter, leaving the solid behind. You may need to apply a slight positive pressure to the flask containing the mixture to facilitate the transfer.
-
Washing: To wash the solid, add fresh, degassed solvent to the original flask via syringe and repeat the cannula transfer.
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Distillation - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. unifr.ch [unifr.ch]
- 14. ahajournals.org [ahajournals.org]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
"preventing premature decomposition of 1,3,5-Trioxanetrione"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-Trioxanetrione. Given the compound's inherent instability, this guide focuses on mitigating premature decomposition during synthesis and immediate downstream applications.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid Decomposition Post-Synthesis | Temperature fluctuations above -40°C. | Maintain the sample at or below -40°C at all times. Use pre-chilled apparatus and solvents for any subsequent steps. |
| Presence of moisture. | Ensure all glassware and solvents are rigorously dried. Perform all manipulations under an inert, dry atmosphere (e.g., argon or nitrogen). | |
| Contamination with acidic or basic impurities. | Purify all starting materials and solvents to remove any trace impurities that could catalyze decomposition. | |
| Low Yield of this compound | Incomplete ozonolysis. | Ensure the ozonolysis reaction proceeds to completion by monitoring the disappearance of the starting material. Use a slight excess of ozone. |
| Side reactions during synthesis. | Strictly adhere to the recommended reaction temperatures and addition rates, especially during the Grignard reaction and subsequent steps. | |
| Inconsistent Experimental Results | Variable purity of starting materials. | Use starting materials of the highest possible purity. Consider purifying commercially available reagents before use. |
| Inconsistent reaction work-up. | Standardize the work-up procedure, ensuring that all steps are performed quickly and at low temperatures to minimize decomposition of the product. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound decomposition?
This compound is an exceedingly unstable cyclic trimer of carbon dioxide.[1] Its decomposition is primarily driven by its high ring strain and susceptibility to nucleophilic attack. The main decomposition product is carbon dioxide (CO₂). This process is highly temperature-dependent.
2. What is the expected half-life of this compound?
The half-life of this compound is approximately 40 minutes at -40°C in a 1:1 methanol:dichloromethane solution.[2][3][4] Above this temperature, its decomposition to carbon dioxide is rapid.
3. What are the optimal storage conditions for this compound?
Due to its extreme instability, long-term storage of this compound is not feasible. It should be generated immediately before use. For short-term handling between synthesis and application, it must be maintained at or below -40°C in a dry, inert atmosphere.
4. Are there any known stabilizers for this compound?
Currently, there are no known chemical stabilizers that can effectively prevent the decomposition of this compound. The primary method of preservation is strict temperature control.
5. How can I confirm the successful synthesis of this compound?
Successful synthesis can be confirmed through low-temperature spectroscopic methods. Techniques such as 13C NMR and in situ mid-FTIR spectroscopy can be used to identify the characteristic spectral features of this compound before it decomposes.[2][4]
Quantitative Data: Stability of this compound
| Parameter | Value | Conditions | Reference |
| Half-life | ~40 minutes | -40°C in 1:1 CH₃OH:CH₂Cl₂ solution | [2][3][4] |
| Decomposition Temperature | Decomposes above -40°C | Ambient pressure | [2] |
| Decomposition Product | Carbon Dioxide (CO₂) | Quantitative decomposition | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly temperature. The following is a summarized methodology based on published literature.[2]
Step 1: Chlorination of Isobutyraldehyde
-
React isobutyraldehyde with a chlorinating agent to produce the corresponding chlorinated aldehyde.
Step 2: Trimerization of Chloro-isobutyraldehyde
-
The chlorinated aldehyde is then trimerized to form the chloro-isobutyl-trioxane precursor.
Step 3: Dehydrochlorination of Chloro-isobutyl-trioxane
-
The chloro-isobutyl-trioxane is dehydrochlorinated to yield the hexamethyl triolefin-trioxane.
Step 4: Ozonolysis of Hexamethyl Triolefin-trioxane
-
The final step is the ozonolysis of the hexamethyl triolefin-trioxane at low temperature (typically -78°C) in the presence of methanol. Methanol is crucial for trapping the carbonyl oxide intermediate and preventing side reactions.[2] The resulting this compound must be handled at or below -40°C.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,5-Trioxanetrione Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3,5-trioxanetrione. Given the compound's inherent instability, this guide focuses on the challenges encountered during laboratory-scale synthesis and outlines critical considerations for any potential scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to produce?
A1: this compound, a cyclic trimer of carbon dioxide, is a highly unstable oxide of carbon. Its production is challenging due to its extreme thermal lability. The compound has a short half-life of approximately 40 minutes at -40°C and readily decomposes back to carbon dioxide.[1][2][3] This instability necessitates synthesis and handling at very low temperatures and makes isolation and storage formidable tasks.
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The primary safety concerns are associated with the final ozonolysis step. Ozone is a toxic gas, and its use requires well-ventilated areas and appropriate monitoring.[4] Furthermore, the ozonolysis reaction can form highly energetic and potentially explosive intermediates, such as ozonides.[4][5] The reaction is also highly exothermic, and maintaining the required cryogenic temperatures is crucial to prevent runaway reactions and decomposition of the product.[4]
Q3: Has the production of this compound been successfully scaled up for industrial purposes?
A3: Currently, there is no evidence to suggest that the production of this compound has been successfully scaled up for industrial or commercial purposes. The significant challenges related to its extreme instability and the hazardous nature of the synthesis process have likely limited its production to small, laboratory-scale batches.
Q4: What are the key challenges to consider for a potential scale-up of this compound production?
A4: Scaling up the synthesis of this compound would present significant challenges, including:
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Thermal Management: Maintaining cryogenic temperatures (around -80°C) in a large-scale reactor is difficult and energy-intensive.[1][2] Inadequate temperature control could lead to rapid decomposition of the product.
-
Ozone Handling and Safety: The safe generation, handling, and quenching of large quantities of ozone gas would require specialized equipment and stringent safety protocols.[4]
-
Managing Energetic Intermediates: The risk of accumulating explosive ozonide intermediates increases with scale. Continuous flow reactors might offer a safer alternative to traditional batch processing for the ozonolysis step.
-
Product Isolation and Stability: Isolating and purifying a highly unstable compound at a large scale would be a major hurdle. The short half-life of this compound would necessitate immediate use or the development of in-situ applications.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the four-step synthesis of this compound.
Step 1: Chlorination of Isobutyraldehyde
| Problem | Possible Cause | Suggested Solution |
| Low yield of 2-chloro-2-methylpropanal | Incomplete reaction | Ensure the reaction is carried out under anhydrous conditions. Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS) to determine the optimal reaction time. |
| Side reactions | Control the reaction temperature carefully, as higher temperatures can lead to the formation of byproducts. |
Step 2: Cyclotrimerization of 2-chloro-2-methylpropanal
| Problem | Possible Cause | Suggested Solution |
| Formation of linear polymers instead of the desired cyclic trimer | Incorrect catalyst concentration or reaction conditions | Optimize the concentration of the acid catalyst (e.g., sulfuric acid). Ensure the reaction is performed at the recommended temperature to favor cyclization. |
| Difficulty in isolating the product | Product solubility | Use appropriate crystallization techniques and solvent systems to effectively isolate and purify the trimer. |
Step 3: Dehydrochlorination
| Problem | Possible Cause | Suggested Solution |
| Incomplete dehydrochlorination | Insufficient base or reaction time | Ensure a stoichiometric excess of a strong base (e.g., potassium tert-butoxide) is used. Monitor the reaction to completion. |
| Low reaction temperature | Maintain the appropriate reaction temperature to facilitate the elimination reaction. |
Step 4: Ozonolysis
| Problem | Possible Cause | Suggested Solution |
| No or low yield of this compound | Decomposition of the product | The reaction must be conducted at extremely low temperatures (e.g., -80°C).[1][2] Any deviation can lead to immediate decomposition. |
| Inefficient ozone delivery | Ensure a steady and sufficient flow of ozone into the reaction mixture. The blue color of excess dissolved ozone can be an indicator of reaction completion. | |
| Safety incident (e.g., unexpected pressure increase) | Accumulation of explosive intermediates | Maintain a low concentration of reactants and intermediates. For larger scales, consider using a continuous flow reactor to minimize the accumulation of hazardous compounds.[6] |
| Product decomposes upon workup | Thermal instability | All subsequent handling and analysis of the product must be performed at or below -40°C.[1][2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-life of this compound | ~40 minutes at -40°C | [1][2][3] |
| Ozonolysis Reaction Temperature | -80°C | [1][2] |
| Detection Temperature Range | -80°C to -40°C | [1][2][7] |
Experimental Protocols
Synthesis of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (Intermediate for Dehydrochlorination)
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To a round-bottom flask, add 2-chloro-2-methylpropanal.
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With vigorous stirring, add concentrated sulfuric acid dropwise until precipitation occurs.
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Pour the resulting suspension into ice-cold water.
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Break up any large solid chunks.
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Filter the suspension under vacuum and wash thoroughly with water.
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Resuspend the solid in a 2:1 mixture of ethanol and ice-cold water, then filter again to remove impurities.
-
Dry the final product under high vacuum.
Ozonolysis to form this compound
Caution: This procedure involves ozone and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, in a suitable solvent (e.g., a mixture of CD₂Cl₂ and CD₃OD for NMR monitoring) in a reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Pass a stream of ozone (typically 5% in O₂) through the solution.
-
Continue the ozone flow until the solution turns blue, indicating the presence of excess ozone.
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Purge the excess ozone with a stream of inert gas (e.g., argon or nitrogen) while maintaining the low temperature.
-
The resulting solution contains this compound and should be analyzed immediately at low temperatures.
Visualizations
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Exothermic Decomposition of 1,3,5-Trioxanetrione
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trioxanetrione. This compound is known to be exceedingly unstable and can undergo rapid exothermic decomposition, leading to significant pressure buildup. Adherence to these guidelines is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: The primary hazard of this compound is its extreme instability, leading to a rapid and highly exothermic decomposition. This decomposition produces a large volume of carbon dioxide (CO₂) gas, which can cause a dangerous and potentially explosive pressure increase in a closed system.
Q2: At what temperature does this compound become unstable?
A2: this compound is highly unstable even at low temperatures. It has a half-life of approximately 40 minutes at -40°C.[1][2] Above this temperature, it decomposes quantitatively to carbon dioxide.[2] Therefore, all handling and storage must be conducted at or below -80°C to minimize the risk of decomposition.
Q3: What are the decomposition products of this compound?
A3: The sole decomposition product of this compound is carbon dioxide (CO₂).[1][2]
Q4: Are there any known catalysts or inhibitors for the decomposition?
A4: While specific catalytic effects are not well-documented in publicly available literature, impurities, acidic or basic conditions, and localized heating can potentially accelerate the decomposition. It is crucial to use high-purity solvents and reagents and to maintain a clean, inert atmosphere.
Q5: What are the signs of an impending runaway decomposition?
A5: Key indicators of a potential runaway reaction include:
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A rapid and unexpected increase in temperature.
-
A sudden rise in pressure within the reaction vessel.
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Visible gas evolution (bubbling) from the solution.
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Unusual noises from the reaction apparatus.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Temperature Increase | - Inadequate cooling.- Reaction scale is too large.- Presence of impurities. | - Immediately enhance cooling (e.g., add more dry ice to the bath).- Be prepared to execute emergency quenching procedures.- If the temperature continues to rise, evacuate the area and follow emergency protocols. |
| Rapid Pressure Buildup | - Decomposition of this compound.- Inadequate pressure relief system.- Blockage in the vent line. | - Ensure the pressure relief system (e.g., a pressure-rated rupture disc or a high-capacity relief valve) is functioning correctly.- DO NOT attempt to tighten fittings on a pressurized system.- If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, initiate an emergency shutdown and evacuate. |
| Visible Gas Evolution at Low Temperatures (<-40°C) | - Localized heating (e.g., from a stirrer hotplate).- Contamination of the sample. | - Immediately stop any potential sources of localized heating.- Ensure the entire vessel is uniformly cooled.- If gas evolution continues, treat it as a sign of instability and prepare for potential decomposition. |
Quantitative Data
Thermal Stability of this compound
| Parameter | Value | Reference |
| Half-life at -40°C | ~40 minutes | [1][2] |
| Stable Temperature Range for Handling | -80°C to -40°C | [2] |
| Decomposition Product | Carbon Dioxide (CO₂) | [1][2] |
Calculated Activation Energy for Decomposition
| Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| Various Theoretical Methods | 61 to 172 | [3] |
Experimental Protocols
Safe Handling and Storage Protocol for this compound
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a face shield, a lab coat, and cryogenic gloves when handling this compound.
-
Storage: Store this compound at or below -80°C in a designated and properly labeled freezer. The storage container should be vented or designed to withstand potential pressure buildup from slow decomposition over time.
-
Handling:
-
All manipulations should be performed in a fume hood with the sash at the lowest practical height.
-
Use pre-cooled equipment and solvents to maintain the low temperature.
-
Work with small quantities whenever possible.
-
Ensure a reliable and constant source of cooling (e.g., a cryostat or a well-maintained dry ice/acetone bath).
-
-
Reaction Setup:
-
The reaction vessel must be equipped with a pressure relief device (e.g., a rupture disc or a high-capacity relief valve) that vents to a safe location.
-
Continuously monitor the temperature and pressure of the reaction.
-
Use a blast shield in front of the experimental setup.
-
Emergency Quenching Protocol
In the event of an uncontrolled temperature or pressure increase, a pre-prepared quenching solution should be readily accessible.
-
Quenching Agent: A large volume of a cold, inert, high-boiling-point solvent (e.g., pre-chilled toluene or silicone oil) can be used to dilute and cool the reaction mixture.
-
Procedure:
-
If safe to do so, add the quenching agent to the reaction vessel via a cannula or an addition funnel.
-
Be prepared for a rapid release of gas. Ensure the fume hood can handle the vapor load.
-
If the situation cannot be brought under control, evacuate the area immediately and contact the appropriate emergency response team.
-
Visualizations
References
Technical Support Center: Characterizing Decomposition Products of 1,3,5-Trioxane-2,4,6-trione (C₃O₆)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-trioxane-2,4,6-trione (C₃O₆). The content is designed to address specific issues that may be encountered during the synthesis, handling, and analysis of this highly unstable compound and its decomposition products.
General Troubleshooting & FAQs
The primary challenge in studying C₃O₆ is its extreme thermal instability. It has a half-life of approximately 40 minutes at -40°C and rapidly decomposes into carbon dioxide.[1][2][3][4] The following questions and answers address common issues related to this inherent instability.
Question: My synthesized C₃O₆ sample shows no sign of the target compound upon analysis. What went wrong?
Answer: Given the high instability of C₃O₆, the most likely issue is premature decomposition. Consider the following:
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Temperature Control: Was a sufficiently low temperature maintained throughout the synthesis, purification, and analysis? The synthesis, particularly the final ozonolysis step, should be conducted at or below -80°C.[1][2][3]
-
Time Elapsed: How much time passed between synthesis and analysis? The compound's short half-life necessitates rapid analysis at cryogenic temperatures.
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Sample Handling: Any exposure to ambient temperatures, even for a short period, can lead to complete decomposition. Ensure all sample transfers are performed under cryogenic conditions.
Question: How can I confirm the presence of C₃O₆ before it decomposes?
Answer: In situ analytical techniques are crucial for detecting transient species like C₃O₆. Low-temperature Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are effective methods for observing the compound in solution at temperatures between -80°C and -40°C.[1][2][3]
Question: What are the best practices for storing C₃O₆?
Answer: Due to its extreme instability, long-term storage of C₃O₆ is not feasible. It should be synthesized immediately before use. For very short-term storage (minutes), maintain the sample at or below -80°C in a suitable solvent. Always label chemicals with the date of synthesis.[5][6]
Analysis of Decomposition Products: Troubleshooting Guides
The sole decomposition product of C₃O₆ is carbon dioxide (CO₂). The following troubleshooting guides for common analytical techniques are tailored to the detection and quantification of CO₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No CO₂ peak is detected in the gas phase analysis of the decomposed sample.
| Possible Cause | Troubleshooting Steps |
| Gas Leak in the System | Check for leaks in the injection port, column fittings, and transfer line. Use an electronic leak detector. |
| Improper Sample Collection | Ensure the headspace gas from the decomposition reaction is collected in a gas-tight syringe or sample loop. |
| Low Concentration | The amount of C₃O₆ synthesized may have been too small to produce a detectable amount of CO₂. Increase the initial quantity of reactants. |
| Incorrect GC-MS Parameters | Verify that the column and detector are suitable for gas analysis. A packed column or a porous layer open tubular (PLOT) column is often used for separating small gas molecules. Use selected ion monitoring (SIM) mode on the mass spectrometer for m/z 44 to increase sensitivity for CO₂.[7] |
Issue: The CO₂ peak is present but shows poor shape or reproducibility.
| Possible Cause | Troubleshooting Steps |
| Column Overload | If the CO₂ concentration is very high, it can lead to fronting or tailing peaks. Dilute the gas sample or inject a smaller volume. |
| Water Contamination | Water in the sample can interfere with the chromatography of CO₂. Use a moisture trap if necessary. |
| Inconsistent Injection Volume | For manual injections, ensure a consistent technique. An autosampler is recommended for better reproducibility. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: The characteristic CO₂ absorption bands are weak or absent.
| Possible Cause | Troubleshooting Steps |
| Insufficient Purging | Atmospheric CO₂ can interfere with the measurement. Ensure the sample and spectrometer compartments are thoroughly purged with a dry, CO₂-free gas like nitrogen. |
| Low Analyte Concentration | The amount of decomposed C₃O₆ may not be sufficient to produce a strong IR signal. Concentrate the gas sample or use a gas cell with a longer path length. |
| Detector Issues | For low concentrations, a more sensitive detector, such as a mercury cadmium telluride (MCT) detector, may be required.[8] |
Issue: The baseline of the IR spectrum is noisy or drifting.
| Possible Cause | Troubleshooting Steps |
| Instrument Vibration | Ensure the FTIR spectrometer is on a stable surface, isolated from vibrations from other lab equipment.[9] |
| Fluctuations in Atmospheric CO₂ | If the purge is not consistent, fluctuations in atmospheric CO₂ between the background and sample scans can cause a noisy baseline. Maintain a steady purge. |
| Dirty Optics or ATR Crystal | Clean the spectrometer's mirrors and the Attenuated Total Reflectance (ATR) crystal if one is being used.[9] |
Quantitative Data Summary
The following table summarizes the known quantitative data for 1,3,5-trioxane-2,4,6-trione.
| Property | Value | Reference |
| Chemical Formula | C₃O₆ | [4] |
| Molar Mass | 132.027 g/mol | [4] |
| Decomposition Product | Carbon Dioxide (CO₂) | [1][4] |
| Half-life | ~40 minutes at -40°C | [1][2][3][4] |
Experimental Protocols
General Protocol for Low-Temperature Analysis of C₃O₆ Decomposition
This protocol outlines a general method for the synthesis and subsequent analysis of C₃O₆ decomposition. All steps must be performed at low temperatures.
-
Synthesis:
-
Sample Preparation for in situ Analysis (FTIR or NMR):
-
Immediately following synthesis, transfer the reaction mixture to a pre-cooled (-80°C) NMR tube or FTIR sample cell.
-
Ensure the transfer is done quickly and with minimal exposure to ambient temperature.
-
-
In situ Analysis:
-
Acquire spectra at various temperatures, starting from -80°C and slowly increasing, to monitor the disappearance of C₃O₆ signals and the appearance of CO₂ signals.
-
-
Sample Preparation for Headspace GC-MS Analysis:
-
Allow the reaction vessel containing the synthesized C₃O₆ to slowly warm to ambient temperature.
-
Ensure the vessel is sealed to contain the gaseous CO₂ product.
-
-
Headspace GC-MS Analysis:
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas from the reaction vessel.
-
Inject the gas sample into the GC-MS for analysis.
-
Use a pre-established calibration curve for CO₂ to quantify the amount produced.
-
Visualizations
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,5-Trioxanetrione - Wikipedia [en.wikipedia.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fourier Transform Infrared (FTIR) Troubleshooting of Common Problems [m-pharmaguide.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
"strategies to increase the half-life of 1,3,5-Trioxanetrione in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trioxanetrione. The information provided is intended to help users devise strategies to increase the half-life of this highly reactive compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is a cyclic trimer of carbon dioxide, also described as a triple ketone of 1,3,5-trioxane.[1] Its inherent instability is due to significant ring strain and the presence of three highly electrophilic carbonyl groups. This makes the molecule susceptible to decomposition, readily breaking down into three molecules of carbon dioxide (CO₂).[1][2]
Q2: What is the known half-life of this compound in solution?
A2: The half-life of this compound is approximately 40 minutes at -40 °C in a 1:1 solution of methanol and dichloromethane.[2] At temperatures above -40 °C, it decomposes rapidly.[2]
Q3: What are the primary factors that influence the degradation rate of this compound?
A3: The primary factors affecting the stability of this compound are temperature, the presence of nucleophiles (especially water), and the polarity of the solvent. Due to its high reactivity, maintaining extremely low temperatures and anhydrous conditions are critical to extending its half-life.
Troubleshooting Guide: Enhancing the Half-life of this compound
This guide addresses common issues encountered during the handling and use of this compound in solution and provides strategies to mitigate its rapid degradation.
Issue 1: Rapid decomposition of this compound upon synthesis or during reaction setup.
-
Question: My this compound solution is decomposing almost immediately. How can I prevent this?
-
Answer: Rapid decomposition is often due to elevated temperatures or the presence of contaminants. The following steps are crucial for preserving your sample:
-
Temperature Control: Maintain the solution temperature between -80 °C and -40 °C at all times.[2] Exceeding -40 °C will lead to rapid decomposition into carbon dioxide.[2]
-
Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried.[1] Water and other nucleophiles will readily attack the electrophilic carbonyl carbons, initiating ring-opening and subsequent decomposition.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere, such as argon or nitrogen, to prevent atmospheric moisture from contaminating the solution.[1]
-
Issue 2: Choosing the appropriate solvent for stabilizing this compound.
-
Question: What type of solvent should I use to maximize the half-life of this compound?
-
Answer: The choice of solvent is critical for stabilizing reactive intermediates. For this compound, a polar aprotic solvent is recommended.
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Polar Aprotic Solvents: These solvents, such as anhydrous acetonitrile, dichloromethane, or tetrahydrofuran (THF), can help stabilize the polar nature of this compound without participating in hydrogen bonding that could facilitate nucleophilic attack.[1][3]
-
Avoid Protic Solvents: Protic solvents like alcohols or water should be avoided as they can act as nucleophiles and directly contribute to the degradation of the compound.
-
Issue 3: Potential for acid- or base-catalyzed decomposition.
-
Question: Could acidic or basic impurities in my reaction mixture be accelerating the decomposition of this compound?
-
Answer: Yes, both acids and bases can catalyze the degradation of cyclic anhydrides and related structures.
-
Acid Catalysis: Strong acids can protonate the carbonyl oxygens, further increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack.
-
Base Catalysis: Bases can act as nucleophiles, directly attacking the carbonyl carbons and initiating ring-opening.
-
Mitigation: Ensure all reagents are purified and free of acidic or basic impurities. The use of buffered solutions is not recommended due to the introduction of nucleophilic species.
-
Data Presentation
Table 1: Half-life of this compound at Different Temperatures
| Temperature (°C) | Half-life (minutes) |
| -40 | ~40[2] |
| > -40 | Rapid Decomposition[2] |
| -80 to -60 | Stable for observation[2] |
Table 2: Properties of Recommended Solvents for this compound
| Solvent | Dielectric Constant (20°C) | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane | 9.1 | Polar Aprotic | 39.6 | Must be rigorously dried. |
| Acetonitrile | 37.5 | Polar Aprotic | 81.6 | Must be rigorously dried. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Must be rigorously dried and checked for peroxides. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Dichloromethane
-
Initial Drying: Pre-dry dichloromethane by letting it stand over anhydrous calcium chloride for 24 hours.
-
Distillation: Decant the solvent and distill it from phosphorus pentoxide (P₄O₁₀) under an inert atmosphere (argon or nitrogen). Use approximately 5-10 g of P₄O₁₀ per liter of solvent.
-
Storage: Store the freshly distilled anhydrous dichloromethane over activated 3Å molecular sieves in a sealed flask under an inert atmosphere.[1]
Protocol 2: Low-Temperature ¹³C NMR Monitoring of this compound Stability
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous deuterated solvent (e.g., CD₂Cl₂) in a pre-dried NMR tube at or below -78 °C (dry ice/acetone bath). The entire preparation should be conducted under an inert atmosphere.
-
Spectrometer Setup:
-
Cool the NMR probe to the desired experimental temperature (e.g., -60 °C). Allow sufficient time for temperature equilibration.
-
Tune and match the ¹³C channel for the probe at the low temperature.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
-
Data Acquisition:
-
Acquire a series of ¹³C NMR spectra over time. The key resonance to monitor for this compound is expected around 156 ppm.[2]
-
The appearance and growth of a signal around 125 ppm will indicate the formation of CO₂, the decomposition product.[2]
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Use a pulse program with a sufficient relaxation delay to ensure quantitative integration of the signals.
-
-
Data Analysis: Integrate the signals for this compound and CO₂ at each time point to determine the rate of decomposition and calculate the half-life under the specific experimental conditions.
Protocol 3: In-situ FTIR Monitoring of this compound Decomposition
-
Experimental Setup:
-
Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for low-temperature measurements.
-
The reaction vessel should be a jacketed glass reactor connected to a cryostat to maintain a constant low temperature.
-
-
Procedure:
-
Cool the reactor to the desired temperature (e.g., -40 °C).
-
Introduce the anhydrous solvent and acquire a background spectrum.
-
Add the this compound solution to the reactor.
-
Begin collecting FTIR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the disappearance of characteristic vibrational bands for this compound (e.g., C=O stretching frequencies).
-
Concurrently, monitor the appearance of the characteristic absorption for CO₂ around 2349 cm⁻¹.[2]
-
Plot the absorbance of a characteristic peak of this compound versus time to determine the decomposition kinetics.
-
Visualizations
References
Validation & Comparative
Unstable Carbon Dioxide Trimer: A Comparative Analysis of Experimental and Theoretical Data for 1,3,5-Trioxanetrione
For Immediate Release
A comprehensive comparison of experimental and theoretical data for 1,3,5-trioxanetrione, an unstable cyclic trimer of carbon dioxide, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the molecule's properties, synthesis, and decomposition, supported by spectroscopic data and computational analysis.
This compound (C₃O₆) is a highly reactive molecule that has been the subject of both experimental and theoretical interest due to its relationship with carbon dioxide. Its inherent instability presents significant challenges for experimental characterization, making a combined approach with theoretical calculations essential for a thorough understanding of its behavior.
Spectroscopic Properties: A Tale of Two Spectra
Experimental observation of this compound is transient and requires low-temperature techniques. The primary methods for its characterization have been ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for this compound
| Parameter | Experimental Value | Theoretical Value |
| ¹³C NMR Chemical Shift | 156 ppm[1] | 150.2 ppm |
| FTIR (C=O symmetric stretch) | Not explicitly reported | 1872 cm⁻¹ (scaled) |
| FTIR (C=O asymmetric stretch) | Not explicitly reported | 1803 cm⁻¹ (scaled) |
| Decomposition Product (CO₂) FTIR | 2339 cm⁻¹[1] | N/A |
Theoretical values are based on computational chemistry studies.
Molecular Geometry: A Theoretical Glimpse
Due to its high reactivity and short half-life, obtaining an experimental crystal structure of this compound to determine its precise bond lengths and angles has not been feasible. Therefore, our understanding of its molecular geometry relies on theoretical calculations.
Table 2: Theoretical Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | Data not available in search results | |
| C-O (ring) | Data not available in search results | |
| O-C-O (ring) | Data not available in search results | |
| C-O-C (ring) | Data not available in search results |
These parameters are predicted from computational models.
Stability and Decomposition: A Fleeting Existence
This compound is known to be highly unstable, with an experimental half-life of approximately 40 minutes at -40 °C.[1][2] Above this temperature, it rapidly decomposes into three molecules of carbon dioxide. Theoretical studies have investigated the kinetics of this decomposition, with calculated activation energies ranging from 61 to 172 kJ/mol, highlighting the compound's kinetic instability at ambient temperatures.[1]
The decomposition pathway is a critical aspect of understanding the chemistry of this compound. The following diagram illustrates the logical relationship of its formation and decay.
References
Stability Showdown: 1,3,5-Trioxanetrione vs. Other Carbon Oxides
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of carbon oxides, the stability of these compounds is a critical parameter influencing their potential applications, from novel drug delivery systems to materials science. This guide provides an objective comparison of the stability of the highly reactive 1,3,5-trioxanetrione against more common carbon oxides: carbon dioxide (CO₂), carbon monoxide (CO), and carbon suboxide (C₃O₂). The information presented is supported by experimental data to aid researchers in making informed decisions.
At a Glance: Stability Comparison
The following table summarizes the key stability data for this compound and other selected carbon oxides. Direct comparative studies under identical conditions are limited; therefore, the data presented reflects the conditions reported in the respective literature.
| Carbon Oxide | Formula | Molar Mass ( g/mol ) | Stability Parameter | Value | Conditions |
| This compound | C₃O₆ | 132.03 | Half-life (t½) | ~40 minutes | In solution at -40 °C |
| Carbon Dioxide | CO₂ | 44.01 | Bond Dissociation Energy (C=O) | ~532 kJ/mol[1] | Gaseous state, 298 K |
| Carbon Monoxide | CO | 28.01 | Bond Dissociation Energy (C≡O) | ~1072 kJ/mol[2] | Gaseous state, 298 K |
| Carbon Suboxide | C₃O₂ | 68.03 | Polymerization | Occurs | At 25 °C |
In-Depth Stability Analysis
This compound (C₃O₆): A Fleeting Existence
This compound, a cyclic trimer of carbon dioxide, is a highly unstable molecule. Experimental evidence has shown that it has a half-life of approximately 40 minutes at -40 °C in solution.[3][4] Above this temperature, it readily decomposes into three molecules of carbon dioxide. Its transient nature makes it a challenging yet intriguing molecule for specialized applications where controlled release of CO₂ at low temperatures might be desirable.
Carbon Dioxide (CO₂): The Benchmark of Stability
Carbon dioxide is a remarkably stable molecule, a fact attributable to its strong double bonds. The energy required to break one of the C=O bonds is substantial, approximately 532 kJ/mol.[1] This high bond dissociation energy is a key reason for its inertness under normal conditions and its role as a common endpoint in combustion and biological respiration.
Carbon Monoxide (CO): A Robust Triple Bond
Carbon monoxide is renowned for its exceptional stability, boasting the strongest chemical bond known.[2] The triple bond between carbon and oxygen has a dissociation energy of about 1072 kJ/mol, making it significantly more stable than carbon dioxide in terms of bond strength.[2] Its thermal decomposition requires extremely high temperatures, around 3870 °C.
Carbon Suboxide (C₃O₂): Prone to Polymerization
Carbon suboxide is a linear molecule that is stable at very low temperatures, around -78 °C. However, at room temperature (25 °C), it readily polymerizes to a red or black solid. This inherent instability at ambient temperatures limits its practical applications where monomeric C₃O₂ is required.
Experimental Protocols
Synthesis and Stability Determination of this compound
The synthesis of this compound is a multi-step process that culminates in a low-temperature ozonolysis reaction.
-
Synthesis: The precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is synthesized and then subjected to ozonolysis at -80 °C in a solvent mixture such as methanol and dichloromethane.[5]
-
Stability Monitoring: The stability of the resulting this compound is monitored spectroscopically.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to observe the disappearance of the signal corresponding to the carbonyl carbons of this compound and the appearance of the signal for carbon dioxide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The decay of the characteristic carbonyl stretching frequencies of the trioxanetrione and the growth of the CO₂ absorption band are monitored over time at a constant low temperature (e.g., -40 °C). The half-life is then determined from the kinetic data.[3]
-
Determination of Bond Dissociation Energy for CO and CO₂
The bond dissociation energies of diatomic and simple polyatomic molecules like CO and CO₂ are typically determined using a combination of spectroscopic techniques and thermochemical calculations.
-
Spectroscopic Methods: Techniques such as photoionization mass spectrometry and photoelectron spectroscopy are employed to measure the energy required to break the chemical bonds by observing the appearance of fragment ions as a function of incident photon energy.
-
Thermochemical Cycles: The bond dissociation energy can also be calculated using Hess's law by combining known standard enthalpies of formation of the molecule and its constituent atoms.
Monitoring the Stability of Carbon Suboxide
The stability of carbon suboxide is primarily assessed by observing its tendency to polymerize.
-
Visual Observation: At room temperature, the formation of a colored solid (red to black) from the colorless gas is a clear indicator of polymerization.
-
Spectroscopic Analysis: Techniques like infrared or Raman spectroscopy can be used to monitor the disappearance of the characteristic vibrational bands of monomeric C₃O₂ and the appearance of new bands corresponding to the polymeric structure.
Decomposition Pathways
The instability of this compound and carbon suboxide leads to their decomposition through distinct pathways.
References
- 1. organic chemistry - Shouldn't it take more energy to break CO2 compared to CO? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Carbon monoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbon dioxide [webbook.nist.gov]
- 5. Predicting finite-temperature properties of crystalline carbon dioxide from first principles with quantitative accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and professionals in drug development and chemical sciences, this guide provides a comparative spectroscopic analysis of the highly unstable 1,3,5-trioxanetrione and its more stable chemical cousins: maleic anhydride, succinic anhydride, and 1,3,5-trioxane. Detailed experimental protocols for the low-temperature characterization of this compound are also presented.
This compound, a cyclic trimer of carbon dioxide, is a molecule of significant theoretical interest.[1] However, its extreme instability, with a half-life of approximately 40 minutes at -40 °C, presents a considerable challenge for its isolation and characterization.[1] This guide summarizes the key spectroscopic features of this transient compound, observed through specialized low-temperature techniques, and contrasts them with data from related, more stable cyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected related compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Description |
| This compound | (Deconvoluted from in-situ ozonolysis) Major bands correlated with anhydride and carbonate functional groups.[2] | C=O stretching and C-O-C stretching modes characteristic of the trioxane-trione ring structure. |
| Maleic Anhydride | ~1857 and ~1790 | Asymmetric and symmetric C=O stretching of the cyclic anhydride.[3] |
| ~1592 | Conjugated C=C and C=O stretching.[3] | |
| ~1060 | Characteristic peak of the five-membered anhydride ring.[3] | |
| Succinic Anhydride | Not explicitly found in search results. | Expected to show characteristic C=O and C-O-C stretching bands for a cyclic anhydride. |
| 1,3,5-Trioxane | Not explicitly found in search results. | Expected to show C-O-C stretching and CH₂ bending vibrations. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Solvent | Description |
| This compound | ¹³C | ~147.5 | 1:1 CD₂Cl₂:CD₃OD | Carbonyl carbons of the trioxane-trione ring, observed at -80 °C.[2] |
| Maleic Anhydride | ¹H | Not explicitly found in search results. | ||
| ¹³C | Not explicitly found in search results. | |||
| Succinic Anhydride | ¹H | Not explicitly found in search results. | ||
| ¹³C | Not explicitly found in search results. | |||
| 1,3,5-Trioxane | ¹H | Not explicitly found in search results. | ||
| ¹³C | Not explicitly found in search results. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Technique |
| This compound | Not available due to instability. | |
| Maleic Anhydride | Not explicitly found in search results. | |
| Succinic Anhydride | 100 | Electron Ionization |
| 1,3,5-Trioxane | 90 | Electron Ionization |
Experimental Protocols
The spectroscopic characterization of the highly labile this compound necessitates specialized low-temperature techniques. The following protocols are based on the successful synthesis and observation of this compound.[2]
In-situ Low-Temperature Infrared (IR) Spectroscopy
The formation and decomposition of this compound were monitored in real-time using in-situ IR spectroscopy during the ozonolysis of a precursor.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a cryostat and a suitable IR probe (e.g., a diamond ATR probe).
Procedure:
-
The precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is dissolved in a suitable solvent mixture (e.g., 1:1 CH₂Cl₂:CH₃OH) in a reaction vessel compatible with the IR probe and cooling system.
-
The solution is cooled to -80 °C under an inert atmosphere.
-
A stream of ozone (e.g., 5% O₃ in O₂) is bubbled through the cooled solution.
-
IR spectra are continuously acquired throughout the ozonolysis reaction and during subsequent warming to monitor the appearance of characteristic vibrational bands of this compound and its eventual decomposition to CO₂.
-
Deconvolution of the time-resolved spectra is necessary to isolate the spectrum of the transient this compound from other reactants, intermediates, and products.[2]
Low-Temperature ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
To obtain NMR data for this compound, the final synthesis step is performed at low temperature directly in an NMR tube, followed by immediate spectral acquisition.
Instrumentation:
-
A high-field NMR spectrometer equipped with a variable temperature probe capable of maintaining stable temperatures as low as -80 °C.
Procedure:
-
A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a deuterated solvent mixture suitable for low-temperature studies (e.g., 1:1 CD₂Cl₂:CD₃OD) in a 5 mm NMR tube.
-
The NMR tube is cooled to -78 °C in a dry ice/acetone bath.
-
A stream of 5% O₃/O₂ is passed through the solution via a long needle until the blue color of excess ozone is observed.
-
The solution is then purged with oxygen to remove excess ozone.
-
The NMR tube is quickly transferred to the pre-cooled NMR probe at -80 °C.
-
¹³C NMR spectra are acquired at progressively higher temperatures (e.g., -80 °C, -60 °C, -40 °C, etc.) to observe the resonance of the this compound and monitor its decomposition by the appearance and growth of the CO₂ signal.[2]
Visualizing the Chemistry of this compound
The synthesis and subsequent decomposition of this compound can be visualized through the following pathways.
Caption: Four-step synthesis of this compound.
References
Validating the Structure of 1,3,5-Trioxanetrione using ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or unstable compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide. Due to its transient nature, specialized techniques and careful comparison with related, stable structures are paramount for unambiguous characterization.
Spectroscopic Data Comparison
The ¹³C NMR spectrum of this compound is characterized by a single resonance corresponding to the three equivalent carbonyl carbons. Due to the high electronegativity of the adjacent oxygen atoms and the inherent nature of the sp²-hybridized carbonyl carbon, this signal is expected to appear significantly downfield. In contrast, the parent compound, 1,3,5-trioxane, which lacks carbonyl groups, exhibits a single peak for its three equivalent methylene carbons at a much higher field.
Comparison with other cyclic carbonates and esters further highlights the expected chemical shift region for this compound. The data clearly demonstrates the deshielding effect of the carbonyl group.
| Compound | Structure | Functional Group | Solvent | ¹³C Chemical Shift (ppm) |
| This compound | C₃O₆ | Carbonyl (Anhydride) | CD₂Cl₂/CD₃OD | ~147.5[1][2] |
| 1,3,5-Trioxane | C₃H₆O₃ | Methylene (Acetal) | CDCl₃ | 96.8 |
| Ethylene Carbonate | C₃H₄O₃ | Carbonyl (Carbonate) | CDCl₃ | 155.9 |
| Propylene Carbonate | C₄H₆O₃ | Carbonyl (Carbonate) | CDCl₃ | 155.4 |
Note: The chemical shift for this compound is an approximation based on the reported low-temperature experimental data where it was observed as a transient species.
Experimental Protocols
The unstable nature of this compound necessitates the use of low-temperature NMR techniques for its observation and characterization.
Synthesis of this compound Precursor and In-situ NMR Analysis
This compound can be generated in situ via the ozonolysis of a suitable precursor, such as 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, at low temperatures.[1][2]
-
Sample Preparation: A solution of the precursor (e.g., 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane) is prepared in a deuterated solvent mixture suitable for low-temperature work, such as a 1:1 mixture of CD₂Cl₂ and CD₃OD. The solution is placed in a 5 mm NMR tube.
-
Cooling: The NMR tube is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone (O₃) is bubbled through the cooled solution until the blue color of excess ozone persists.
-
Purging: The solution is then purged with a stream of oxygen (O₂) or an inert gas to remove excess ozone.
-
NMR Acquisition: The NMR tube is quickly transferred to a pre-cooled NMR probe, and ¹³C NMR spectra are acquired at various low temperatures (e.g., -80 °C, -60 °C, -40 °C) to monitor the formation and subsequent decomposition of this compound.
¹³C NMR Spectrometer Parameters (Typical)
-
Spectrometer Frequency: 75 MHz or higher
-
Solvent: CD₂Cl₂/CD₃OD (1:1)
-
Temperature: -80 °C to -40 °C
-
Reference: The solvent signal of CD₂Cl₂ (δ = 53.8 ppm) is typically used as a secondary reference.
Workflow for Structural Validation
The logical process for validating the structure of this compound using ¹³C NMR and complementary techniques is outlined below.
Figure 1. Workflow for the validation of this compound structure.
References
A Comparative Guide to the Synthesis of Carbon Dioxide Trimers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic trimers of carbon dioxide (CO2), specifically 1,3,5-trioxane-2,4,6-trione, represents a significant challenge in chemistry. This elusive molecule has been the subject of numerous theoretical studies, but its experimental realization has been limited. This guide provides a comprehensive overview of the only experimentally verified method for its synthesis and contrasts it with other CO2 utilization strategies that involve trimerization concepts.
Overview of Synthetic Approaches
While several methods have been explored for the conversion of CO2 into C3 compounds, the synthesis of a discrete, cyclic CO2 trimer has only been successfully achieved through a multi-step organic synthesis approach at low temperatures. Alternative approaches, such as electrochemical and photochemical methods, have been investigated for the reduction of CO2 to value-added chemicals, and in some cases, involve a proposed "concerted trimerization" of CO intermediates, but do not yield the cyclic CO2 trimer as a final product.
| Method | Product | Catalyst/Reagents | Conditions | Yield | Stability of Trimer | Reference |
| Multi-step Organic Synthesis | 1,3,5-Trioxane-2,4,6-trione | Isobutyraldehyde, SO2Cl2, H2SO4, t-BuOK, O3 | Low temperature (-80°C to -40°C) | Not reported | Low (t½ ≈ 40 min at -40°C) | [1][2][3][4][5] |
| Electrochemical Reduction | C3 products (e.g., 1,2-propanediol) | Single-atom alloy catalysts (e.g., Ag-doped Cu) | Electrochemical cell | Varies | Not applicable (trimer is a proposed intermediate) | [1] |
| Photochemical Reduction | Formic acid, CO, methanol | Photosensitizers (e.g., Ru(bpy)3) | Light irradiation | Varies | Not applicable | [2] |
Multi-step Organic Synthesis of 1,3,5-Trioxane-2,4,6-trione
The only experimentally verified synthesis of the cyclic CO2 trimer was reported by researchers at the Naval Research Laboratory.[1][2][3][4][5] The process is a four-step synthesis starting from isobutyraldehyde. The resulting trimer is highly unstable and has only been observed spectroscopically at low temperatures.[1][6][7]
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methylpropanal Isobutyraldehyde is chlorinated using sulfuryl chloride (SO2Cl2) at 40°C to yield 2-chloro-2-methylpropanal.[1]
Step 2: Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane 2-Chloro-2-methylpropanal undergoes cyclotrimerization in the presence of concentrated sulfuric acid at 0°C.[1] The resulting suspension is poured into ice water, and the solid product is filtered and washed.[1]
Step 3: Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane The chlorinated trioxane from the previous step is subjected to dehydrochlorination using potassium tert-butoxide (t-BuOK) at 75°C to form the triolefin-trioxane.[1]
Step 4: Synthesis and Observation of 1,3,5-Trioxane-2,4,6-trione The triolefin-trioxane is dissolved in a 1:1 mixture of deuterated dichloromethane (CD2Cl2) and deuterated methanol (CD3OD) in an NMR tube and cooled to -78°C.[1] A stream of 5% ozone in oxygen is passed through the solution until a blue color persists. The formation of the CO2 trimer is monitored in situ by 13C NMR and FTIR spectroscopy at temperatures between -80°C and -40°C.[1][2][3] The trimer has a half-life of approximately 40 minutes at -40°C before decomposing back to three molecules of CO2.[1][6][7]
Alternative Approaches: Mechanistic Insights into CO2 Conversion
While not leading to the synthesis of a stable CO2 trimer, other methods provide valuable insights into the potential for C-C bond formation from CO2.
Electrochemical Reduction
The direct electrochemical reduction of CO2 to C3 products is a promising alternative for CO2 utilization.[1] This process is challenging due to the competing formation of C2 products.[1] Recent research has focused on the use of single-atom alloy catalysts, such as silver-doped copper nanopyramids, to facilitate a "concerted CO trimerization" mechanism.[1] In this proposed pathway, three adsorbed carbon monoxide (CO) intermediates on the catalyst surface undergo a one-step trimerization to form a key C3 intermediate, bypassing the traditional sequential C-C coupling and the desorption of C2 products.[1]
Photochemical Reduction
Photochemical methods for CO2 reduction typically employ photosensitizers to harness light energy and drive the conversion of CO2 into products like formic acid, carbon monoxide, and methanol.[2] While these methods do not produce CO2 trimers, they represent an important area of research for converting CO2 into valuable chemical feedstocks using renewable energy.
Conclusion
The synthesis of the cyclic CO2 trimer, 1,3,5-trioxane-2,4,6-trione, remains a significant synthetic feat, achievable only through a specific multi-step organic synthesis at very low temperatures. The resulting molecule is highly unstable, limiting its practical applications. Alternative methods for CO2 utilization, such as electrochemical reduction, offer promising routes to C3 chemicals and involve mechanistic steps that can be described as a form of trimerization of CO intermediates on a catalyst surface. However, these methods do not produce the discrete cyclic CO2 trimer. Future research may focus on developing catalytic systems that can stabilize the CO2 trimer or facilitate its direct synthesis under milder conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Cycloreversion of the CO2 trimer: a paradigmatic pseudopericyclic [2 + 2 + 2] cycloaddition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,3,5-Trioxanetrione - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 1,3,5-Trioxanetrione and Phosgene for Researchers
A critical evaluation of two carbonylating agents reveals a stark contrast in stability and utility, positioning phosgene as a workhorse of chemical synthesis and identifying 1,3,5-trioxanetrione as a fleeting chemical curiosity. For researchers and professionals in drug development, understanding these differences is paramount for effective and safe synthesis design.
This guide provides a detailed comparison of the reactivity of this compound and phosgene, supported by available data and experimental contexts. Given the extreme instability of this compound, this comparison will also extend to triphosgene, a widely used and safer solid surrogate for the hazardous gas phosgene.
Phosgene: The Established Reagent
Phosgene (COCl₂) is a highly reactive and versatile C1 building block, extensively used in the industrial synthesis of a wide array of chemicals, including pharmaceuticals, polycarbonates, and isocyanates.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by various nucleophiles.
Reactivity Profile
Phosgene engages in a range of chemical transformations, most notably acylation reactions. It reacts with:
-
Alcohols to form chloroformates, which are valuable intermediates in the synthesis of carbonates and carbamates.[3]
-
Amines to produce isocyanates or ureas, depending on the reaction stoichiometry.[3]
-
Carboxylic acids to yield acid chlorides, a fundamental transformation in organic synthesis.[4]
-
Water , hydrolyzing to hydrochloric acid and carbon dioxide.[3]
The high reactivity of phosgene allows for reactions to be conducted under mild conditions, often at low temperatures, which is advantageous for preserving sensitive functional groups.[5] However, this reactivity also contributes to its high toxicity, as it readily acylates biological macromolecules in the lungs.[6]
Reaction Mechanism: Acylation of an Alcohol
The acylation of an alcohol with phosgene proceeds through a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield the corresponding chloroformate.
Caption: General mechanism for the acylation of an alcohol with phosgene.
This compound: An Unstable Trimer of Carbon Dioxide
This compound (C₃O₆) is the cyclic trimer of carbon dioxide.[7] While its structure is of theoretical interest, its practical application as a chemical reagent is severely limited by its extreme instability.
Synthesis and Decomposition
This compound has been synthesized through a multi-step process, culminating in the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at low temperatures.[8] However, the compound is highly prone to decomposition, readily reverting to three molecules of carbon dioxide. This decomposition is rapid, with a reported half-life of approximately 40 minutes at -40°C.[7][8][9]
Caption: Decomposition of this compound into carbon dioxide.
Due to this inherent instability, there is no experimental data available that directly compares the reactivity of this compound with phosgene in synthetically useful reactions. Its "reactivity" is overwhelmingly characterized by its decomposition pathway.
Comparative Data at a Glance
| Property | Phosgene (COCl₂) | This compound (C₃O₆) |
| Molar Mass | 98.92 g/mol [10] | 132.03 g/mol [11] |
| Physical State | Colorless gas at room temperature[3] | Synthesized in solution at low temperatures[8] |
| Boiling Point | 7.5 °C[3] | Decomposes above -40 °C[7] |
| Stability | Stable at ambient temperatures in the absence of moisture[5] | Extremely unstable, half-life of ~40 min at -40°C[7][8] |
| Primary Reactivity | Highly reactive acylating agent with various nucleophiles[3] | Rapid decomposition to carbon dioxide[8] |
| Handling | Requires specialized equipment and stringent safety protocols due to high toxicity[12] | Must be generated and used in situ at very low temperatures[8] |
Triphosgene: A Practical and Safer Alternative
Given the impracticality of using this compound as a phosgene substitute, researchers often turn to triphosgene (bis(trichloromethyl) carbonate, BTC) for a safer and more manageable alternative.[13] Triphosgene is a stable, crystalline solid that serves as a source of phosgene in situ.[13]
Reactivity and Handling
Triphosgene reacts with nucleophiles in a manner similar to phosgene, but its solid form significantly reduces the risks associated with handling a toxic gas.[13][14] It is often used in stoichiometric amounts, and its reactions can be initiated by the addition of a nucleophilic catalyst.[15] While still highly toxic and requiring careful handling in a fume hood, it does not necessitate the specialized gas-handling equipment required for phosgene.[16]
| Property | Phosgene (COCl₂) | Triphosgene (C₃Cl₆O₃) |
| Molar Mass | 98.92 g/mol [10] | 296.75 g/mol [13] |
| Physical State | Colorless gas[3] | White crystalline solid[13] |
| Melting Point | -127.8 °C[3] | 78-82 °C[13] |
| Boiling Point | 7.5 °C[3] | 203-206 °C (decomposes)[13] |
| Handling | Highly toxic gas requiring specialized equipment[12] | Toxic solid, easier to handle than gaseous phosgene[16] |
| Reactivity | Direct acylating agent[3] | In situ source of phosgene[13] |
Experimental Protocols: A Focus on Practicality
Due to the extreme instability of this compound, no established experimental protocols for its use in synthesis exist. The following provides a general workflow for a typical acylation reaction using the practical phosgene substitute, triphosgene.
General Experimental Workflow for Acylation using Triphosgene
References
- 1. Acylation of enamines with phosgene and the synthesis of heterocycles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosgene [webbook.nist.gov]
- 11. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Triphosgene - Wikipedia [en.wikipedia.org]
- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.utoronto.ca [chemistry.utoronto.ca]
Confirming the Elusive 1,3,5-Trioxanetrione: A Comparative Guide to Experimental Validation
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's formation is paramount. This guide provides a comparative analysis of experimental methodologies for confirming the synthesis of 1,3,5-trioxanetrione, the unstable cyclic trimer of carbon dioxide.
The existence of this compound, a molecule with the formula C₃O₆, has been a subject of considerable interest due to its relationship with carbon dioxide. Its inherent instability, with a half-life of approximately 40 minutes at -40°C, presents significant challenges for its detection and characterization[1][2][3]. This guide details the established spectroscopic method for its identification and proposes a robust isotopic labeling strategy for unambiguous mechanistic confirmation.
Method 1: Spectroscopic Observation of this compound
The current established method for confirming the formation of this compound relies on low-temperature spectroscopic analysis, specifically Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
Experimental Protocol
The synthesis of this compound is achieved through a four-step process, with the final step being the ozonolysis of a precursor molecule at low temperatures[1][3].
Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-2-methylpropanal.
-
With vigorous stirring, add concentrated H₂SO₄ dropwise until a precipitate forms.
-
Pour the resulting suspension into ice-cold water.
-
Pulverize the solid material and filter under vacuum, washing thoroughly with water.
-
Resuspend the material in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to yield the product[1].
Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane:
-
In a glovebox under a dry argon atmosphere, charge a Schlenk flask with potassium tert-butoxide (KOt-Bu).
-
Add dry tetrahydrofuran (THF) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane dissolved in dry THF.
-
Stir the mixture for 15 minutes at 0°C, then allow it to warm to room temperature[1].
Formation and Detection of this compound:
-
Dissolve the 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane precursor in a 1:1 mixture of deuterated dichloromethane (CD₂Cl₂) and deuterated methanol (CD₃OD) within an NMR tube.
-
Cool the solution to -78°C.
-
Bubble a stream of 5% ozone in oxygen through the solution until the blue color of excess ozone is observed.
-
Immediately acquire ¹³C NMR and FTIR spectra at low temperatures (between -80°C and -40°C) to observe the transient this compound[1].
Data Presentation
| Spectroscopic Technique | Observed Signal for this compound | Reference |
| ¹³C NMR | A characteristic peak corresponding to the carbonyl carbons of the trioxane-trione ring. | [1] |
| FTIR | A distinct absorption band indicative of the carbonyl stretching vibrations within the cyclic trimer structure. | [1] |
Experimental Workflow
References
A Comparative Guide to Hypothetical Analytical Techniques for the Detection of 1,3,5-Trioxanetrione (C3O6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound with the molecular formula C3O6 has been identified as 1,3,5-trioxanetrione. This molecule is a cyclic trimer of carbon dioxide and is known to be highly unstable, with a reported half-life of approximately 40 minutes at -40°C, decomposing into carbon dioxide[]. Due to this inherent instability, established and validated analytical methods for its routine detection and quantification are not available in the scientific literature.
This guide, therefore, presents a theoretical comparison of analytical techniques that could hypothetically be employed for the detection and characterization of this compound or similarly unstable reactive intermediates. The performance data and experimental protocols are based on the principles of each technique and data from the analysis of related, more stable compounds such as other organic carbonates and cyclic anhydrides.
Introduction to this compound
This compound is a fascinating yet ephemeral molecule. Its structure, a six-membered ring of alternating carbon and oxygen atoms with three ketone groups, makes it a highly reactive species. Understanding its transient existence is crucial for researchers in fields where it might be formed as a reactive intermediate. The primary challenge in its analysis is preventing its rapid decomposition. Therefore, any analytical approach must prioritize in situ analysis or rapid, low-temperature quenching and detection methods.
Hypothetical Comparison of Analytical Techniques
Given the unstable nature of this compound, a combination of techniques would likely be necessary for its unambiguous detection and characterization. The following table provides a hypothetical comparison of suitable analytical methods.
| Technique | Principle | Hypothetical Limit of Detection (LOD) | Hypothetical Limit of Quantification (LOQ) | Potential Advantages | Potential Disadvantages |
| Low-Temperature Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations, providing structural information.[2][3] | High µM to low mM | Low to mid mM | Provides structural confirmation (carbonyl stretches are characteristic for anhydrides), suitable for in situ monitoring at low temperatures.[2][4] | Lower sensitivity compared to mass spectrometry, quantification can be challenging. |
| Rapid Injection Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses magnetic fields to probe the chemical environment of atomic nuclei (e.g., ¹³C), offering detailed structural elucidation. | Mid to high µM | High µM to low mM | Provides definitive structural information and can be used for quantification. Low-temperature capabilities can stabilize the analyte. | Relatively low sensitivity, requires specialized rapid mixing and low-temperature probes. |
| Cryo-Spray Mass Spectrometry (CS-MS) | A soft ionization technique where a sample solution is rapidly cooled and sprayed into the mass spectrometer, preserving unstable species.[5] | Low to mid µM | Mid to high µM | High sensitivity and specificity, provides molecular weight information, ideal for trapping and detecting reactive intermediates.[5][6] | Structural information is limited without tandem MS, potential for in-source decomposition if not properly optimized. |
| Chemical Trapping followed by Liquid Chromatography-Mass Spectrometry (LC-MS) | The unstable C3O6 is reacted with a "trapping" agent to form a stable derivative, which is then separated and detected by LC-MS.[7] | Low to high nM | High nM to low µM | High sensitivity and selectivity, allows for quantification of the original unstable compound through its stable derivative, leverages established LC-MS workflows. | Indirect detection method, requires a fast and specific trapping reaction, reaction kinetics must be well-understood for accurate quantification. |
Experimental Protocols
The following are hypothetical, detailed methodologies for the proposed analytical techniques, designed to handle the instability of this compound.
Low-Temperature Infrared (IR) Spectroscopy
-
Objective: To obtain the vibrational spectrum of this compound for structural confirmation, specifically looking for the characteristic symmetric and asymmetric carbonyl stretching frequencies of a cyclic anhydride.[3]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a cryostat sample holder.
-
Procedure:
-
The cryostat is pre-cooled to a temperature at which this compound is expected to be stable (e.g., -60°C or lower).
-
A solution containing the in situ generated this compound is rapidly transferred to a pre-cooled IR cell within the cryostat.
-
The IR spectrum is recorded immediately.
-
Data analysis focuses on the region between 1700 and 1900 cm⁻¹, where cyclic anhydrides typically show two distinct carbonyl absorption bands.[3][8]
-
Chemical Trapping followed by LC-MS
-
Objective: To indirectly quantify this compound by converting it to a stable derivative and analyzing it with a validated LC-MS method.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Procedure:
-
A solution of a nucleophilic trapping agent (e.g., a primary amine like benzylamine) is prepared in an aprotic solvent.
-
The reaction mixture suspected of containing this compound is quenched by rapidly adding an excess of the trapping agent solution at low temperature.
-
The reaction is allowed to proceed to completion, forming a stable amide derivative.
-
The resulting solution is analyzed by reverse-phase HPLC with mass spectrometric detection.
-
Quantification is performed using a calibration curve prepared from an authentic standard of the stable derivative.
-
Visualizations
The following diagrams illustrate the hypothetical workflows for the detection of this compound.
Caption: Workflow for direct detection of unstable C3O6.
Caption: Workflow for indirect detection of C3O6 via chemical trapping.
References
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. UPSC Notes on Reactive Intermediates in Organic Chemistry by Unacademy [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Prevailing Precursor: A Detailed Analysis of 1,3,5-Trioxanetrione Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparative analysis of the precursors for the synthesis of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide. Our review of the scientific literature indicates that a single primary precursor, isobutyraldehyde, is utilized in the only well-documented synthetic pathway. Therefore, this guide will focus on a detailed, step-by-step analysis of this established four-step synthesis, providing quantitative data, experimental protocols, and visualizations to support your research and development endeavors.
A Singular Pathway: Isobutyraldehyde as the Key Precursor
The synthesis of this compound is a multi-step process that begins with the readily available precursor, isobutyraldehyde. This pathway involves chlorination, cyclotrimerization, dehydrochlorination, and finally, ozonolysis to yield the target molecule. The inherent instability of this compound, which has a half-life of approximately 40 minutes at -40°C, necessitates careful control over reaction conditions in the final step.
Quantitative Analysis of the Synthetic Pathway
The following table summarizes the quantitative data for the four-step synthesis of this compound starting from isobutyraldehyde. The data has been compiled from the established literature to provide a clear comparison of the efficiency of each step.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Chlorination | Isobutyraldehyde | Sulfuryl chloride | 2-Chloro-2-methylpropanal | ~100% |
| 2 | Cyclotrimerization | 2-Chloro-2-methylpropanal | Concentrated Sulfuric Acid | 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane | 78% |
| 3 | Dehydrochlorination | 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane | Potassium tert-butoxide, THF | 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane | 71% |
| 4 | Ozonolysis | 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane | Ozone, Oxygen, Dichloromethane, Methanol | This compound | Not Isolated |
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the four-step synthesis of this compound from isobutyraldehyde.
Caption: Synthetic pathway of this compound from isobutyraldehyde.
Detailed Experimental Protocols
The following are the detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Chlorination of Isobutyraldehyde
Objective: To synthesize 2-chloro-2-methylpropanal from isobutyraldehyde.
Procedure:
-
To a stirred solution of isobutyraldehyde (1.0 eq) in a suitable solvent at 0 °C, slowly add sulfuryl chloride (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The reaction progress can be monitored by gas chromatography.
-
Upon completion, the reaction mixture is carefully quenched with water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-chloro-2-methylpropanal as a crude product, which is used in the next step without further purification. The yield is nearly quantitative.
Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal
Objective: To synthesize 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-chloro-2-methylpropanal (1.0 eq) to the cooled sulfuric acid with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
The white precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The solid is then washed with cold ethanol to remove any unreacted aldehyde.
-
The resulting white solid is dried under vacuum to give 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.[1] The reported yield for this step is 78%.
Step 3: Dehydrochlorination of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane
Objective: To synthesize 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane.
Procedure:
-
Dissolve 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (3.3 eq) in anhydrous THF to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane as a white solid. The reported yield for this step is 71%.
Step 4: Ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane
Objective: To synthesize this compound.
Procedure:
-
Dissolve 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble a stream of ozone in oxygen through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen to remove the excess ozone.
-
The resulting solution contains this compound. Due to its high instability, the product is not isolated but is characterized in solution at low temperatures.[1][2]
References
A Comparative Guide to the Synthesis of 1,3,5-Trioxanetrione: Assessing a Novel Hypothetical Route Against the Established Four-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established four-step synthetic route to 1,3,5-trioxanetrione and a novel, theoretically proposed direct trimerization route. The objective is to assess the novelty and potential advantages of the hypothetical route, providing a basis for future experimental exploration.
Introduction
This compound, the cyclic trimer of carbon dioxide, is a highly unstable molecule with a half-life of approximately 40 minutes at -40°C.[1][2][3] Its potential as a reactive intermediate makes its synthesis a topic of significant interest. Currently, a multi-step synthesis is the only experimentally verified method for its preparation.[1] This guide compares this established route with a hypothetical, more direct synthesis to highlight potential areas for innovation in the field.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the established and the novel hypothetical synthetic routes to this compound.
| Parameter | Established Four-Step Synthesis | Novel Hypothetical Direct Trimerization |
| Number of Steps | 4 | 1 |
| Overall Yield | ~50% (estimated) | Theoretically high, but not proven |
| Starting Materials | Isobutyraldehyde, Sulfuryl chloride, Sulfuric acid, Potassium tert-butoxide, Ozone | Phosgene or a similar C1 synthon |
| Key Intermediates | 2-chloro-2-methylpropanal, 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, 2,4,6-tris(isopropylidene)-1,3,5-trioxane | None |
| Reaction Conditions | Multiple steps with varying temperatures from room temperature to -80°C | Hypothetically low temperature with a catalyst |
| Product Purity | Requires purification at each step | Potentially high if the reaction is selective |
| Scalability | Complex due to multiple steps and hazardous reagents | Potentially more scalable if a suitable catalyst is found |
| Key Challenges | Multiple steps, handling of hazardous reagents (sulfuryl chloride, ozone), low-temperature requirements | Catalyst discovery, extreme instability of the product |
Experimental Protocols
Established Four-Step Synthesis
This route involves the synthesis of a stable trioxane precursor followed by oxidative cleavage to the desired trione.[1][4]
Step 1: Chlorination of Isobutyraldehyde
-
Reaction: Isobutyraldehyde is chlorinated using sulfuryl chloride to yield 2-chloro-2-methylpropanal.
-
Protocol: Isobutyraldehyde is reacted with sulfuryl chloride. The reaction is heated to 45°C for 1.5 hours and then stirred at room temperature for an additional 2.5 hours. The crude product is purified by vacuum distillation to yield 2-chloro-2-methylpropanal.[5]
-
Yield: A reported yield for a similar chlorination of isobutyraldehyde is 86.38%.[6]
Step 2: Cyclotrimerization of 2-chloro-2-methylpropanal
-
Reaction: The chlorinated aldehyde undergoes acid-catalyzed cyclotrimerization to form 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.
-
Protocol: Concentrated sulfuric acid is added dropwise to 2-chloro-2-methylpropanal with vigorous stirring until a precipitate forms. The suspension is then poured into ice-cold water, and the solid product is filtered, washed, and recrystallized.[4]
-
Yield: Described in the literature as "good yield".[4]
Step 3: Dehydrochlorination of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane
-
Reaction: The chlorinated trioxane is dehydrochlorinated to form the more stable 2,4,6-tris(isopropylidene)-1,3,5-trioxane.
-
Protocol: The chlorinated trioxane is treated with potassium tert-butoxide in THF to afford the product in good yield.[4]
-
Yield: Described in the literature as "good yield".[4]
Step 4: Ozonolysis of 2,4,6-tris(isopropylidene)-1,3,5-trioxane
-
Reaction: The tris(isopropylidene)-trioxane is subjected to ozonolysis at low temperature to cleave the double bonds and form this compound.
-
Protocol: A solution of 2,4,6-tris(isopropylidene)-1,3,5-trioxane is cooled to -80°C and treated with ozone. The reaction progress is monitored by spectroscopic methods.[1]
-
Yield: The yield of this compound from this step is reported to be 64%.[4]
Novel Hypothetical Direct Trimerization Route
This proposed route is based on the concept of directly trimerizing a suitable C1 synthon, which would represent a significant simplification. Theoretical studies have indicated that the this compound structure is thermodynamically feasible, although less stable than three molecules of CO2.[3][4]
-
Hypothetical Reaction: The direct cyclotrimerization of a molecule like phosgene (COCl2) or another activated form of carbon dioxide under specific catalytic conditions.
-
Proposed Protocol:
-
A solution of the C1 synthon (e.g., phosgene) in an inert, low-temperature solvent is prepared.
-
A novel, highly selective catalyst (e.g., a Lewis acid or a transition metal complex) is introduced at a controlled rate at a temperature below -40°C.
-
The reaction mixture is maintained at low temperature with continuous monitoring for the formation of this compound.
-
Due to the high instability of the product, isolation would likely be avoided, and the product would be used in situ for subsequent reactions.
-
-
Anticipated Advantages:
-
Atom Economy: A direct trimerization would be highly atom-economical.
-
Reduced Step Count: A single-step synthesis would be a significant improvement over the current four-step method.
-
Potentially Higher Throughput: A one-pot synthesis could lead to a more efficient overall process.
-
-
Foreseeable Challenges:
-
Catalyst Development: The key challenge is the design of a catalyst that can promote the selective trimerization over polymerization or decomposition.
-
Product Instability: The extreme instability of this compound would require very carefully controlled reaction and handling conditions.
-
Visualizations
Experimental Workflow of the Established Four-Step Synthesis
Caption: Workflow of the established four-step synthesis of this compound.
Logical Comparison of Synthetic Routes
Caption: Logical comparison of the established and novel hypothetical synthetic routes.
References
- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Chloro-2-methylpropanal , 2-クロロ-2-メチルプロパナル [orgspectroscopyint.blogspot.com]
- 6. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
Peer Review of Experimental Evidence for 1,3,5-Trioxanetrione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence for 1,3,5-trioxanetrione, the cyclic trimer of carbon dioxide. Due to its inherent instability, this guide also evaluates alternative, more stable compounds with related structural features or potential applications in carbon dioxide capture. The alternatives considered are the stable cyclic ether 1,3,5,7-tetroxocane, the metal-organic framework ZIF-8, and a representative covalent organic framework (COF).
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives.
| Property | This compound | 1,3,5,7-Tetroxocane | ZIF-8 | Covalent Organic Framework (COF-1) |
| Molecular Formula | C₃O₆[1] | C₄H₈O₄ | C₈H₁₀N₄Zn | C₉H₄BO₂ (repeating unit) |
| Molar Mass ( g/mol ) | 132.03[1] | 120.10 | 227.58 | 159.95 (repeating unit) |
| Appearance | Detected in solution | White crystalline solid | White powder | White to off-white powder |
| Stability | Highly unstable; half-life of ~40 min at -40 °C[1][2][3] | Stable | Thermally and chemically robust[4] | High thermal stability (up to 600°C)[5] |
| Solubility | Soluble in CH₂Cl₂/CH₃OH mixtures | Soluble in organic solvents | Insoluble in common solvents | Insoluble in common solvents |
Synthesis and Characterization
This section details the experimental protocols for the synthesis of this compound and its alternatives, along with their characterization data.
This compound
The synthesis of this compound is a multi-step process that has been accomplished at low temperatures.[2][3]
Experimental Protocol:
The synthesis of this compound proceeds through a four-step sequence:
-
Chlorination of Isobutyraldehyde: Isobutyraldehyde is chlorinated using sulfuryl chloride to yield 2-chloro-2-methylpropanal.
-
Cyclotrimerization: The resulting 2-chloro-2-methylpropanal is trimerized in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane.
-
Dehydrochlorination: The chlorinated trioxane is then dehydrochlorinated using a strong base like potassium tert-butoxide in tetrahydrofuran to produce 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane.
-
Ozonolysis: The final step involves the ozonolysis of the tri(propan-2-ylidene)-1,3,5-trioxane at -80 °C in a 1:1 mixture of dichloromethane and methanol. The presence of methanol is crucial to trap the carbonyl oxide intermediate.[2]
Characterization:
Due to its instability, this compound has been characterized in solution at low temperatures using spectroscopic methods.
| Technique | Observed Data |
| ¹³C NMR | A characteristic signal is observed in the ¹³C NMR spectrum, which disappears as the compound decomposes to carbon dioxide.[2] |
| FTIR | The formation and decomposition of the trione are monitored by in-situ mid-FTIR spectroscopy.[2] |
Logical Relationship of Synthesis:
Caption: Synthesis and decomposition of this compound.
Alternative Compounds
1,3,5,7-tetroxocane is a stable cyclic ether that can be synthesized from paraformaldehyde.
Experimental Protocol:
A common method for the synthesis of 1,3,5,7-tetroxocane involves the acid-catalyzed depolymerization of paraformaldehyde followed by cyclization.
Characterization:
| Technique | Observed Data |
| Melting Point | 112 °C |
| Boiling Point | 170 °C |
| Density | 1.43 g/cm³ |
ZIF-8 is a widely studied metal-organic framework with applications in gas storage and separation.[4]
Experimental Protocol:
ZIF-8 is typically synthesized via a solvothermal method.[4] In a typical procedure, zinc nitrate hexahydrate and 2-methylimidazole are dissolved in a solvent such as N,N-dimethylformamide (DMF). The solution is then heated in a sealed vessel, leading to the crystallization of ZIF-8. The resulting white powder is collected by centrifugation, washed, and dried.
Characterization:
| Technique | Observed Data |
| PXRD | The powder X-ray diffraction pattern confirms the crystalline structure of ZIF-8.[6] |
| SEM | Scanning electron microscopy reveals the rhombic dodecahedral morphology of the crystals. |
| BET Surface Area | High surface area, typically in the range of 1300-1800 m²/g. |
Experimental Workflow for ZIF-8 Synthesis:
Caption: General workflow for the synthesis of ZIF-8.
COFs are porous crystalline polymers with potential applications in gas storage and catalysis.[5]
Experimental Protocol:
A representative synthesis of an imine-based COF involves the Schiff base condensation of an aldehyde and an amine.[5] For example, the reaction of 1,3,5-triformylphloroglucinol (TFP) and 1,4-phenylenediamine (Pa) in a mixture of solvents like mesitylene and dioxane with an acid catalyst (e.g., acetic acid) under solvothermal conditions yields the COF. The resulting solid is then washed and dried.
Characterization:
| Technique | Observed Data |
| PXRD | Confirms the crystalline nature of the framework. |
| FTIR | Shows the formation of the imine linkage. |
| BET Surface Area | Varies depending on the monomers used, but can be very high. |
Performance in Carbon Dioxide Capture
A potential application for this compound, given its origin, is in the realm of carbon dioxide capture and utilization. This section compares its theoretical potential with the experimentally determined performance of ZIF-8 and COFs.
| Parameter | This compound | ZIF-8 | Covalent Organic Frameworks (COFs) |
| CO₂ Uptake Capacity | Theoretical CO₂ content by mass is 100%, but it is not a stable storage medium. | Varies with synthesis conditions, but can reach up to 3.04 mmol/g.[7] | Can be tailored by monomer selection; some COFs exhibit high CO₂ uptake.[8] |
| Mechanism of Capture | Covalent fixation of CO₂ into a cyclic trimer. | Physisorption, with CO₂ molecules interacting with the framework's surface and pores. | Primarily physisorption, but can be enhanced by functionalizing the framework with amine groups for chemisorption. |
| Selectivity for CO₂ | Not applicable in the context of gas separation. | Exhibits selectivity for CO₂ over other gases like N₂ and CH₄. | Can be designed for high CO₂ selectivity. |
| Regeneration | Decomposes to release CO₂ at temperatures above -40 °C. | Can be regenerated by temperature or pressure swing adsorption. | Regenerable under vacuum or mild heating. |
Conclusion
The experimental evidence confirms the existence of this compound as a highly unstable cyclic trimer of carbon dioxide, detectable only at low temperatures. Its synthesis is a complex, multi-step process. While its direct application is limited by its instability, it represents a fundamental molecule in the chemistry of carbon dioxide.
In contrast, materials like ZIF-8 and COFs offer stable and porous frameworks for the physical capture of carbon dioxide. These materials can be synthesized with tunable properties and demonstrate significant potential for practical applications in carbon capture and storage technologies. The choice between these alternatives would depend on the specific requirements of the application, such as operating conditions, required capacity, and selectivity. Further research into stabilizing derivatives of this compound or developing more efficient CO₂ capture materials remains an active area of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of contemporary progress relating to COF materials for CO 2 capture and fixation reactions - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00143H [pubs.rsc.org]
- 6. Optimized CO2 Capture of the Zeolitic Imidazolate Framework ZIF-8 Modified by Solvent-Assisted Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-based synthesis of zeolitic imidazolate framework-8 for CO2 capture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Covalent Organic Frameworks for Simultaneous CO2 Capture and Selective Catalytic Transformation [mdpi.com]
Reproducibility of 1,3,5-Trioxanetrione Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3,5-trioxanetrione, a cyclic trimer of carbon dioxide, presents significant challenges due to the inherent instability of the target molecule. This guide provides a comparative analysis of the methodologies reported for its synthesis, with a focus on reproducibility and the critical factors influencing successful outcomes. The data and protocols presented are based on the seminal work in this area, offering a valuable resource for researchers venturing into the synthesis of this and other similarly labile compounds.
Comparative Analysis of Synthesis Protocols
To date, a single primary synthetic route to this compound has been detailed in the scientific literature. Reproducibility issues are inherent to this multi-step process, particularly in stages where procedural modifications have been necessary to achieve viable yields. The following table summarizes the quantitative data associated with the key steps of this synthesis.
| Step | Reaction | Reagents & Conditions | Reported Yield | Reproducibility Notes |
| 1 | Chlorination | Isobutyraldehyde, Sulfuryl chloride, 45°C | 37% | Not explicitly stated, but dependent on careful temperature control and purification. |
| 2 | Cyclotrimerization | 2-Chloro-2-methylpropanal, Conc. H₂SO₄ | "Good yield" | Described as yielding a crystalline solid. Reproducibility is contingent on the purity of the starting aldehyde. |
| 3a | Dehydrochlorination (Original Method) | 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, Sodium hydroxide in dimethylheptanol, 185°C | 0% | This patented procedure was found to be non-reproducible in subsequent studies.[1] |
| 3b | Dehydrochlorination (Modified Method) | 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane, Potassium tert-butoxide in THF, 0°C to room temperature | "Good yield" | This modified approach is crucial for the successful synthesis of the precursor and is considered the more reproducible method. [1] |
| 4 | Ozonolysis | 2,4,6-tris(isopropylidene)-1,3,5-trioxane, O₃/O₂, CH₂Cl₂:CH₃OH (1:1), -78°C | Not isolated; detected in solution | The product, this compound, is highly unstable with a half-life of approximately 40 minutes at -40°C.[1][2][3] Reproducibility depends on precise low-temperature control and immediate analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the successful synthesis reported in the literature.
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
To a reaction vessel, add isobutyraldehyde.
-
Slowly add sulfuryl chloride.
-
Heat the reaction mixture to 45°C with stirring for 1.5 hours.
-
Continue stirring at room temperature for an additional 2.5 hours.
-
Purify the crude product by vacuum distillation to yield 2-chloro-2-methylpropanal as a colorless liquid.
Step 2: Synthesis of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane
-
In a round-bottom flask, add 2-chloro-2-methylpropanal.
-
With vigorous stirring, add concentrated sulfuric acid dropwise until precipitation occurs.
-
Pour the resulting suspension into ice-cold water.
-
Break up any large solid chunks and collect the solid by vacuum filtration.
-
Wash the solid liberally with water.
-
Resuspend the material in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration to yield the product.
Step 3b: Synthesis of 2,4,6-tris(isopropylidene)-1,3,5-trioxane (Modified, Reproducible Method)
-
In a glovebox under an argon atmosphere, charge a Schlenk flask with potassium tert-butoxide (KOt-Bu).
-
Remove the flask from the glovebox and connect it to a Schlenk line under argon.
-
Add dry tetrahydrofuran (THF) via syringe and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane dissolved in dry THF to the cooled reaction mixture.
-
Stir for 15 minutes at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
The product is then isolated following a standard workup procedure.
Step 4: Synthesis and In-Situ Detection of this compound
-
Dissolve 2,4,6-tris(isopropylidene)-1,3,5-trioxane in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).
-
Cool the solution to -78°C.
-
Bubble a stream of 5% ozone in oxygen through the solution until a persistent blue color is observed.
-
The presence of this compound in the solution is then confirmed by spectroscopic methods (e.g., ¹³C NMR and FTIR) at low temperatures (-80 to -40°C).[1][3]
Visualizing the Synthesis and Reproducibility Challenges
The following diagrams illustrate the experimental workflow and the critical decision point in the synthesis that impacts reproducibility.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Comparison of reproducibility for the dehydrochlorination step.
References
"1,3,5-Trioxanetrione as an alternative to other carboxylation agents"
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of 1,3,5-trioxanetrione and other common carboxylation agents used in organic synthesis. While theoretically a concentrated source of carbon dioxide, the practical application of this compound as a carboxylation agent is, at present, largely unexplored in the scientific literature. This document outlines the known properties of this compound and contrasts them with established reagents, providing a framework for understanding its potential and limitations.
Introduction to this compound
This compound (C₃O₆) is the cyclic trimer of carbon dioxide (CO₂).[1] It is a highly unstable oxide of carbon that has been synthesized and characterized at low temperatures.[2][3] Its significance primarily lies in the field of fundamental chemical research as a higher-order oligomer of CO₂.
The core challenge in utilizing this compound as a carboxylation agent is its profound instability. It has a half-life of approximately 40 minutes at -40°C, readily decomposing back into three molecules of carbon dioxide.[1][2][3][4] This inherent instability makes its isolation and use as a reagent for subsequent reactions exceptionally challenging. To date, scientific literature focuses on its synthesis and decomposition, with no published experimental data on its successful use to carboxylate other organic substrates.
Comparison with Established Carboxylation Agents
While this compound remains a molecule of academic interest, a variety of other reagents are routinely and effectively used for carboxylation reactions in research and industry. The following sections compare the properties and applications of these established agents.
Physical and Chemical Properties
| Property | This compound | Carbon Dioxide (CO₂) | Phosgene (COCl₂) | Chloroformates (ROCOCl) | N,N'-Carbonyldiimidazole (CDI) |
| Molar Mass | 132.03 g/mol [5] | 44.01 g/mol | 98.92 g/mol | Variable | 162.15 g/mol |
| Physical State | Solid (at low temp.) | Gas | Gas | Liquid | Solid |
| Stability | Highly unstable (t½ ≈ 40 min at -40°C)[1][4] | Very stable | Decomposes in water | Decompose in water | Moisture sensitive |
| Toxicity | Unknown | Non-toxic (asphyxiant at high conc.) | Extremely toxic | Toxic and corrosive | Moisture sensitive, releases CO₂ |
| Key Feature | Cyclic trimer of CO₂ | Abundant, sustainable C1 source | Highly reactive acyl chloride | Versatile for ester and carbamate formation | Safer alternative to phosgene |
Applications and Reaction Conditions
| Carboxylation Agent | Common Applications | General Reaction Conditions |
| Carbon Dioxide (CO₂) ** | Carboxylation of organometallics (Grignard, organolithium), Kolbe-Schmitt reaction, enzymatic carboxylations. | Often requires high pressure, catalysts (e.g., transition metals), and/or highly reactive nucleophiles. |
| Phosgene (COCl₂) | Synthesis of isocyanates, polycarbonates, chloroformates, and acyl chlorides. | Highly reactive, often used with a base to neutralize HCl byproduct. Requires stringent safety protocols due to high toxicity. |
| Chloroformates (ROCOCl) | Introduction of protecting groups (e.g., Cbz, Fmoc), formation of carbonates and carbamates. | Reacts with nucleophiles (alcohols, amines) typically in the presence of a base. |
| N,N'-Carbonyldiimidazole (CDI) ** | Activation of carboxylic acids for the formation of amides, esters, and thioesters. | Mild reaction conditions, often does not require an additional base as imidazole byproduct is basic. |
Experimental Protocols for Key Carboxylation Reactions
Detailed methodologies for standard carboxylation reactions are provided below to serve as a practical reference.
Protocol 1: Carboxylation of a Grignard Reagent with Carbon Dioxide
Objective: To synthesize a carboxylic acid from an organohalide.
Materials:
-
Organohalide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
A solution of the Grignard reagent is prepared by reacting the organohalide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
The Grignard solution is then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether.
-
The reaction mixture is allowed to warm to room temperature, and the ether is evaporated.
-
The resulting magnesium salt of the carboxylic acid is hydrolyzed by the addition of aqueous HCl.
-
The carboxylic acid product is then extracted with an organic solvent, dried, and purified.
Protocol 2: Amide Formation using N,N'-Carbonyldiimidazole (CDI)
Objective: To form an amide from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Amine
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
The carboxylic acid is dissolved in the anhydrous solvent.
-
An equimolar amount of CDI is added to the solution, and the mixture is stirred at room temperature to allow for the formation of the acyl-imidazolide intermediate. Evolution of CO₂ is observed.
-
The amine is then added to the reaction mixture.
-
The reaction is stirred until completion (monitoring by TLC or LC-MS).
-
The product is isolated by standard workup and purification procedures.
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis of this compound and a general workflow for carboxylation using an established agent.
Caption: Four-step synthesis of this compound.
Caption: Generalized workflow for a carboxylation reaction.
Conclusion
This compound is a fascinating molecule that represents a condensed form of carbon dioxide. However, its extreme instability currently precludes its use as a practical carboxylation agent in routine organic synthesis. Researchers and professionals in drug development should continue to rely on established carboxylation agents such as carbon dioxide, phosgene and its derivatives, and N,N'-carbonyldiimidazole, for which there are well-documented and reliable experimental protocols. The choice of agent will depend on the specific substrate, desired product, and safety considerations of the reaction. Future research may uncover methods to stabilize this compound or utilize it in situ, but for now, it remains a frontier molecule rather than a workhorse reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Fleeting Existence of 1,3,5-Trioxanetrione: A Kinetic Stability Comparison
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. This guide provides a comparative analysis of the kinetic stability of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide, against its structurally related and significantly more stable analog, 1,3,5-trioxane. The vast difference in their half-lives, underscored by experimental data, highlights the profound impact of molecular structure on chemical stability.
Comparative Analysis of Stability
The kinetic stability of this compound and 1,3,5-trioxane has been evaluated under different conditions, revealing a stark contrast in their persistence. While this compound rapidly decomposes at sub-zero temperatures, 1,3,5-trioxane remains stable even at elevated temperatures.
| Compound | Structure | Molar Mass ( g/mol ) | Half-life (t½) | Decomposition Temperature | Decomposition Products |
| This compound | C₃O₆ | 132.03[1] | ~40 minutes at -40 °C[2][3] | Above -40 °C[4][5][6] | 3 CO₂ (Carbon Dioxide)[2][3] |
| 1,3,5-Trioxane | C₃H₆O₃ | 90.08 | Stable at room temperature | 700-800 K (427-527 °C)[2][7][8] | 3 H₂CO (Formaldehyde)[7][9] |
Delving into the Experimental Protocols
The confirmation of this compound's half-life was achieved through a meticulous low-temperature kinetic study. In contrast, studies on 1,3,5-trioxane's stability require significantly higher temperatures to induce decomposition.
Kinetic Study of this compound Decomposition
The half-life of this compound was determined by monitoring its decomposition in solution at low temperatures using spectroscopic methods.[4][5][6]
1. Synthesis: this compound is synthesized via a multi-step process, with the final step involving the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at -78 °C.[4][5]
2. Sample Preparation: The synthesized this compound is kept in a solution (e.g., a 1:1 mixture of CD₂Cl₂:CD₃OD for NMR studies) and maintained at a low temperature (-80 °C) to prevent premature decomposition.[5]
3. Spectroscopic Monitoring: The sample is then transferred to a pre-cooled NMR probe or an FTIR spectrometer.[5] The decomposition is monitored by acquiring spectra at regular intervals as the temperature is raised to and maintained at -40 °C.[4][5][6]
- ¹³C NMR Spectroscopy: The disappearance of the characteristic signal for the carbonyl carbon of this compound and the appearance of the signal for carbon dioxide are tracked over time.[5]
- FTIR Spectroscopy: The decay of the vibrational bands associated with this compound and the growth of the characteristic absorption of CO₂ are monitored.[5]
4. Data Analysis: The rate of decomposition is determined by plotting the concentration of this compound (proportional to its spectroscopic signal intensity) versus time. The half-life is then calculated from the first-order decay kinetics.
Kinetic Study of 1,3,5-Trioxane Decomposition
The thermal decomposition of the stable compound 1,3,5-trioxane into formaldehyde has been investigated at high temperatures.[2][7][8]
1. Experimental Setup: The study is conducted using a flow reactor where a carrier gas transports vaporized 1,3,5-trioxane through a heated reaction zone maintained at a constant temperature (e.g., 700-800 K).[2][7]
2. Product Analysis: The effluent gas stream is analyzed to determine the concentration of the decomposition product, formaldehyde. This can be achieved using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.[6]
3. Kinetic Measurement: By varying the flow rate and temperature, the rate constant for the decomposition reaction is determined.
Visualizing the Experimental Workflow
To further elucidate the process of confirming the half-life of this compound, the following workflow diagram is provided.
The logical relationship between the structures of this compound and 1,3,5-trioxane and their vastly different stabilities is a key takeaway.
References
- 1. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decomposition of 1,3,5-trioxane at 700-800 K (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,5-Trioxane [commonorganicchemistry.com]
Safety Operating Guide
Essential Safety and Disposal Plan for 1,3,5-Trioxanetrione
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and disposal information for 1,3,5-Trioxanetrione (C₃O₆), an unstable cyclic trimer of carbon dioxide. The extreme instability of this compound dictates a disposal procedure that is fundamentally different from that of stable chemical reagents. The primary method of disposal is through controlled decomposition into carbon dioxide gas.
Core Safety Principles
Due to its high instability, this compound must be handled with extreme caution. It is imperative to prevent unintended decomposition, which could lead to a rapid release of gas and potential pressure buildup in a sealed container.
Quantitative Stability Data
The defining characteristic of this compound is its short half-life. This data is critical for understanding its behavior and for planning its safe handling and disposal.
| Temperature | Half-life | Decomposition Product |
| -40 °C | Approximately 40 minutes[1][2] | Carbon Dioxide (CO₂)[1][2] |
| Above -40 °C | Rapid decomposition | Carbon Dioxide (CO₂)[2] |
Disposal Through Controlled Decomposition: A Step-by-Step Protocol
The inherent instability of this compound is harnessed for its disposal. The procedure focuses on allowing the compound to safely decompose into its gaseous end product, carbon dioxide.
Experimental Protocol for Controlled Decomposition:
-
Ensure Adequate Ventilation: Perform this procedure in a well-ventilated laboratory fume hood or an equivalent ventilated enclosure to prevent the buildup of carbon dioxide.
-
Prepare for Temperature Control: If the compound has been stored at a very low temperature (below -40°C), allow it to slowly warm to -40°C.
-
Initiate Decomposition: Maintain the temperature at or slightly above -40°C. The compound will begin to decompose.
-
Monitor the Process: The decomposition of this compound into carbon dioxide is a time-dependent process governed by its half-life.
-
Ensure Complete Decomposition: Allow a period equivalent to several half-lives to ensure that the compound has fully decomposed into carbon dioxide. For example, after approximately 2 hours and 40 minutes (four half-lives), over 93% of the compound will have decomposed.
-
Final Disposal of Residuals: Any container that held this compound should be handled as potentially contaminated. Consult with your institution's environmental health and safety office or a licensed chemical waste disposal company for guidance on the disposal of the empty container and any residual materials.
Logical Workflow for Disposal
The disposal of this compound is a direct consequence of its chemical properties. The following diagram illustrates this logical relationship.
Caption: Logical workflow for the disposal of this compound via controlled decomposition.
Disclaimer: This information is intended for use by trained professionals in a laboratory setting. Always consult your institution's safety protocols and a licensed disposal company for specific guidance. All federal, state, and local environmental regulations must be observed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
